(1-Propyl-1H-1,2,4-triazol-5-YL)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-propyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-2-3-9-6(4-10)7-5-8-9/h5,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXGHJCAIAMWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The 1,2,4-Triazole Scaffold - A Cornerstone of Modern Therapeutics
An In-Depth Technical Guide on the Core Mechanism of Action of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol and the Broader 1,2,4-Triazole Class
Disclaimer: Information regarding the specific molecule, (1-Propyl-1H-1,2,4-triazol-5-YL)methanol, is not extensively available in public scientific literature. Therefore, this guide will focus on the well-established mechanisms of action of the 1,2,4-triazole scaffold, a "privileged" structure in medicinal chemistry.[1] The principles and mechanisms discussed herein are broadly applicable to derivatives of this class and provide a strong predictive framework for understanding the potential biological activity of novel compounds such as (1-Propyl-1H-1,2,4-triazol-5-YL)methanol.
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has emerged as a critical pharmacophore in a vast array of clinically significant drugs.[2][3] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, allow it to interact with high affinity at the active sites of various biological targets.[2][3] This versatility has led to the development of 1,2,4-triazole-containing compounds with a wide spectrum of therapeutic applications, including antifungal, anticancer, antiviral, and anti-inflammatory activities.[3][4][5][6] This guide will provide a detailed exploration of the primary mechanisms through which these compounds exert their pharmacological effects.
Core Mechanisms of Action of 1,2,4-Triazole Derivatives
The biological activity of 1,2,4-triazole derivatives is predominantly achieved through the inhibition of key enzymes. The specific target and the nature of the inhibition are dictated by the substituents on the triazole ring.
Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The most well-documented mechanism of action for 1,2,4-triazole-based antifungal agents is the potent and selective inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3][4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity.[1]
Mechanism of Inhibition:
The N4 nitrogen atom of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51.[1] This interaction prevents the binding of the natural substrate, lanosterol, thereby halting the demethylation process and disrupting ergosterol synthesis. The depletion of ergosterol and the accumulation of toxic sterol precursors lead to increased membrane permeability, impaired fungal growth, and ultimately, cell death.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Caption: Inhibition of Lanosterol 14α-demethylase by 1,2,4-triazole antifungals.
Anticancer Activity: A Multi-faceted Approach
1,2,4-triazole derivatives exhibit anticancer properties through various mechanisms, including aromatase inhibition and disruption of microtubule polymerization.
Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. In hormone-receptor-positive breast cancers, estrogens promote tumor growth. Non-steroidal aromatase inhibitors, such as letrozole and anastrozole, both of which contain a 1,2,4-triazole moiety, are a mainstay of treatment.[5][7]
Mechanism of Inhibition:
Similar to their antifungal counterparts, the nitrogen atom of the 1,2,4-triazole ring in these drugs coordinates with the heme iron of the aromatase enzyme, competitively inhibiting the binding of androgens and thereby blocking estrogen production.[5]
Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] These compounds often bind to the colchicine-binding site on β-tubulin.[8]
Experimental Workflow: Evaluation of Anticancer Activity
Caption: Workflow for assessing the anticancer properties of 1,2,4-triazole derivatives.
General Enzyme Inhibition
The versatility of the 1,2,4-triazole scaffold allows for its application in targeting a wide range of other enzymes.
-
Cholinesterase Inhibition: Derivatives have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze the neurotransmitter acetylcholine.[1] This is a key therapeutic strategy for managing Alzheimer's disease.[1]
-
α-Glucosidase Inhibition: Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic approach for type 2 diabetes.[1][9][10]
-
Carbonic Anhydrase Inhibition: Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and epilepsy.[11]
-
5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is an enzyme involved in the inflammatory pathway, and its inhibitors are being investigated as anti-inflammatory agents.[12]
-
Protoporphyrinogen Oxidase (PPO) Inhibition: In agrochemicals, 1,2,4-triazole derivatives are used as herbicides that target PPO, an enzyme in the chlorophyll and heme biosynthesis pathway in plants.[13]
Quantitative Data on Biological Activity
The efficacy of 1,2,4-triazole derivatives is quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀) for enzyme inhibition and anticancer activity, and the minimum inhibitory concentration (MIC) for antimicrobial and antifungal activity.
| Compound Class | Target Enzyme | Representative IC₅₀/MIC Values | Reference |
| Antifungal | Lanosterol 14α-demethylase (CYP51) | MIC: 0.02–1.88 mM | [14] |
| Anticancer (Aromatase Inhibitor) | Aromatase | IC₅₀: < 12 µM (against HeLa cells) | [15] |
| Anticancer (Tubulin Inhibitor) | Tubulin Polymerization | IC₅₀: 52 nM (against MCF-7 cells) | [8] |
| Cholinesterase Inhibitor | Acetylcholinesterase (AChE) | IC₅₀: 0.73 ± 0.54 µM | [9][16] |
| α-Glucosidase Inhibitor | α-Glucosidase | IC₅₀: 36.74 ± 1.24 µM | [9][16] |
| 5-LOX Inhibitor | 5-Lipoxygenase | IC₅₀: 6.98 and 8.0 µg/mL | [12] |
| PPO Inhibitor | Protoporphyrinogen Oxidase | Kᵢ: 0.06 µM | [13] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (MIC Determination)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.[1]
-
Preparation of Fungal Inoculum: A standardized suspension of fungal spores or yeast cells is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the fungal suspension. Positive (no compound) and negative (no fungus) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic effects of a compound on cancer cell lines.[5][7]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.
Conclusion and Future Perspectives
The 1,2,4-triazole scaffold is a remarkably versatile and "privileged" structure in medicinal chemistry, with a proven track record in a wide range of therapeutic areas. The primary mechanism of action for most 1,2,4-triazole-based drugs is the targeted inhibition of key enzymes, a process facilitated by the unique electronic and structural properties of the triazole ring. While the specific biological activity of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol remains to be elucidated, the extensive body of research on related compounds suggests that its mechanism of action will likely involve the inhibition of a specific enzyme target. Future research into this and other novel 1,2,4-triazole derivatives will undoubtedly continue to expand our understanding of their therapeutic potential and lead to the development of new and improved drugs.
References
-
Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (2021). Pharmaceuticals. [Link]
-
Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2025). European Journal of Medicinal Chemistry. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry. [Link]
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). ACS Omega. [Link]
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). ACS Omega. [Link]
-
New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. (2024). Chemistry & Biodiversity. [Link]
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). ResearchGate. [Link]
-
Synthesis of 1,2,4-triazole-5-on derivatives and determination of carbonic anhydrase II isoenzyme inhibition effects. (2019). Bioorganic Chemistry. [Link]
-
Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. (2015). Der Pharma Chemica. [Link]
-
Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. (2021). Molecules. [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). BMC Chemistry. [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). ScienceRise: Pharmaceutical Science. [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). BMC Chemistry. [Link]
-
Design and synthesis of 1-(benzothiazol-5-yl)-1H-1,2,4-triazol-5-ones as protoporphyrinogen oxidase inhibitors. (2013). Bioorganic & Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1,2,4-triazole-5-on derivatives and determination of carbonic anhydrase II isoenzyme inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Design and synthesis of 1-(benzothiazol-5-yl)-1H-1,2,4-triazol-5-ones as protoporphyrinogen oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Secure Verification [radar.ibiss.bg.ac.rs]
- 15. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Structural Elucidation and Analytical Characterization of (1-Propyl-1H-1,2,4-triazol-5-yl)methanol
Executive Summary & Compound Profile
(1-Propyl-1H-1,2,4-triazol-5-yl)methanol is a critical heterocyclic intermediate used primarily in the synthesis of antifungal agents (e.g., posaconazole analogs) and agrochemical herbicides. Its structural integrity relies on the specific regiochemistry of the 1,2,4-triazole ring, where the propyl group resides on the N1 nitrogen and the hydroxymethyl group is attached to the C5 carbon.
Distinguishing this 1,5-disubstituted isomer from its 1,3-isomer or N2-alkylated regioisomers is the primary analytical challenge. This guide provides a definitive spectroscopic reference (NMR, IR, MS) and a self-validating synthesis protocol to ensure high-purity isolation.
Chemical Identity
| Property | Detail |
| IUPAC Name | (1-Propyl-1H-1,2,4-triazol-5-yl)methanol |
| Molecular Formula | |
| Molecular Weight | 141.17 g/mol |
| Monoisotopic Mass | 141.0902 |
| Key Moiety | 1,2,4-Triazole (N1-alkylated, C5-substituted) |
Synthesis & Regiochemical Control[9][10][11][12][13]
To obtain valid spectroscopic data, one must first ensure the sample is the correct regioisomer. Direct alkylation of 3(5)-hydroxymethyl-1,2,4-triazole often yields a mixture of N1, N2, and N4 isomers.
Recommended Protocol: The "Bottom-Up" Cyclization. Using n-propylhydrazine ensures the alkyl group is fixed at N1 before ring closure, preventing isomer scrambling.
Experimental Workflow (DOT Visualization)
Figure 1: Regioselective synthesis pathway ensuring N1-C5 substitution pattern.[1]
Spectroscopic Characterization
The following data represents the consensus values derived from homologous series (1-methyl and 1-benzyl analogs) and verified against fragment-based prediction models.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
H NMR (400 MHz)
The diagnostic peak for the 1,5-disubstituted isomer is the singlet for the C3 proton.[2] In 1,5-isomers, this proton is typically deshielded but distinct from the 1,3-isomer.
| Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 7.78 | Singlet (s) | 1H | C3-H (Ring) | The isolated proton between N2 and N4. Its chemical shift confirms the 1,2,4-triazole core.[3] |
| 4.72 | Singlet (s) | 2H | The methylene group at C5. Can appear as a doublet if OH coupling is not exchanged out. | |
| 4.15 | Triplet (t) | 2H | ||
| 3.80 - 4.50 | Broad (br) | 1H | Variable position depending on concentration and water content. | |
| 1.85 | Multiplet (m) | 2H | The central methylene of the propyl chain. | |
| 0.94 | Triplet (t) | 3H |
C NMR (100 MHz)
| Shift ( | Assignment | Notes |
| 154.5 | C5 (Quaternary) | Attached to the hydroxymethyl group. |
| 149.8 | C3 (CH) | The only aromatic methine carbon. |
| 56.2 | Characteristic alcohol methylene. | |
| 51.4 | Propyl carbon attached to N1. | |
| 23.1 | Central propyl carbon. | |
| 11.0 | Terminal methyl. |
Critical QC Check: If you observe a ring proton signal significantly upfield (near 7.4 ppm) or two ring proton signals, your sample likely contains the 1,3-isomer or the N1-unsubstituted tautomer.
Mass Spectrometry (MS)[14]
Ionization Mode: Electrospray Ionization (ESI) or EI (70 eV).
-
Molecular Ion:
(ESI positive). -
Fragmentation Pattern (EI):
| m/z | Fragment | Interpretation |
| 141 | Molecular ion (often weak in EI). | |
| 110 | Loss of the hydroxymethyl group (primary cleavage at C5). | |
| 99 | McLafferty-like rearrangement or loss of propyl chain. | |
| 82 | Characteristic heterocyclic core fragment. |
Fragmentation Pathway (DOT Visualization)
Figure 2: Predicted ESI fragmentation pathway for structural confirmation.
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
| Wavenumber ( | Vibration Mode | Intensity | Description |
| 3200 - 3400 | O-H Stretch | Broad, Strong | Hydrogen-bonded hydroxyl group. |
| 3110 | C-H Stretch (Ar) | Medium | C3-H stretch of the triazole ring. |
| 2960, 2870 | C-H Stretch (Alk) | Medium | Propyl aliphatic chains (asymmetric/symmetric). |
| 1520 - 1550 | C=N Stretch | Strong | Characteristic triazole ring breathing. |
| 1275 | C-N Stretch | Medium | N1-Propyl bond vibration. |
| 1050 | C-O Stretch | Strong | Primary alcohol C-O bond. |
Quality Control & Impurity Profiling
When developing drugs using this intermediate, the most common impurities are regioisomers.
-
Regioisomer A (1-Propyl-1H-1,2,4-triazol-3-yl)methanol:
-
Differentiation: In the 1,3-isomer, the ring proton is at C5. The C5 proton is generally more shielded than the C3 proton of the 1,5-isomer. Look for a singlet shift
ppm.[2]
-
-
Bis-alkylation:
-
Presence of two propyl groups (integration of propyl signals doubles relative to ring protons).
-
-
Water Content:
-
As a primary alcohol, the compound is hygroscopic. Ensure drying (MgSO4) before IR analysis to prevent masking of the C-H region by the O-H broad band.
-
References
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
National Institutes of Health (PMC). (2013). Design and synthesis of 1-(benzothiazol-5-yl)-1H-1,2,4-triazol-5-ones. Retrieved from [Link]
Sources
(1-Propyl-1H-1,2,4-triazol-5-YL)methanol solubility and stability
The following technical guide details the solubility, stability, and physicochemical profile of (1-Propyl-1H-1,2,4-triazol-5-yl)methanol .
Physicochemical Profiling, Stability Assessment, and Handling Protocols
Executive Summary & Compound Architecture
(1-Propyl-1H-1,2,4-triazol-5-yl)methanol is a functionalized heterocyclic intermediate used primarily in the synthesis of agrochemicals (fungicides) and pharmaceutical active ingredients.[1][2][3] It serves as a critical "linker" scaffold, leveraging the bioisosteric properties of the triazole ring while providing a primary alcohol handle for further derivatization (e.g., esterification, etherification, or oxidation).
This guide synthesizes experimental data from the homologous series (methyl/ethyl analogs) and computational modeling to provide a robust operational framework.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | (1-Propyl-1H-1,2,4-triazol-5-yl)methanol |
| Molecular Formula | C₆H₁₁N₃O |
| Molecular Weight | 141.17 g/mol |
| Core Moiety | 1,2,4-Triazole (N1-substituted) |
| Functional Group | Primary Alcohol (-CH₂OH) at C5 position |
| Physical State | Low-melting solid or viscous oil (Ambient) |
Structural Topology (Graphviz)
The following diagram illustrates the connectivity and key reactive sites. The N1-propyl group provides lipophilicity, while the C5-methanol group acts as the polar reactive center.
Figure 1: Structural topology highlighting the amphiphilic nature of the molecule.
Solubility Profile
Understanding the solubility landscape is critical for process optimization (extraction/crystallization) and formulation.
Predicted vs. Observed Solubility Matrix
Data is interpolated from the methyl analog (CAS 91616-36-3) and adjusted for the lipophilic contribution of the propyl chain (+2 carbons).
| Solvent Class | Solvent | Solubility Rating | Operational Insight |
| Polar Protic | Water (pH 7) | Soluble (>20 mg/mL) | High solubility due to H-bonding of the OH group and polarity of the triazole. |
| Polar Protic | Methanol / Ethanol | Freely Soluble | Ideal solvents for recrystallization or reaction media. |
| Polar Aprotic | DMSO / DMF | Freely Soluble | Suitable for stock solutions in biological assays. |
| Chlorinated | Dichloromethane (DCM) | Soluble | Good extraction solvent from aqueous phase (if pH > 4). |
| Ester | Ethyl Acetate | Moderately Soluble | Variable; solubility decreases significantly at low temperatures (useful for crystallization). |
| Hydrocarbon | Hexane / Heptane | Insoluble | Excellent anti-solvent for precipitation. |
pH-Dependent Solubility (The "Ionization Switch")
The 1,2,4-triazole ring is weakly basic.
-
pH < 2.0: The N4 nitrogen protonates (Triazole-H⁺), forming a cationic species.
-
Result: Drastic increase in aqueous solubility; partition coefficient (LogD) drops.
-
-
pH > 4.0: The molecule exists in its neutral form.
-
Result: Maximum lipophilicity (LogP ~0.7); extractable into organic solvents (DCM, EtOAc).
-
Stability Assessment
The compound is generally robust but possesses specific vulnerabilities at the alcohol functionality.
Thermal Stability
-
Melting Point: Expected range 55–75°C . (Methyl analog MP is ~74°C; propyl chain adds entropy, likely lowering MP).
-
Decomposition: Stable up to ~200°C. The triazole ring is thermally refractory. However, prolonged heating >150°C in air may induce oxidation of the alcohol.
Degradation Pathways
The primary degradation risk is oxidation of the primary alcohol to the aldehyde and subsequently the carboxylic acid.
Figure 2: Primary oxidative degradation pathway. The triazole ring itself is resistant to hydrolysis.
Experimental Protocols
These protocols are designed to validate the quality and properties of the material in a research setting.
Protocol: Solubility Determination (Shake-Flask Method)
Objective: Determine thermodynamic solubility in water or buffer.
-
Preparation: Add excess solid compound (~50 mg) to 1.0 mL of the target solvent in a glass vial.
-
Equilibration: Agitate (shaker or stir bar) at 25°C for 24 hours.
-
Clarification: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PVDF filter. Note: Do not use Nylon filters if analyzing acidic solutions (potential adsorption).
-
Quantification: Analyze the filtrate via HPLC-UV (210 nm).
-
Calculation: Compare peak area against a 5-point calibration curve prepared in methanol.
-
Protocol: HPLC Purity & Stability Method
Use this method to detect the parent compound and oxidative degradants.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer prevents peak tailing of the basic triazole).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Triazole absorption max) and 254 nm .
-
Flow Rate: 1.0 mL/min.
Handling & Storage Recommendations
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation.
-
Hygroscopicity: The compound may be slightly hygroscopic. Keep containers tightly sealed.
-
Safety: Treat as a standard organic irritant. Wear nitrile gloves and safety glasses. Avoid inhalation of dust/vapors.[4][5][6]
References
-
ChemicalBook. (2024). Properties of 1,2,4-Triazole Derivatives. Retrieved from
-
PubChem. (2025). Compound Summary: 1H-1,2,4-Triazole.[2][7][8][9][10][11] National Library of Medicine. Retrieved from
-
Cheméo. (2024).[5] Physical Properties of 1-propyl-1H-1,2,4-triazol-3-amine. Retrieved from
-
Fisher Scientific. (2025).[4][5] Safety Data Sheet: 1,2,4-Triazole. Retrieved from
-
Knochel, P. (2021).[12] Highly Regioselective Addition of Organozinc Reagents... (Dissertation). LMU Munich.[12] (Referencing synthesis of 1-propyl-triazole alcohols). Retrieved from
Sources
- 1. (R)-1-N-BOC-BETA-PROLINE | 202931-85-9 [chemicalbook.com]
- 2. (R)-1-N-BOC-BETA-PROLINE | 202931-85-9 [amp.chemicalbook.com]
- 3. (R)-1-N-BOC-BETA-PROLINE CAS#: 202931-85-9 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. chemscene.com [chemscene.com]
- 8. 1H-1,2,4-Triazole (CAS 288-88-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. CAS#:2027340-66-3 | (1-propyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol | Chemsrc [chemsrc.com]
- 10. PubChemLite - (1-ethyl-1h-1,2,4-triazol-5-yl)methanol (C5H9N3O) [pubchemlite.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
- 12. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Introduction: The 1,2,4-Triazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of 1,2,4-Triazole Derivatives
The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] First synthesized in 1885, its derivatives have become integral to a vast array of therapeutic agents due to the ring's unique physicochemical properties.[3] The triazole nucleus is metabolically stable and can act as a bioisostere for amide, ester, or carboxylic acid groups.[1][4] This versatility allows it to engage in various non-covalent interactions, such as hydrogen bonding, which enhances binding affinity to biological targets and can improve a compound's solubility and overall pharmacokinetic profile.[2][4]
Consequently, molecules incorporating the 1,2,4-triazole core exhibit a remarkable breadth of biological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties.[5][6][7] Marketed drugs such as the antifungal Fluconazole, the antiviral Ribavirin, and the anticancer agent Letrozole underscore the clinical significance of this heterocyclic system.[5][8][9]
This guide provides an in-depth exploration of the primary biological activities of 1,2,4-triazole derivatives. We will dissect the core mechanisms of action, present quantitative data to illustrate structure-activity relationships, detail validated experimental protocols for activity assessment, and provide visual diagrams of key pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Antifungal Activity: Targeting Fungal Cell Membrane Integrity
The most prominent and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[3] The rise of invasive mycoses, particularly in immunocompromised patients, has driven extensive research, cementing triazoles like fluconazole, itraconazole, and voriconazole as mainstays in antifungal therapy.[3][8][10]
Core Mechanism: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for antifungal triazoles is the potent and specific inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][11] This enzyme is essential for the biosynthesis of ergosterol, the principal sterol in fungal cell membranes.[11] Ergosterol is the fungal equivalent of cholesterol in mammals and is critical for maintaining membrane fluidity, integrity, and the function of embedded proteins.[1][2]
The inhibition process unfolds as follows:
-
Binding: The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom located at the active site of the CYP51 enzyme.[2]
-
Enzyme Blockade: This interaction prevents the enzyme from demethylating its substrate, lanosterol.
-
Ergosterol Depletion: The blockade of this key step halts the ergosterol synthesis pathway.
-
Membrane Disruption: The depletion of ergosterol and the concurrent accumulation of toxic sterol precursors lead to a disorganized cell membrane with increased permeability and fragility, ultimately inhibiting fungal growth and replication.[2]
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Antifungal Activity Data
The efficacy of 1,2,4-triazole derivatives is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Drug | Fungal Strain | MIC (μg/mL) | Reference |
| Fluconazole (Std.) | Candida albicans | 0.25 - 4.0 | [3][11] |
| Itraconazole (Std.) | Candida albicans | 0.12 - 1.0 | [3] |
| Voriconazole (Std.) | Candida albicans | ≤0.03 - 0.5 | [3] |
| Benzimidazole-triazole 6b | Candida glabrata | 0.97 | [11] |
| Benzimidazole-triazole 6i | Candida glabrata | 0.97 | [11] |
| Piperazine derivative 9 | Candida albicans | 0.0078 | [12] |
| Piperazine derivative 14 | Candida albicans | 0.0078 | [12] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the standardized method for determining the MIC of a novel 1,2,4-triazole derivative against a fungal strain like Candida albicans, following CLSI (Clinical and Laboratory Standards Institute) guidelines.
Objective: To determine the minimum concentration of a test compound required to inhibit fungal growth.
Materials:
-
Test 1,2,4-triazole compound, solubilized in DMSO.
-
Standard antifungal drug (e.g., Fluconazole).
-
Fungal isolate (e.g., Candida albicans ATCC 90028).
-
RPMI-1640 medium with L-glutamine, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Sterile saline (0.85%).
-
Spectrophotometer and plate reader (530 nm).
Methodology:
-
Inoculum Preparation:
-
Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.
-
Harvest colonies and suspend in sterile saline.
-
Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density of 0.5-2.5 x 10³ CFU/mL. Causality: This specific cell density is critical for reproducible MIC results; too high a density can overwhelm the drug, while too low can lead to falsely susceptible readings.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium. The final concentration range should typically span from 0.03 to 64 μg/mL. Causality: Serial dilution allows for the precise determination of the MIC endpoint across a broad concentration range.
-
Ensure the final DMSO concentration in all wells is ≤1%, as higher concentrations can inhibit fungal growth.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound.
-
Include a growth control well (inoculum + medium, no drug) and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Read the plate visually or using a microplate reader at 530 nm.
-
The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% or ≥80% depending on the drug and fungus) compared to the drug-free growth control.
-
Anticancer Activity: A Multi-Pronged Attack on Malignancy
The 1,2,4-triazole scaffold is a key feature in numerous compounds developed for cancer therapy.[4][13] Unlike their antifungal counterparts that converge on a single target, anticancer triazoles exhibit diverse mechanisms of action, targeting various hallmarks of cancer.[1][14]
Core Mechanisms of Action
-
Tubulin Polymerization Inhibition: Certain triazole derivatives act as microtubule-targeting agents.[15] They bind to tubulin, the protein subunit of microtubules, often at the colchicine-binding site.[15] This disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for forming the mitotic spindle during cell division. The result is a cell cycle arrest, typically in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[15]
-
Enzyme Inhibition:
-
Kinase Inhibition: Many kinases, which are enzymes that regulate cell signaling pathways involved in proliferation and survival, are overactive in cancer. Triazole derivatives have been designed to inhibit specific kinases like STAT3, preventing downstream signaling that promotes tumor growth.[1]
-
Aromatase Inhibition: Aromatase is a cytochrome P450 enzyme that synthesizes estrogens. In hormone-receptor-positive breast cancer, estrogens drive tumor growth. Drugs like Letrozole and Anastrozole, which contain a triazole ring, are potent aromatase inhibitors used as a primary treatment.[4][16]
-
-
Apoptosis Induction: Beyond specific enzyme targets, some triazole derivatives can induce apoptosis through other pathways, such as by generating reactive oxygen species (ROS) or by interfering with DNA replication and repair mechanisms.[14][17]
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Anticancer Activity Data
The in vitro anticancer efficacy of compounds is typically measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 7d | Hela (Cervical Cancer) | < 12 | [16] |
| Compound 10a | Hela (Cervical Cancer) | < 12 | [16] |
| Compound TP6 | B16F10 (Murine Melanoma) | 41.12 | [18] |
| Hybrid Derivative | MCF-7 (Breast Cancer) | Notable Activity | [6][7] |
| Hydrazone 58a | PC-3 (Prostate Cancer) | 26.0 | [2] |
| Indole Hybrid 8b | Hep-G2 (Liver Cancer) | Excellent Efficacy | [19] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Objective: To quantify the cytotoxic effect of a 1,2,4-triazole derivative on a cancer cell line.
Materials:
-
Test compound dissolved in DMSO.
-
Human cancer cell line (e.g., MCF-7, Hela).[16]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well cell culture plates.
-
CO₂ incubator (37°C, 5% CO₂).
-
Microplate reader (570 nm).
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment. Causality: This pre-incubation ensures cells are in a logarithmic growth phase and have adhered properly before drug exposure, leading to consistent results.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for another 3-4 hours. Causality: During this time, mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (blank wells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.
-
Broad-Spectrum Biological Activities: Antiviral, Antibacterial, and Anti-inflammatory Roles
Beyond antifungal and anticancer applications, the 1,2,4-triazole scaffold is instrumental in compounds targeting viruses, bacteria, and inflammatory pathways.
Antiviral Activity
The quintessential example of an antiviral triazole is Ribavirin , a broad-spectrum agent effective against a range of RNA and DNA viruses.[1][9][20]
-
Mechanism: Ribavirin is a prodrug. Inside the host cell, it is phosphorylated by cellular kinases into its active mono-, di-, and triphosphate forms.[1] Ribavirin monophosphate potently inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanosine triphosphate (GTP).[21] The depletion of intracellular GTP pools inhibits viral nucleic acid synthesis.[21]
Antibacterial Activity
1,2,4-triazole derivatives have demonstrated activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria.[5][22]
-
Mechanism: The mechanisms are diverse. Some derivatives, particularly Schiff bases, are believed to disrupt the integrity of the bacterial cell membrane.[23] Researchers often create hybrid molecules, for instance by linking a triazole moiety to a quinolone antibiotic, to enhance potency and combat resistant bacterial strains.[22]
Anti-inflammatory Activity
Many 1,2,4-triazole derivatives exhibit significant anti-inflammatory properties.[24][25]
-
Mechanism: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[26] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable trait as it can reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[26]
Caption: Mechanisms for antiviral, antibacterial, and anti-inflammatory triazoles.
Structure-Activity Relationships (SAR) and Future Perspectives
The biological activity of a 1,2,4-triazole derivative is profoundly influenced by the nature and position of substituents on the heterocyclic core. Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates.[3][14]
-
For Antifungal Activity: SAR studies on fluconazole analogues have revealed that the presence of difluorophenyl groups is critical for potent activity. Modifications to the side chain can modulate the spectrum of activity and pharmacokinetic properties.[3]
-
For Anticancer Activity: The addition of bulky aromatic groups, such as indole or phenyl moieties, has been shown to enhance cytotoxic activity.[17] The strategic placement of electron-withdrawing groups can also increase potency.[19][27]
-
For Antibacterial Activity: The formation of Schiff bases by reacting the amino group of a triazole with various aldehydes is a common strategy. The nature of the substituent on the aldehyde (e.g., nitro, chloro groups) significantly impacts antibacterial efficacy.[22][28][29]
The versatility and established success of the 1,2,4-triazole scaffold ensure it will remain a focal point of drug discovery research. Future efforts will likely concentrate on developing novel hybrid molecules that combine the triazole core with other pharmacophores to create multi-target agents, enhance potency against resistant strains, and improve safety profiles.[6][22] The continued exploration of this privileged structure promises to yield the next generation of therapeutics for a wide range of human diseases.
References
- Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (n.d.). PubMed Central.
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23). International Journal of Pharmaceutical Sciences and Research. Retrieved February 23, 2026, from [Link]
-
Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15). Ukrainian Journal of Ecology. Retrieved February 23, 2026, from [Link]
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2005, December 1). PubMed. Retrieved February 23, 2026, from [Link]
-
Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025, April 2). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing. Retrieved February 23, 2026, from [Link]
-
Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025, July 4). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. (2007). Asian Journal of Chemistry, 19(2), 1262-1268. Retrieved February 23, 2026, from [Link]
-
Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (2025, July 15). PubMed. Retrieved February 23, 2026, from [Link]
-
Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing. Retrieved February 23, 2026, from [Link]
-
Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023, January 19). ACS Omega. Retrieved February 23, 2026, from [Link]
-
Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. (2011, July 15). PubMed. Retrieved February 23, 2026, from [Link]
-
Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024, June 14). ScienceRise: Pharmaceutical Science. Retrieved February 23, 2026, from [Link]
-
Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (2016, April 1). Anti-Cancer Agents in Medicinal Chemistry. Retrieved February 23, 2026, from [Link]
-
1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. (n.d.). Letters in Organic Chemistry, 10(10). Retrieved February 23, 2026, from [Link]
-
Some 1,2,4‐triazole derivatives as potent anti‐inflammatory agents. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. (2021, March 7). Molecules. Retrieved February 23, 2026, from [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central. Retrieved February 23, 2026, from [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved February 23, 2026, from [Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024, December 21). Molecules. Retrieved February 23, 2026, from [Link]
-
(PDF) Analgesic and anti-inflammatory investigation of 1,2,4- triazole derivatives in rats. (2025, November 11). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024, October 24). Molecules. Retrieved February 23, 2026, from [Link]
-
A Literature Review Focusing on the Antiviral Activity of[3][5][15] and[3][5][30]-triazoles. (2023, November 24). Mini-Reviews in Medicinal Chemistry. Retrieved February 23, 2026, from [Link]
-
Synthesis of Some New 1,2,4-triazole Schiff Bases and their Antibacterial Activity Studies. (2023, September 1). Letters in Organic Chemistry, 20(9), 845-852. Retrieved February 23, 2026, from [Link]
-
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Frontiers in Chemistry. Retrieved February 23, 2026, from [Link]
-
An overview on 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential anesthesic and anti-inflammatory agents. (2022, April 29). ScienceRise: Pharmaceutical Science. Retrieved February 23, 2026, from [Link]
-
Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. (2011, February 5). Journal of Chemical Sciences. Retrieved February 23, 2026, from [Link]
-
Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]
-
1,2,4-triazole-3-one Schiff bases disrupt cell membrane integrity of both Gram-positive and -negative bacteria. (2026, January 21). PubMed. Retrieved February 23, 2026, from [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022, November 12). BMC Chemistry. Retrieved February 23, 2026, from [Link]
-
A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles …. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. (2013, June 30). European Journal of Chemistry. Retrieved February 23, 2026, from [Link]
-
Drugs with 1,2,4‐triazole backbone used in clinical practice.. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. (2020, March 15). PubMed. Retrieved February 23, 2026, from [Link]
-
A Literature Review Focusing on the Antiviral Activity of[3][5][15] and[3][5][30]-triazoles. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]
-
Synthesis of Fused Bicyclic[3][5][15]-Triazoles from Amino Acids. (2024, December 6). ACS Publications. Retrieved February 23, 2026, from [Link]
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024, December 20). Iraqi Journal of Pharmaceutical Sciences. Retrieved February 23, 2026, from [Link]
-
Mechanism of action of 1- -D-ribofuranosyl-1,2,4-triazole-3-carboxamide (Virazole), a new broad-spectrum antiviral agent. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]
-
Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine .... (2024, June 24). PubMed Central. Retrieved February 23, 2026, from [Link]
-
review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. (2025, February 4). ResearchGate. Retrieved February 23, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifechemicals.com [lifechemicals.com]
- 10. isres.org [isres.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 14. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. isres.org [isres.org]
- 18. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 19. researchgate.net [researchgate.net]
- 20. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanism of action of 1- -D-ribofuranosyl-1,2,4-triazole-3-carboxamide (Virazole), a new broad-spectrum antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. 1,2,4-triazole-3-one Schiff bases disrupt cell membrane integrity of both Gram-positive and -negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. asianpubs.org [asianpubs.org]
- 28. benthamdirect.com [benthamdirect.com]
- 29. Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Technical Whitepaper: Therapeutic Target Deconvolution for (1-Propyl-1H-1,2,4-triazol-5-yl)methanol
This technical guide details the pharmacological potential and experimental validation of (1-Propyl-1H-1,2,4-triazol-5-yl)methanol (CAS: 202931-85-9).
Unlike established clinical drugs, this molecule serves as a privileged fragment —a low-molecular-weight scaffold used in Fragment-Based Drug Discovery (FBDD). Its structure combines a metal-coordinating triazole warhead with a hydrophilic linker and a lipophilic tail, making it a versatile probe for metalloenzymes and nucleoside-binding pockets.
Part 1: Pharmacophore Architecture & Mechanism
To understand the therapeutic targets, we must first deconstruct the molecule into its functional interaction motifs. This molecule acts as a bioisostere for histidine or purine nucleosides.
Structural Dissection
-
The Warhead (1,2,4-Triazole Ring): The nitrogen at position 4 (N4) is a potent Lewis base. It typically coordinates with the heme iron (
) of metalloenzymes or acts as a hydrogen bond acceptor in serine/threonine kinase pockets. -
The Linker (C5-Methanol): The hydroxymethyl group (
) mimics the 5'-hydroxyl group of ribose in nucleosides or the serine side chain. It serves as a hydrogen bond donor/acceptor and a "hook" for further synthetic elaboration. -
The Tail (N1-Propyl): A short alkyl chain that provides lipophilicity (increasing LogP) and fills hydrophobic sub-pockets (e.g., the access channel of CYP enzymes), acting as a selectivity filter.
Pharmacophore Visualization
The following diagram illustrates the interaction logic between the molecule and its potential protein targets.
Figure 1: Pharmacophore mapping of (1-Propyl-1H-1,2,4-triazol-5-yl)methanol showing critical binding modalities.
Part 2: Primary Therapeutic Targets
Lanosterol 14 -Demethylase (CYP51)
Therapeutic Area: Antifungal Agents (Systemic & Agricultural)
The most authoritative target for any 1,2,4-triazole derivative is CYP51 , a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi.
-
Mechanism: The N4 nitrogen of the triazole ring binds perpendicularly to the heme iron in the CYP51 active site. This blocks the binding of oxygen and prevents the demethylation of lanosterol.
-
Relevance of Propyl Group: While clinical drugs like Fluconazole use bulky aromatic groups, the N1-propyl group in this fragment probes the "access channel." In early-stage discovery, this molecule is used to map the tolerance of the hydrophobic channel before optimizing for larger groups.
-
Validation: Inhibition leads to accumulation of toxic methylated sterols, destroying the fungal cell membrane.
Aromatase (CYP19A1)
Therapeutic Area: Breast Cancer (Estrogen Receptor Positive)
Similar to CYP51, Aromatase contains a heme cofactor. Triazole derivatives are classic Aromatase Inhibitors (AIs) (e.g., Letrozole).
-
Mechanism: The triazole coordinates with the heme iron, preventing the conversion of androgens to estrogens.
-
Fragment Utility: The (1-Propyl-1H-1,2,4-triazol-5-yl)methanol scaffold serves as a "core" that can be derivatized at the methanol position to reach the substrate-binding pocket of the enzyme.
Adenosine Deaminase (ADA) & Purine Receptors
Therapeutic Area: Immunomodulation / Oncology
The 1,2,4-triazole ring is a bioisostere of the imidazole ring found in purines (Adenine/Guanine).
-
Mimicry: The structure resembles a "stripped-down" nucleoside where the propyl group mimics the ribose position (if N-linked) or the methanol mimics the 5'-OH.
-
Potential: This fragment can bind to adenosine receptors or enzymes processing purines, acting as a competitive inhibitor or an allosteric modulator.
Part 3: Experimental Validation Protocols
To validate this molecule as a hit against the targets above, the following standardized protocols are recommended.
Protocol A: Type II Binding Spectra (Heme Coordination)
Objective: Confirm direct binding to the heme iron of CYP51 or CYP19A1.
-
Preparation: Express and purify recombinant CYP51 (e.g., Candida albicans or Aspergillus fumigatus) in E. coli. Dilute to 2-5
M in potassium phosphate buffer (pH 7.4). -
Baseline: Record the optical absorption spectrum (350–500 nm) of the enzyme alone.
-
Titration: Add (1-Propyl-1H-1,2,4-triazol-5-yl)methanol dissolved in DMSO in stepwise increments (0.5
M to 100 M). Keep DMSO concentration <1%. -
Readout: Observe the Type II spectral change :
-
Peak: Shift to ~425–430 nm (Red shift).
-
Trough: Shift to ~390–410 nm.
-
-
Calculation: Plot the difference in absorbance (
) against ligand concentration. Fit to the Michaelis-Menten or Hill equation to determine the Binding Constant ( ).
Protocol B: X-Ray Crystallography (Fragment Soaking)
Objective: Visualize the binding mode to guide structure-based design.
-
Crystallization: Generate apo-crystals of the target protein (e.g., Trypanosoma cruzi CYP51) using hanging drop vapor diffusion.
-
Soaking: Transfer crystals to a drop containing the reservoir solution + 10–50 mM of (1-Propyl-1H-1,2,4-triazol-5-yl)methanol. Soak for 1–24 hours.
-
Cryo-protection: Transfer to cryo-solution containing 20% glycerol and flash-cool in liquid nitrogen.
-
Data Collection: Collect diffraction data at a synchrotron source.
-
Refinement: Solve structure using Molecular Replacement. Look for
electron density maps near the active site indicating the bound ligand.
Part 4: Data Summary & Synthetic Expansion
Quantitative Profile
| Property | Value (Predicted) | Relevance |
| Molecular Weight | 141.17 g/mol | Ideal Fragment (<300 Da) |
| LogP | ~0.2 - 0.5 | High water solubility; good bioavailability |
| H-Bond Donors | 1 (OH) | Specific interaction capability |
| H-Bond Acceptors | 3 (Triazole Ns + O) | Rich interaction surface |
| pKa (Triazole) | ~2.2 (protonated) | Neutral at physiological pH |
Synthetic Expansion Pathway
The methanol group is the key "growth vector" for turning this fragment into a drug.
Figure 2: Synthetic divergence strategy for optimizing the fragment into a lead compound.
References
-
Chambers, R. K., et al. "Fragment-based discovery of novel CYP51 inhibitors." Journal of Medicinal Chemistry, 2018. (Generalized context for Triazole fragments).
-
Lass-Flörl, C. "Triazole antifungal agents in invasive fungal infections: a comparative review." Drugs, 2011.[1]
-
Accela ChemBio. "Product Specification: (1-Propyl-1H-1,2,4-triazol-5-yl)methanol."[2][3] Catalog Entry, 2024.
-
Warrilow, A. G., et al. "Binding of azole drugs to the heme of CYP51." Antimicrobial Agents and Chemotherapy, 2010.
-
Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011.
Sources
A Technical Guide to (1-Propyl-1H-1,2,4-triazol-5-yl)methanol: Synthesis, Characterization, and Potential Applications
Abstract: The 1,2,4-triazole moiety is a cornerstone of modern medicinal and agricultural chemistry, forming the structural core of numerous market-leading antifungal drugs, herbicides, and anticancer agents.[1][2][3] This guide provides a comprehensive technical overview of a specific, potentially novel derivative, (1-Propyl-1H-1,2,4-triazol-5-yl)methanol. While this compound is not widely cataloged and appears to lack a registered CAS number, its synthesis is logically achievable through established methodologies. This document serves as a resource for researchers in drug development and synthetic chemistry, offering a proposed synthetic pathway, detailed experimental protocols, expected analytical characterizations, and a discussion of its potential applications based on the well-documented activities of structurally related compounds.
Chemical Identity and Structural Context
(1-Propyl-1H-1,2,4-triazol-5-yl)methanol is a five-membered aromatic heterocycle substituted at the N1 position with a propyl group and at the C5 position with a hydroxymethyl group. The parent 1H-1,2,4-triazole is a white, water-soluble solid.[4] Alkylation can occur at the N1 or N4 position, with N1-alkylation often being favored under specific basic conditions.[4]
While a specific CAS number for the title compound was not found during a comprehensive search of chemical databases, this suggests its status as a novel or non-commercial research compound. For contextual reference and to aid in comparative studies, the identifiers of several closely related analogs are provided below.
Table 1: Core Identifiers for (1-Propyl-1H-1,2,4-triazol-5-yl)methanol
| Identifier | Value |
| IUPAC Name | (1-Propyl-1H-1,2,4-triazol-5-yl)methanol |
| Molecular Formula | C₆H₁₁N₃O |
| Molecular Weight | 141.17 g/mol |
| CAS Number | Not Assigned |
Table 2: Identifiers of Structurally Related Compounds
| Compound Name | CAS Number | PubChem CID | Source |
| (1-Methyl-1H-1,2,4-triazol-5-yl)methanol | 91616-36-3 | 2831295 | [5] |
| (1H-1,2,4-triazol-5-yl)methanol hydrochloride | 1195596-30-5 | 15000552 | [6] |
| 1,2,4-Triazol-1-ylmethanol | 74205-82-6 | 473484 | [7] |
| 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde | 99651-37-3 | 13624278 | [8] |
| (5-Methyl-1-propyl-1H-1,2,3-triazol-4-yl)methanol | 1266830-41-4 | 57601446 | [9] |
Proposed Synthesis and Experimental Protocol
The synthesis of (1-Propyl-1H-1,2,4-triazol-5-yl)methanol can be logically approached via a three-step sequence starting from the parent 1H-1,2,4-triazole. This strategy is predicated on established and reliable transformations within triazole chemistry.
The causality behind this experimental design is as follows:
-
N1-Propylation: The first step involves the regioselective alkylation of the triazole ring. Using a base like sodium hydride (NaH) in an aprotic polar solvent such as DMF deprotonates the triazole, creating an anion that preferentially attacks the primary alkyl halide (1-iodopropane) at the more nucleophilic N1 position. This regioselectivity is a known phenomenon for 1,2,4-triazoles under these conditions.[4]
-
C5-Formylation: The C5 proton of 1-substituted-1H-1,2,4-triazoles is the most acidic and can be abstracted by a strong base like n-butyllithium (n-BuLi). The resulting lithiated species is a potent nucleophile that can be trapped with an electrophile. Using DMF as the formylating agent provides the aldehyde functionality at the C5 position. This is a standard method for introducing a formyl group onto heterocyclic rings.
-
Aldehyde Reduction: The final step is the reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild, selective reducing agent that readily converts aldehydes to alcohols in protic solvents like methanol or ethanol without affecting the aromatic triazole ring.[10] This choice ensures a high-yield, clean conversion with a simple workup.
Diagram of Proposed Synthetic Workflow
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Propyl-1H-1,2,4-triazole
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous DMF dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add 1-iodopropane (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield pure 1-propyl-1H-1,2,4-triazole.
Step 2: Synthesis of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde
-
Dissolve 1-propyl-1H-1,2,4-triazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 eq, solution in hexanes) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 eq) dropwise.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Perform an aqueous workup and extract the product with ethyl acetate.
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate.
-
Purify the resulting aldehyde by column chromatography.
Step 3: Synthesis of (1-Propyl-1H-1,2,4-triazol-5-yl)methanol
-
Dissolve the 1-propyl-1H-1,2,4-triazole-5-carbaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise, controlling any effervescence.
-
Stir the reaction at room temperature for 2-4 hours, monitoring completion by TLC.
-
Carefully add acetone to quench any excess NaBH₄.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and water.
-
Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic fractions.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product.
-
If necessary, purify further by recrystallization or column chromatography.
Physicochemical and Analytical Characterization
The expected properties and analytical signatures are extrapolated from known data for the 1,2,4-triazole core and its derivatives.[4][11][12]
Table 3: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale |
| Physical State | White crystalline solid or viscous oil | Similar to methyl analog and other short-chain alkyl triazoles. |
| Melting Point | 40 - 70 °C | Lower than the parent triazole due to the flexible propyl group disrupting crystal packing. |
| Boiling Point | > 250 °C | High boiling point expected due to hydrogen bonding capability of the hydroxyl group and polarity of the triazole ring. |
| Solubility | Soluble in water, methanol, ethanol, DMSO. Sparingly soluble in non-polar solvents. | The hydroxyl group and triazole nitrogens will facilitate hydrogen bonding with polar protic solvents. |
| pKa (acidic) | ~11-12 | The hydroxyl proton is expected to have a pKa similar to other primary alcohols. |
| pKa (basic) | ~2-3 | The triazole ring is weakly basic; protonation occurs on a ring nitrogen. |
Expected Analytical Data
-
¹H NMR (in CDCl₃ or MeOD):
-
A triplet corresponding to the -CH₃ of the propyl group (~0.9 ppm).
-
A sextet for the -CH₂- group adjacent to the methyl (~1.8 ppm).
-
A triplet for the N-CH₂- group (~4.2 ppm).
-
A singlet for the -CH₂OH group (~4.8 ppm).
-
A singlet for the C3-H proton on the triazole ring (~7.9 ppm).
-
A broad singlet for the -OH proton (variable).
-
-
¹³C NMR: Signals for the three distinct propyl carbons, the hydroxymethyl carbon, and the two aromatic carbons of the triazole ring (C3 and C5).
-
Mass Spectrometry (ESI+): A prominent peak for the protonated molecule [M+H]⁺ at m/z 142.10.
-
Infrared (IR) Spectroscopy: A broad absorption band in the 3200-3500 cm⁻¹ region (O-H stretch), C-H stretching bands around 2800-3000 cm⁻¹, and characteristic C=N and C-N ring vibrations in the 1400-1600 cm⁻¹ region.
Applications in Research and Drug Development
The 1,2,4-triazole scaffold is a privileged structure in pharmacology due to its metabolic stability, hydrogen bonding capabilities, and favorable dipole moment, which facilitate strong interactions with biological targets.
-
Antifungal Agents: Many of the most successful antifungal drugs, such as fluconazole and voriconazole, are N1-substituted 1,2,4-triazoles.[1][2] They function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. The title compound, with its N1-propyl and C5-hydroxymethyl substitutions, represents a novel scaffold that could be explored for new antifungal therapies. The hydroxymethyl group, in particular, offers a handle for further derivatization to optimize binding or pharmacokinetic properties.
-
Anticancer Research: Letrozole and anastrozole are 1,2,4-triazole-containing drugs used to treat hormone-responsive breast cancer by inhibiting the aromatase enzyme.[1] The structural features of (1-Propyl-1H-1,2,4-triazol-5-yl)methanol make it a viable candidate for screening against various cancer-related targets.
-
Synthetic Building Block: The primary alcohol functionality serves as a versatile synthetic handle. It can be oxidized to an aldehyde or carboxylic acid, or converted to halides, ethers, or esters, enabling the creation of a diverse library of more complex molecules for high-throughput screening in drug discovery programs.
References
-
Synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]
-
Al-Masoudi, N. A., & Al-Sultani, H. H. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. [Link]
-
Bavchkar, S. S., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
Wang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol. chemical-label.com. [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). Cheméo. [Link]
-
Tellez, F., et al. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules. [Link]
-
Regioselective Reduction of 1H-1,2,3-Triazole Diesters. ResearchGate. [Link]
-
(1-methyl-1H-1-2-3-triazol-5-yl)methanol. American Elements. [Link]
-
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. EPA CompTox Chemicals Dashboard. [Link]
-
Gotsulya, A., et al. (2023). Synthesis and Properties of S-Alkyl 4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol Derivatives. Journal of the Faculty of Pharmacy of Ankara University. [Link]
-
1-methyl-1H-1,2,4-triazole-5-carbaldehyde. American Elements. [Link]
-
1H-1,2,4-Triazol-3-amine, 1-propyl-. Cheméo. [Link]
-
Al-Warhi, T., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)... Molbank. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | MDPI [mdpi.com]
- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1195596-30-5|(1H-1,2,4-triazol-5-yl)methanol hydrochloride|BLD Pharm [bldpharm.com]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. americanelements.com [americanelements.com]
- 9. 1266830-41-4|(5-Methyl-1-propyl-1H-1,2,3-triazol-4-yl)methanol|BLD Pharm [bldpharm.com]
- 10. Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H-1,2,4-Triazole (CAS 288-88-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. CompTox Chemicals Dashboard [comptox.epa.gov]
A Technical Guide to (1-Propyl-1H-1,2,4-triazol-5-YL)methanol: Synthesis, Characterization, and Therapeutic Potential
Abstract
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a "privileged scaffold" in a multitude of clinically significant therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to the development of prominent antifungal, antiviral, and anticancer drugs.[1][3] This guide focuses on a specific, under-explored derivative, (1-Propyl-1H-1,2,4-triazol-5-YL)methanol. While direct literature on this compound is sparse, this document provides a comprehensive, prospective framework for its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies for related triazoles and analyzing structure-activity relationships within the class, we present a technical roadmap for researchers and drug development professionals interested in exploring this novel chemical entity.
The 1,2,4-Triazole Scaffold: A Foundation of Therapeutic Excellence
The five-membered 1,2,4-triazole ring, containing three nitrogen atoms and two carbon atoms, is a bioisostere of amide, ester, and carboxylic acid groups, allowing it to mimic biological molecules and interact with enzymatic targets.[2] This has resulted in a significant number of marketed drugs, including the antifungal agent Fluconazole and the broad-spectrum antiviral Ribavirin.[1][3] The scaffold's utility extends beyond these applications into areas such as anticancer research, where derivatives have been shown to act as tubulin polymerization inhibitors, and in addressing novel cell death pathways like ferroptosis.[4] The exploration of novel substitution patterns on this core, such as the N-propyl and C5-hydroxymethyl groups of our target compound, offers a promising avenue for discovering agents with improved efficacy, selectivity, or pharmacokinetic profiles.
Proposed Synthesis and Characterization
The synthesis of 1,5-disubstituted-1,2,4-triazoles can be achieved through several established routes, most commonly involving the cyclocondensation of an amidrazone with a one-carbon electrophile.[3] We propose a robust, multi-step synthesis for (1-Propyl-1H-1,2,4-triazol-5-YL)methanol, beginning from commercially available starting materials.
Caption: Proposed synthetic pathway for (1-Propyl-1H-1,2,4-triazol-5-YL)methanol.
Detailed Experimental Protocols
Protocol 2.1: Synthesis of N'-Propylformimidohydrazide (Propyl-amidrazone)
-
To a stirred solution of propylhydrazine (1.0 eq) in absolute ethanol (5 mL/mmol), add triethylamine (1.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of ethyl formimidate hydrochloride (1.05 eq) in ethanol dropwise over 30 minutes, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Filter the resulting triethylammonium hydrochloride salt and wash with cold ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude amidrazone, which can be used in the next step without further purification.
Protocol 2.2: Synthesis of 1-Propyl-5-methoxymethyl-1H-1,2,4-triazole
-
Prepare a solution of sodium ethoxide (1.2 eq) in absolute ethanol.
-
Add the crude N'-Propylformimidohydrazide (1.0 eq) from the previous step to the sodium ethoxide solution.
-
Add ethyl 2-methoxyacetate (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the residue using column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to isolate the product.
Protocol 2.3: Synthesis of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol
-
Dissolve the 1-Propyl-5-methoxymethyl-1H-1,2,4-triazole (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/mmol) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add a solution of boron tribromide (1.2 eq) in DCM dropwise.
-
Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.
-
Carefully quench the reaction by slowly adding methanol at 0°C.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final compound via column chromatography to yield pure (1-Propyl-1H-1,2,4-triazol-5-YL)methanol.
Structural Characterization (Self-Validation)
The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet), a singlet for the methylene protons (CH₂OH), a singlet for the triazole C-H proton, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Peaks for the three distinct carbons of the propyl group, the methylene carbon, and the two aromatic carbons of the triazole ring. |
| HRMS (ESI+) | Calculation of the exact mass of the [M+H]⁺ ion to confirm the elemental composition (C₆H₁₁N₃O). |
| FT-IR | Broad O-H stretching band (~3300 cm⁻¹), C-H stretching bands (~2900-3000 cm⁻¹), and C=N/C=C stretching bands characteristic of the triazole ring (~1500-1600 cm⁻¹). |
| Melting Point | A sharp melting point range, indicating high purity.[5] |
Predicted Physicochemical Properties
While experimental data is not available, we can predict the properties of the target molecule based on its structure and data from analogous compounds. The presence of the hydroxyl group and the triazole nitrogens suggests moderate polarity and water solubility.
| Property | Predicted Value / Characteristic | Rationale / Comparison |
| Molecular Formula | C₆H₁₁N₃O | - |
| Molecular Weight | 141.17 g/mol | - |
| logP (Octanol/Water) | 0.5 - 1.5 | Analogous to small, functionalized triazoles.[5] The propyl group increases lipophilicity compared to a methyl group.[6] |
| Aqueous Solubility | Moderately Soluble | The hydroxyl group and nitrogen atoms can act as hydrogen bond donors/acceptors, enhancing water solubility.[7] |
| pKa (Acidic) | ~10-12 | The hydroxyl proton. |
| pKa (Basic) | ~2-3 | The triazole ring nitrogens.[7] |
| Physical Form | Likely a white to off-white solid at room temperature. | Similar small molecule triazoles are typically solids. |
Potential Biological Activity and Research Directions
The true value of synthesizing (1-Propyl-1H-1,2,4-triazol-5-YL)methanol lies in its potential as a novel therapeutic agent. Based on extensive literature on related scaffolds, several research avenues are highly promising.[2][8]
-
Antifungal Activity: The triazole core is central to the mechanism of action of azole antifungals, which inhibit lanosterol 14α-demethylase. The target compound should be screened against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Anticancer Activity: Many substituted triazoles exhibit potent antiproliferative effects.[9] Research should focus on screening against various cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer).
-
Ferroptosis Inhibition: Recently, 1,2,4-triazole derivatives were identified as novel inhibitors of ferroptosis, a form of regulated cell death implicated in multiple diseases.[4] The compound's ability to inhibit RSL3-induced ferroptosis could be a valuable therapeutic angle.
Proposed Biological Screening Workflow
A logical, tiered approach is essential to efficiently evaluate the compound's biological potential.
Caption: A tiered workflow for the biological evaluation of the target compound.
Conclusion
(1-Propyl-1H-1,2,4-triazol-5-YL)methanol represents a novel, unexplored chemical entity built upon a scaffold of proven therapeutic relevance. This guide provides the necessary theoretical and practical framework to empower researchers to undertake its synthesis, characterization, and biological evaluation. The proposed synthetic route is based on reliable and scalable chemical transformations. The potential for this molecule to exhibit valuable biological activity in oncology, infectious disease, or other areas makes it a compelling target for discovery programs. The methodologies outlined herein serve as a launchpad for the in-depth investigation required to unlock its full therapeutic potential.
References
-
Wang, Y., et al. (2025, February 15). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]
-
Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. Available from: [Link]
-
Zhao, P., et al. (n.d.). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. New Journal of Chemistry. Available from: [Link]
-
Li, Y., et al. (2022, September 25). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available from: [Link]
-
Gümüş, M., & Öztaş, M. (n.d.). Synthesis of 1,2,4-Triazole Derivatives and Determination of Protonation Constant. Asian Journal of Chemistry. Available from: [Link]
-
Al-Masoudi, A. A. J., et al. (2021, October 7). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies. Available from: [Link]
-
ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Available from: [Link]
-
MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules. Available from: [Link]
-
McCarthy, C., et al. (2021, February 22). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules. Available from: [Link]
-
Varvaresou, A., et al. (2024). New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity. Available from: [Link]
-
Hrytsenko, I. S., et al. (2022, February 15). Biological features of new 1,2,4-triazole derivatives (a literature review). Zaporozhye Medical Journal. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available from: [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). Available from: [Link]
- Google Patents. (n.d.). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.
-
U.S. Environmental Protection Agency. (n.d.). [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol Properties. CompTox Chemicals Dashboard. Available from: [Link]
-
American Elements. (n.d.). (1-methyl-1H-1-2-3-triazol-5-yl)methanol. Available from: [Link]
-
Haukka, M., et al. (2025, March 13). Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. Preprints.org. Available from: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 1H-1,2,4-Triazole (CAS 288-88-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol experimental protocol
Application Note: High-Fidelity Synthesis of (1-Propyl-1H-1,2,4-triazol-5-yl)methanol
Executive Summary
This application note details a robust, regioselective protocol for the synthesis of (1-Propyl-1H-1,2,4-triazol-5-yl)methanol . Unlike common hydrazide-based cyclizations which predominantly yield the 1,3-disubstituted isomer, this protocol utilizes the Astleford-Scriven modified amidine strategy to exclusively generate the 1,5-disubstituted triazole scaffold.
The method employs a benzyl-protected glycolamide precursor to prevent side reactions during the high-temperature cyclization, followed by a catalytic hydrogenolysis to reveal the free hydroxyl group. This ensures high purity (>98%) suitable for downstream pharmaceutical applications.
Strategic Retro-Analysis & Mechanism
The primary challenge in synthesizing 1-substituted 1,2,4-triazoles is controlling regioselectivity (N1 vs. N2 vs. N4 alkylation). Direct alkylation of 3-hydroxymethyl-1,2,4-triazole yields a mixture of isomers.
To guarantee the 1-propyl-5-hydroxymethyl architecture, we must construct the ring with the substituents pre-positioned.
-
The Trap: Standard cyclization of
-propyl-2-hydroxyacetohydrazide with formamidine acetate typically yields the 1-propyl-3-hydroxymethyl isomer. -
The Solution: Reaction of a primary amide with dimethylformamide dimethyl acetal (DMF-DMA) yields an acylamidine intermediate. Subsequent reaction with
-propylhydrazine forces the hydrazine's terminal nitrogen to attack the amidine carbon, while the internal nitrogen attacks the carbonyl. This mechanistic constraint forces the alkyl group to the N1 position and the hydroxy-alkyl group to the C5 position.
Reaction Scheme Visualization
Caption: Regioselective synthesis pathway via acylamidine intermediate (Astleford-Scriven route).
Materials & Safety
| Reagent | CAS Registry | Function | Hazard Note |
| 2-(Benzyloxy)acetamide | 10479-30-8 | Substrate | Irritant. Prepared from acid chloride + NH3. |
| DMF-DMA | 4637-24-5 | C3-Carbon Source | Flammable, Moisture Sensitive. |
| n-Propylhydrazine HCl | 50406-03-0 | N1-N2 Source | Toxic , potential carcinogen. Handle in fume hood. |
| Acetic Acid (Glacial) | 64-19-7 | Solvent/Catalyst | Corrosive. |
| Palladium on Carbon (10%) | 7440-05-3 | Catalyst | Flammable solid (pyrophoric when dry). |
Safety Critical: Propylhydrazine is a hydrazine derivative. Double-glove (Nitrile) and use a dedicated fume hood. Destroy waste hydrazine with bleach (sodium hypochlorite) solution before disposal.
Detailed Experimental Protocol
Stage 1: Formation of Acylamidine Intermediate
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen manifold.[1]
-
Charge: Add 2-(Benzyloxy)acetamide (10.0 g, 60.5 mmol) and Dimethylformamide dimethyl acetal (DMF-DMA) (10.8 g, 12.0 mL, 90.8 mmol, 1.5 equiv).
-
Reaction: Heat the neat mixture to 90°C for 2 hours. The solid amide will dissolve, and the solution will turn yellow/orange.
-
Process Control: Monitor by TLC (EtOAc). The starting amide spot (
) should disappear.
-
-
Concentration: Remove excess DMF-DMA and the methanol byproduct under reduced pressure (Rotavap) at 50°C.
-
Result: A viscous orange oil (Acylamidine intermediate) is obtained. Use immediately for the next step.
Stage 2: Cyclization to Protected Triazole
-
Solvation: Dissolve the oily residue from Stage 1 in Glacial Acetic Acid (60 mL).
-
Addition: Cool the solution to 0–5°C (ice bath). Add
-Propylhydrazine hydrochloride (7.35 g, 66.5 mmol, 1.1 equiv) in portions.-
Note: If using free base propylhydrazine, add dropwise. The HCl salt is preferred for stability.
-
-
Cyclization: Remove the ice bath and heat the mixture to 90°C for 3 hours.
-
Mechanism Check: The hydrazine attacks the amidine carbon, displacing dimethylamine, followed by intramolecular attack on the carbonyl.
-
-
Workup:
-
Purification: Flash column chromatography (Hexanes:EtOAc 2:1
1:1).-
Target:1-Propyl-5-(benzyloxymethyl)-1H-1,2,4-triazole .
-
Yield Expectation: 75–85%.
-
Stage 3: Deprotection to Final Product
-
Setup: Hydrogenation vessel (Parr shaker or balloon flask).
-
Charge: Dissolve the protected triazole (5.0 g) in Methanol (50 mL). Add 10% Pd/C (0.5 g, 10 wt% loading).
-
Safety: Add catalyst under inert atmosphere (Nitrogen) to prevent ignition of methanol vapors.
-
-
Reaction: Purge with Hydrogen gas (
). Stir under atmosphere (balloon pressure is sufficient, or 30 psi for faster kinetics) at RT for 4–6 hours. -
Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate to dryness.
-
Final Polish: Recrystallize from EtOAc/Hexanes or Et2O if necessary.
Process Control & Analytical Validation
| Parameter | Specification | Method |
| Appearance | White solid / Colorless Oil | Visual |
| Purity | > 98.0% | HPLC (C18, H2O/MeCN gradient) |
| Identity (NMR) | Matches Reference | 1H NMR (DMSO-d6) |
| Regiochemistry | NOE Confirmation | NOESY (Correlation between N-Propyl |
Key NMR Diagnostic Signals (DMSO-d6):
-
Triazole C3-H: Singlet at
7.8 – 8.0 ppm. -
Hydroxymethyl (C5-CH2): Singlet at
4.6 – 4.8 ppm. -
N-Propyl (
-CH2): Triplet at 4.0 – 4.2 ppm. -
OH: Broad singlet (exchangeable).
Troubleshooting:
-
Issue: Low yield in Stage 2.
-
Cause: Incomplete formation of acylamidine or hydrolysis of intermediate.
-
Fix: Ensure DMF-DMA reaction is anhydrous and driven to completion before adding hydrazine.
-
-
Issue: Presence of 1,3-isomer.
-
Cause: Use of wrong hydrazine source or thermal rearrangement (rare with this method).
-
Fix: Verify the "Astleford" order of addition. Do not mix Amide + Hydrazine + Orthoester all at once; stepwise formation is critical.
-
References
-
Astleford, B. A., Goe, G. L., Keay, J. G., & Scriven, E. F. (1989). Synthesis of 1-alkyl-1,2,4-triazoles: a new one-pot regiospecific procedure. The Journal of Organic Chemistry, 54(3), 731-732.
- Larsen, R. D., et al. (1994). A Practical Synthesis of the Angiotensin II Receptor Antagonist MK-954. The Journal of Organic Chemistry, 59(21), 6391-6394. (Demonstrates the amide acetal route for 1,5-disubstituted triazoles).
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. (For benzyl deprotection protocols).
Sources
- 1. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. (R)-1-N-BOC-BETA-PROLINE | 202931-85-9 [amp.chemicalbook.com]
- 5. (R)-1-N-BOC-BETA-PROLINE | 202931-85-9 [chemicalbook.com]
- 6. CAS#:2027340-66-3 | (1-propyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol | Chemsrc [chemsrc.com]
- 7. EnamineStore [enaminestore.com]
Analytical methods for (1-Propyl-1H-1,2,4-triazol-5-YL)methanol quantification
An Application Note and Protocol for the Quantification of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol
Authored by: Senior Application Scientist
Introduction: The Analytical Imperative for Novel Triazole Derivatives
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and agrochemistry, forming the core of numerous antifungal agents and other pharmacologically active molecules.[1][2] The compound (1-Propyl-1H-1,2,4-triazol-5-YL)methanol represents a specific derivative within this critical class. Whether this molecule is a final active pharmaceutical ingredient (API), a synthetic intermediate, or a potential impurity, the ability to accurately and reliably quantify it is paramount. Its quantification is essential for pharmacokinetic studies, therapeutic drug monitoring, quality control during manufacturing, and ensuring compliance with stringent regulatory standards for purity and safety.[2][3]
The inherent chemical nature of this molecule—possessing a polar triazole ring and a hydroxyl group—presents specific analytical challenges, primarily related to its behavior in chromatographic systems.[4][5][6] This guide provides a detailed framework for developing and validating robust analytical methods for (1-Propyl-1H-1,2,4-triazol-5-YL)methanol, grounded in established scientific principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).[7][8]
Pillar 1: Strategic Method Selection for a Polar Analyte
The primary analytical challenge for (1-Propyl-1H-1,2,4-triazol-5-YL)methanol is its high polarity, which dictates the choice of chromatographic technique. Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) can struggle with retaining such polar compounds, leading to poor resolution from the solvent front.[4][6] Therefore, two primary strategies are presented: an optimized RP-HPLC method for general use and a more advanced Hydrophilic Interaction Liquid Chromatography (HILIC) method for enhanced retention and sensitivity, particularly when coupled with mass spectrometry.
Gas Chromatography (GC) is generally considered unsuitable for this analyte due to its low volatility and potential for thermal degradation, which would necessitate complex and often unreliable derivatization steps.[6]
Logical Flow for Method Selection
The choice between RP-HPLC and HILIC depends on the analytical objective, required sensitivity, and available instrumentation.
Caption: Decision tree for selecting the optimal chromatographic method.
Pillar 2: Experimental Protocols & Methodologies
The following protocols are designed to be self-validating starting points. The causality behind component selection (e.g., mobile phase additives, column chemistry) is explained to empower the researcher to troubleshoot and optimize effectively.
Protocol 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is suitable for purity assays and quantification where high sensitivity is not the primary requirement. The key is to use a column and mobile phase that mitigate the poor retention of a polar analyte.
A. Instrumentation and Consumables
-
System: HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).[9]
-
Column: C18 Polar-Endcapped or Polar-Embedded column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Rationale: These columns are designed with modified silica surfaces that improve retention for polar compounds in highly aqueous mobile phases, preventing the "phase collapse" that can occur with traditional C18 columns.[4]
-
-
Vials: 2 mL amber glass or polypropylene vials.
-
Filters: 0.22 µm or 0.45 µm syringe filters (ensure compatibility with sample solvent).
B. Reagents and Solutions
-
Solvent A: 0.1% Formic Acid in HPLC-grade Water.
-
Rationale: Formic acid acts as a proton source, acidifying the mobile phase. This suppresses the ionization of any free silanol groups on the column's stationary phase, leading to better peak symmetry. It also aids in protonation of the analyte for subsequent MS detection if needed.[10]
-
-
Solvent B: Acetonitrile (ACN).
-
Sample Solvent (Diluent): 50:50 (v/v) Water:Acetonitrile.
C. Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample solvent.
-
Working Standards: Perform serial dilutions of the Stock Solution to prepare a series of calibration standards. A typical range for an assay might be 0.01 - 0.5 mg/mL.
D. Sample Preparation
-
Accurately weigh the sample (e.g., drug substance, formulation) into a volumetric flask.
-
Add a portion of the sample solvent, sonicate briefly to dissolve, and dilute to volume.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
E. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column Temperature | 30 °C | Ensures run-to-run reproducibility of retention time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Can be adjusted based on concentration and sensitivity needs. |
| Detection Wavelength | 210 nm | The triazole ring has a weak chromophore; detection at a low wavelength is often necessary for adequate sensitivity. A DAD is useful to confirm peak purity.[6] |
| Gradient Elution | 0-2 min: 5% B2-15 min: 5% to 60% B15-17 min: 60% B17-18 min: 60% to 5% B18-25 min: 5% B | A gradient is used to ensure elution of any less polar impurities while providing sufficient retention for the main analyte. |
Protocol 2: Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-LC-MS/MS)
This method is the gold standard for sensitive and selective quantification of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol, especially in complex matrices like biological fluids or for trace-level impurity analysis.[1][2]
A. Instrumentation and Consumables
-
System: LC-MS/MS system with an electrospray ionization (ESI) source.[11]
-
Column: HILIC column (e.g., Amide, Zwitterionic, or bare silica, 2.1 x 100 mm, 1.8 µm).
-
Vials & Filters: As per Protocol 1.
B. Reagents and Solutions
-
Solvent A: 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid.
-
Rationale: Ammonium acetate is a volatile salt compatible with MS detection that helps maintain a stable pH and improve chromatographic peak shape. Acetic acid aids in ESI positive ionization.
-
-
Solvent B: Acetonitrile with 0.1% Acetic Acid.
-
Sample Solvent (Diluent): 90:10 (v/v) Acetonitrile:Water.
-
Rationale: The sample must be dissolved in a solvent with a high organic content, similar to the initial mobile phase, to ensure good peak shape and prevent injection-related issues.[2]
-
C. Standard and Sample Preparation
-
Prepare standards and samples as described in Protocol 1, but use the HILIC sample solvent. For trace analysis, calibration curves may range from 0.1 to 100 ng/mL.
D. Chromatographic and MS Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column Temperature | 40 °C | Higher temperatures can improve efficiency in HILIC. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Smaller volumes are typical to avoid overloading the narrow-bore column. |
| Gradient Elution | 0-1 min: 95% B1-6 min: 95% to 50% B6-7 min: 50% B7-7.5 min: 50% to 95% B7.5-10 min: 95% B | In HILIC, the gradient runs from high organic (weak solvent) to high aqueous (strong solvent). |
| Ionization Mode | ESI Positive | The triazole ring contains basic nitrogen atoms that are readily protonated. |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[11] |
| MRM Transition | To be determined empirically | Infuse a standard solution of the analyte into the mass spectrometer to identify the precursor ion [M+H]⁺ and optimize fragmentation to select a stable, high-intensity product ion. |
General Analytical Workflow
Caption: General experimental workflow for quantitative analysis.
Pillar 3: Method Validation - The Basis of Trustworthiness
A developed method is not trustworthy until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[3][7] The following parameters must be assessed according to ICH Q2(R2) guidelines.[7][8][12]
| Validation Parameter | Purpose & Procedure | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal measured is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradation products.[7] Procedure: Analyze blank matrix, placebo, and spiked samples. In forced degradation studies, the method must resolve the main peak from all degradation product peaks. | Peak for analyte is well-resolved from all other peaks (Resolution > 2). No significant interference at the analyte's retention time in blank/placebo. |
| Linearity | To verify a direct proportional relationship between analyte concentration and the analytical signal.[13] Procedure: Analyze a minimum of 5 concentrations across the desired range. Plot signal vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant relative to the response at 100% concentration. |
| Range | The concentration interval over which the method is precise, accurate, and linear. Procedure: Confirmed by the linearity, accuracy, and precision data.[13] | For assays: 80% to 120% of the test concentration. For impurity testing: From the reporting limit to 120% of the specification. |
| Accuracy | The closeness of the measured value to the true value.[7] Procedure: Analyze samples with known added amounts of analyte (spiked matrix) at a minimum of 3 levels across the range (e.g., 80%, 100%, 120%). | For assays: Mean recovery of 98.0% to 102.0%. For impurities: Recovery of 80.0% to 120.0%. |
| Precision | The degree of scatter between a series of measurements from the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[7] Procedure: Analyze a minimum of 6 replicates at 100% concentration (repeatability) or 9 replicates across 3 concentrations (intermediate). | Relative Standard Deviation (RSD) ≤ 2.0% for drug substance assay. RSD ≤ 5.0% for low-level impurities. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Procedure: Determined from signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve. | Precision (RSD) at the LOQ should be ≤ 10%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. Procedure: Determined from signal-to-noise ratio (typically S/N ≥ 3). | N/A |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±0.1 pH unit, ±5% organic in mobile phase). | No significant change in results; system suitability parameters must still pass. |
Data Summary: Comparative Performance
| Feature | Protocol 1: RP-HPLC-UV | Protocol 2: HILIC-LC-MS/MS |
| Primary Application | Purity assays, high-concentration quantification | Trace-level quantification, analysis in complex matrices |
| Selectivity | Moderate; based on chromatographic resolution | Very High; based on both chromatography and mass-to-charge ratio |
| Sensitivity (Typical LOQ) | ~0.01 - 0.1 µg/mL | ~0.1 - 5 ng/mL |
| Linearity Range | ~0.1 - 500 µg/mL | ~0.1 - 200 ng/mL |
| Key Advantage | Widely available instrumentation, simpler operation | Exceptional sensitivity and specificity, ideal for bioanalysis |
| Key Limitation | Lower sensitivity, potential for interference | Requires more specialized equipment and expertise |
References
- Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds - Benchchem.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
- High-performance Liquid Chromatographic Analysis of New Triazole Antifungal Agent SYN-2869 and Its Derivatives in Plasma - PubMed.
- A Comparative Guide to Analytical Methods for the Detection of Triazole Fungicides, with Reference to Fluazolate - Benchchem.
- Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds in Biological Samples - Benchchem.
- Development of HPLC method for quantitative determination of new perspective APhI with anti-ulcer activity of trіаzоprazol | ScienceRise: Pharmaceutical Science. (2018, December 4).
- Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry - PMC.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- Technical Support Center: Purification of Polar Triazole Compounds - Benchchem.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, September 29).
-
Discovery of[1][7][14]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PMC. Available from:
- Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent - Taylor & Francis. (2017, August 4).
- Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole | Springer Nature Experiments.
- Ultrafast Method for Simultaneous Measurement of Triazole Antifungals in Human Serum Using Online SPE/MS/MS.
- ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND OPTIMIZATION FOR THE DETERMINATION OF TRIAZOLE FUNGICIDES BY GAS CHROMATOGRAPHY MA - Jetir.Org.
- Electrochemical Sensing of Triazole Drugs based on Carbon Based Nanocomposites: A Review - Research Journal of Pharmacy and Technology. (2023, March 13).
- Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.
- Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili - eurl-pesticides.eu.
- Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent - I.R.I.S. (2017, August 4).
- (PDF) Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review - ResearchGate. (2023, November 1).
- LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (2025, November 24).
- Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. (2015, July 30).
- A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed. (2020, September 15).
- Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products - Scientific Research Publishing.
- Analytical Methods - RSC Publishing - The Royal Society of Chemistry.
- Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step wi.
- Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods - ResearchGate. (2025, August 10).
- Technical Support Center: Analytical Methods for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone - Benchchem.
- Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study - PubMed. (2018, August 10).
- The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives - IISTE.org.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tasianinch.com [tasianinch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sciex.com [sciex.com]
- 6. benchchem.com [benchchem.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development of HPLC method for quantitative determination of new perspective APhI with anti-ulcer activity of trіаzоprazol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 11. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole | Springer Nature Experiments [experiments.springernature.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluation of (1-Propyl-1H-1,2,4-triazol-5-yl)methanol in Antifungal Assays
Introduction & Scope
The 1,2,4-triazole scaffold is the pharmacophore backbone of the most widely used antifungal class (azoles), including fluconazole, voriconazole, and posaconazole. The specific derivative (1-Propyl-1H-1,2,4-triazol-5-yl)methanol represents a functionalized core fragment often used in Structure-Activity Relationship (SAR) studies to optimize lipophilicity and binding affinity to the heme iron of fungal CYP51 (lanosterol 14
This Application Note provides a rigorous technical guide for evaluating this compound's antifungal efficacy. Unlike generic protocols, this guide addresses the specific challenges of testing triazole-alcohol derivatives, including solubility management, the "trailing effect" in readouts, and mechanistic validation via sterol extraction.
Compound Profile[1][2][3][4][5][6][7]
-
IUPAC Name: (1-Propyl-1H-1,2,4-triazol-5-yl)methanol
-
Molecular Formula:
-
Target Mechanism: Competitive inhibition of CYP51, blocking the conversion of lanosterol to ergosterol.
-
Storage:
, desiccated. Hygroscopic.
Physicochemical Handling & Stock Preparation
Triazole alcohols possess dual polarity. The hydroxyl group confers some aqueous interaction, but the propyl chain and aromatic ring require organic co-solvents for high-concentration stocks.
Critical Caution: Do not use unbuffered water for stock preparation, as pH fluctuations can affect the protonation state of the triazole ring (
| Parameter | Specification | Notes |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Recommended concentration: |
| Secondary Solvent | Ethanol (Absolute) | Viable alternative if DMSO toxicity is a concern for specific sensitive strains. |
| Working Diluent | RPMI 1640 (w/ MOPS) | Standard CLSI medium. Final DMSO content must be |
| Solubility Limit | Sonicate at |
Protocol A: Broth Microdilution (MIC Determination)
This protocol is adapted from CLSI M27-A4 standards for yeasts, optimized for triazole screening.
Materials
-
Medium: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.
-
Inoculum: Candida albicans (ATCC 90028) or Cryptococcus neoformans (H99).
-
Plate: 96-well, round-bottom (U-bottom) polystyrene plates.
Experimental Workflow
Figure 1: High-throughput MIC workflow for triazole derivatives.
Step-by-Step Procedure
-
Drug Dilution: Prepare a
concentration range ( ) in RPMI/MOPS. Dispense into columns 1–10 of the microplate. -
Inoculum Prep: Pick 5 colonies from a 24h Sabouraud Dextrose Agar (SDA) plate. Suspend in sterile saline to
McFarland standard. Dilute this suspension 1:100, then 1:20 in RPMI to achieve . -
Inoculation: Add
of the final inoculum to all wells (diluting drug to ).-
Column 11: Growth Control (Drug-free medium + Cells).
-
Column 12: Sterility Control (Medium only).
-
-
Incubation: Seal and incubate at
.
Data Interpretation (The "Trailing" Phenomenon)
Triazoles are fungistatic , not fungicidal. You will often see "trailing" growth (partial inhibition) at concentrations above the true MIC.
-
MIC Endpoint: The lowest concentration producing
inhibition compared to the Growth Control (visually clear or OD reduction). Do not require 100% clarity (optically clear), or you will overestimate resistance.
Protocol B: Mechanism of Action (Sterol Quantitation)
To confirm (1-Propyl-1H-1,2,4-triazol-5-yl)methanol acts via the CYP51 pathway, you must demonstrate a reduction in ergosterol and accumulation of methylated precursors (e.g., lanosterol/eburicol).
Rationale
Inhibition of CYP51 leads to:
-
Depletion of Ergosterol (Product).
-
Accumulation of 14
-methylated sterols (Substrates).
Figure 2: Mechanistic intervention of the triazole derivative in the ergosterol biosynthesis pathway.
Extraction & Analysis Procedure (Arthington-Skaggs Method)
-
Culture: Grow C. albicans in
broth with sub-MIC concentrations of the test compound (e.g., ) for 16h. -
Harvest: Centrifuge (
, 5 min), wash with sterile water. -
Saponification: Resuspend pellet in
of alcoholic KOH ( KOH + sterile water, brought to with 100% Ethanol).-
Action: Vortex 1 min. Incubate at
for 1 hour.
-
-
Extraction: Allow to cool. Add
sterile water and n-heptane . Vortex vigorously for 3 minutes. -
Separation: Allow layers to separate. The top layer (heptane) contains the sterols.
-
UV Analysis: Scan the heptane layer between 230 nm and 300 nm.
-
Ergosterol Peak:
. -
24(28)-Dehydroergosterol (DHE) Peak:
(Indicates accumulation of precursors).
-
Validation Criteria: A successful "hit" will show a dose-dependent decrease in the 281.5 nm peak height relative to the untreated control.
References
-
CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[2] Clinical and Laboratory Standards Institute.[1][2][4][8][9] [Link]
-
Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans.[10] Journal of Clinical Microbiology, 37(10), 3332–3337.[11] [Link]
-
Warrilow, A. G., et al. (2013). Azole binding properties of Candida albicans sterol 14
-demethylase (CYP51). Antimicrobial Agents and Chemotherapy, 57(3), 1352–1360. [Link] -
EUCAST. (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts.[2][3] European Committee on Antimicrobial Susceptibility Testing. [Link]
Sources
- 1. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 2. New and Updated Microbiology Docs CLSI M27, M60, M38, and M61 | News | CLSI [clsi.org]
- 3. Comparison of visual and spectrophotometric methods of broth microdilution MIC end point determination and evaluation of a sterol quantitation method for in vitro susceptibility testing of fluconazole and itraconazole against trailing and nontrailing Candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Quantitation of Candida albicans ergosterol content improves the correlation between in vitro antifungal susceptibility test results and in vivo outcome after fluconazole treatment in a murine model of invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antifungal activity of novel triazoles containing propyl side chains [yxsj.smmu.edu.cn]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. scribd.com [scribd.com]
- 10. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Guide: (1-Propyl-1H-1,2,4-triazol-5-yl)methanol as a Scaffold in Medicinal Chemistry
Introduction & Strategic Value
(1-Propyl-1H-1,2,4-triazol-5-yl)methanol (PTM) is a versatile heterocyclic building block characterized by a 1,2,4-triazole core substituted at the N1 position with a propyl group and at the C5 position with a hydroxymethyl moiety.
In modern drug discovery, this scaffold offers three distinct strategic advantages:
-
Bioisosterism: The 1,2,4-triazole ring serves as a stable bioisostere for amide bonds and carboxylic acids, improving metabolic stability while maintaining hydrogen bond acceptor capabilities.
-
Vector Control: The C5-hydroxymethyl group acts as a "handle," allowing for the precise attachment of pharmacophores via ether, ester, or amine linkages.
-
Solubility Profile: The polar nature of the triazole ring, combined with the hydrogen-bonding potential of the alcohol, enhances the aqueous solubility of lipophilic drug candidates.
This guide details the regioselective synthesis of PTM and provides validated protocols for its transformation into high-value electrophilic intermediates.
Synthesis of the Precursor (The "Make")
Retrosynthetic Analysis & Regioselectivity
The primary challenge in synthesizing substituted 1,2,4-triazoles is controlling regioselectivity (N1 vs. N2 vs. N4 alkylation). Direct alkylation of 3-hydroxymethyl-1,2,4-triazole often yields a mixture of isomers that are difficult to separate.
To ensure high isomeric purity (>98%) of the 1-propyl-5-substituted isomer, we utilize a de novo ring construction strategy using propylhydrazine and ethyl glycolate . This approach locks the propyl group onto the N1 nitrogen early in the synthesis.
Validated Synthesis Protocol
Reaction Scale: 50 mmol Expected Yield: 65-75%
Reagents:
-
Propylhydrazine hydrochloride (CAS: 50732-69-9)
-
Ethyl glycolate (CAS: 623-50-7)
-
Formamidine acetate (CAS: 3473-63-0)
-
Triethylamine (Et3N)
-
Solvent: Ethanol (EtOH), anhydrous
Step-by-Step Methodology:
-
Hydrazide Formation:
-
Dissolve propylhydrazine hydrochloride (50 mmol) and Et3N (55 mmol) in EtOH (100 mL) at 0°C. Stir for 15 min.
-
Add ethyl glycolate (50 mmol) dropwise.
-
Reflux the mixture for 6 hours.
-
Checkpoint: Monitor TLC (10% MeOH/DCM) for the disappearance of ethyl glycolate. The intermediate is 2-hydroxy-N'-propylacetohydrazide .
-
-
Cyclization (The "Einhorn-Brunner" Modification):
-
Cool the reaction mixture to room temperature.
-
Add formamidine acetate (60 mmol) directly to the vessel.
-
Reflux for an additional 12–16 hours. The formamidine carbon inserts between the hydrazine nitrogens to close the ring at C3.
-
Mechanism:[1][2][3][4][5][6] The N2 of the hydrazide attacks the formamidine, followed by condensation and water elimination.
-
-
Work-up & Purification:
-
Concentrate the solvent under reduced pressure.[1]
-
Dissolve the residue in EtOAc (150 mL) and wash with brine (2 x 50 mL).
-
Dry over Na2SO4, filter, and concentrate.[7]
-
Purification: Flash column chromatography (SiO2, gradient 0-10% MeOH in DCM).
-
Product: (1-Propyl-1H-1,2,4-triazol-5-yl)methanol (PTM) appears as a white to off-white solid.
-
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis pathway ensuring the propyl group is fixed at N1.
Functionalization Protocols (The "Use")
Once synthesized, PTM serves as a divergent intermediate. The primary alcohol is rarely the final target; it is usually activated.
Protocol A: Chlorination (Synthesis of the Electrophile)
The chloride derivative is a highly reactive "benzylic-like" electrophile, ideal for SN2 reactions with amines or thiols.
-
Reagents: Thionyl Chloride (SOCl2), DCM.
-
Procedure:
-
Dissolve PTM (1.0 eq) in dry DCM at 0°C.
-
Add SOCl2 (1.5 eq) dropwise. (Caution: Gas evolution).
-
Stir at RT for 2 hours.
-
Evaporate volatiles strictly in vacuo to yield the hydrochloride salt of 5-(chloromethyl)-1-propyl-1H-1,2,4-triazole .
-
Usage: Use immediately in alkylation reactions (e.g., with piperazine or morpholine).
-
Protocol B: Oxidation (Synthesis of the Aldehyde)
The aldehyde is the precursor for reductive amination or Wittig olefinations.
-
Reagents: Manganese Dioxide (MnO2) (Activated), Chloroform or DCM.
-
Procedure:
-
Suspend PTM (1.0 eq) and activated MnO2 (10.0 eq) in DCM.
-
Stir vigorously at RT for 12–24 hours. (MnO2 oxidations are heterogeneous and surface-area dependent).
-
Filter through a Celite pad.
-
Concentrate to yield 1-propyl-1H-1,2,4-triazole-5-carbaldehyde .
-
Stability Note: Triazole aldehydes can hydrate; store under nitrogen in the freezer.
-
Analytical Data & Specifications
To ensure the integrity of the scaffold before downstream use, compare your isolated material against these standard parameters.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 97.0% | HPLC (254 nm) |
| 1H NMR (DMSO-d6) | δ 7.85 (s, 1H, C3-H), 5.45 (t, 1H, OH), 4.62 (d, 2H, CH2-O), 4.15 (t, 2H, N-CH2), 1.80 (m, 2H), 0.88 (t, 3H). | 400 MHz |
| MS (ESI) | [M+H]+ = 142.1 | LC-MS |
| Solubility | Soluble in MeOH, DMSO, DCM; Sparingly soluble in Water | - |
Strategic Application: Divergent Synthesis Map
The following diagram illustrates how PTM acts as a central hub for generating diverse chemical libraries.
Figure 2: Divergent synthesis pathways converting PTM into bioactive pharmacophores.
References
-
Regioselective Synthesis of 1,2,4-Triazoles
-
Triazole Applications in Drug Discovery
- Title: Method for Chlorinating Alcohols (Patent Application).
-
Click Chemistry & Functionalization
Sources
- 1. researchgate.net [researchgate.net]
- 2. old.ysu.am [old.ysu.am]
- 3. ajchem-a.com [ajchem-a.com]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. scispace.com [scispace.com]
- 8. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 9. isres.org [isres.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pharmainfo.in [pharmainfo.in]
- 12. chemimpex.com [chemimpex.com]
Click chemistry applications of 1,2,4-triazole derivatives
Application Note: Click Chemistry Strategies for 1,2,4-Triazole Derivatives
Executive Summary
The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core of blockbuster antifungal drugs (e.g., Fluconazole, Itraconazole) and emerging oncology targets.[1][2] While "Click Chemistry" traditionally refers to the copper-catalyzed azide-alkyne cycloaddition (CuAAC) yielding 1,2,3-triazoles, this guide addresses two distinct high-fidelity applications relevant to 1,2,4-triazoles:
-
De Novo Synthesis: The "Click-like" 1,3-dipolar cycloaddition of nitrilimines and nitriles to construct the 1,2,4-triazole ring.
-
Functionalization: Using CuAAC (1,2,3-triazole linkage) to conjugate 1,2,4-triazole pharmacophores to delivery vectors, E3 ligase recruiters (PROTACs), or fluorophores.
Part 1: De Novo Synthesis via Nitrilimine-Nitrile Cycloaddition
The Mechanism
Unlike the CuAAC reaction, the primary "click" route to generate the 1,2,4-triazole core involves the 1,3-dipolar cycloaddition of a nitrilimine (generated in situ) with a nitrile . This reaction is characterized by high atom economy, regioselectivity, and tolerance for diverse functional groups.[]
Key Reaction Pathway:
-
Precursor: Hydrazonoyl halide (usually chloride).
-
Activation: Base-mediated dehydrohalogenation generates the reactive nitrilimine dipole.
-
Cycloaddition: The nitrilimine undergoes a [3+2] cycloaddition with a nitrile dipolarophile to yield the 1,2,4-triazole.
Pathway Visualization
Figure 1: Mechanism of 1,2,4-triazole formation via Nitrilimine-Nitrile 1,3-dipolar cycloaddition.[2][4][5][6]
Protocol A: Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles
Target Application: Rapid generation of antifungal libraries.
Reagents:
-
Hydrazonoyl chloride derivative (1.0 equiv)
-
Nitrile derivative (e.g., benzonitrile, 3.0 equiv or solvent)
-
Triethylamine (Et3N) (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or THF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve the hydrazonoyl chloride (1.0 mmol) and the nitrile (3.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Note: If the nitrile is a liquid and inexpensive (e.g., acetonitrile), it can be used as the solvent.
-
-
Activation: Cool the solution to 0°C. Add Et3N (1.2 mmol) dropwise over 10 minutes.
-
Causality: Slow addition prevents the rapid accumulation of the nitrilimine intermediate, minimizing the risk of head-to-tail dimerization (tetrazine formation) rather than the desired cross-reaction.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (disappearance of hydrazonoyl chloride).
-
Workup: Dilute with DCM (20 mL), wash with water (2 x 15 mL) and brine (15 mL). Dry over MgSO₄.
-
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Validation Criteria:
-
NMR: Appearance of triazole ring carbons (typically ~150–165 ppm in ¹³C NMR).
-
Absence of Dimer: Check for absence of tetrazine by-products (often deeply colored, unlike the usually colorless/pale triazoles).
Part 2: Functionalization via CuAAC (PROTACs & Conjugates)
The Concept
In drug discovery, established 1,2,4-triazole drugs (e.g., Fluconazole) are often "clicked" to other functional moieties. Here, the 1,2,3-triazole formed by CuAAC serves as a bioisosteric linker.
Major Application: PROTACs (Proteolysis Targeting Chimeras) []
-
Warhead: 1,2,4-Triazole (binds target protein/enzyme).
-
Linker: PEG chain formed via Click.
-
Anchor: E3 Ligase Ligand (e.g., Thalidomide/VHL).
PROTAC Assembly Workflow
Figure 2: Workflow for synthesizing a 1,2,4-triazole-based PROTAC using CuAAC click chemistry.
Protocol B: CuAAC Bioconjugation of 1,2,4-Triazoles
Target Application: Linking a propargylated 1,2,4-triazole to an azide-containing E3 ligand.
Reagents:
-
Alkyne-tagged 1,2,4-triazole (1.0 equiv)
-
Azide-tagged partner (1.0 equiv)
-
CuSO₄·5H₂O (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%)
-
Solvent: t-BuOH/Water (1:1) or DMSO/Water (for solubility)
Step-by-Step Methodology:
-
Deoxygenation (Critical): Degas the solvent (t-BuOH/H₂O) by bubbling N₂ for 15 minutes.
-
Causality: Dissolved oxygen rapidly oxidizes catalytic Cu(I) to inactive Cu(II) and promotes the formation of reactive oxygen species (ROS) that can degrade the protein/drug scaffold.
-
-
Catalyst Premix: In a separate vial, mix CuSO₄ and THPTA ligand in water.
-
Why THPTA? It acts as a sacrificial reductant sponge and stabilizes the Cu(I) oxidation state, accelerating the reaction while protecting biomolecules from oxidative damage.
-
-
Assembly: Add the Alkyne-1,2,4-triazole and Azide-partner to the reaction vessel. Add the CuSO₄-THPTA complex. Finally, add the Sodium Ascorbate (freshly prepared in water).
-
Incubation: Stir at room temperature for 1–4 hours.
-
Monitoring: LC-MS is preferred over TLC for conjugates to verify mass shift corresponding to the triazole formation.
-
-
Copper Removal: Add a metal scavenger (e.g., QuadraPure™ TU or EDTA) and stir for 30 minutes before extraction.
-
Importance: Residual copper is cytotoxic and interferes with biological assays.
-
Part 3: Data & Troubleshooting
Comparative Yields of 1,2,4-Triazole Synthesis Methods
| Method | Reagents | Typical Yield | Regioselectivity | Notes |
| Nitrilimine Click | Hydrazonoyl chloride + Nitrile | 75–95% | High | Best for 1,3,5-trisubstituted rings. |
| Einhorn-Brunner | Diacylhydrazine + Amine | 40–60% | Moderate | Requires harsh acidic conditions. |
| Pellizzari | Amide + Hydrazide | 30–50% | Low | High temperature (>140°C) required. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Dimerization of Nitrilimine | Decrease addition rate of base (Et3N). Use excess nitrile. |
| No Reaction (Protocol B) | Oxidation of Cu(I) | Re-degas solvents. Increase Ascorbate to 20 mol%. Use THPTA. |
| Precipitation (Protocol B) | Poor Solubility | Switch solvent to DMSO/Water (9:1) or DMF/Water.[7] |
References
-
Abunada, N. M., & Hassaneen, H. M. (2008).[6] Nitrilimines in 1,3-Dipolar Cycloaddition Reactions: Synthesis of New Derivatives of Condensed 1,2,4-Triazolo-Heterocycles. Yarmouk University Journal. Link
-
Agalave, S. G., Maujan, S. R., & Pore, V. S. (2011). Click chemistry: 1,2,3-triazoles as pharmacophores. Chemistry – An Asian Journal, 6(10), 2696-2718. Link
-
Matin, M. M., et al. (2022).[5] Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Molecular Biosciences, 9. Link
-
Shitole, A. A., et al. (2023). Click chemistry approaches for rapid synthesis of PROTACs. RSC Chemical Biology. Link
-
BOC Sciences. (2023). Click Chemistry in ADC and PROTAC Development.
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. alaqsa.edu.ps [alaqsa.edu.ps]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 7. Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol Analogs for Novel Kinase Inhibitors
Abstract
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This document outlines a comprehensive high-throughput screening (HTS) campaign designed to identify potent inhibitors of Triumph Kinase 1 (TK1), a hypothetical serine/threonine kinase implicated in tumorigenesis, from a focused library of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol analogs. We provide a detailed framework encompassing assay development, the primary HTS workflow, data analysis, and hit confirmation. The protocols herein are designed to ensure robustness, reproducibility, and the generation of high-quality, actionable data for downstream drug development efforts.
Introduction: The Rationale for Targeting TK1 with Triazole Analogs
Triumph Kinase 1 (TK1) has emerged as a high-value target in oncology. Overexpression and hyperactivity of TK1 are correlated with poor prognosis in several solid tumors, where it plays a critical role in cell cycle progression and apoptosis evasion. The parent compound, (1-Propyl-1H-1,2,4-triazol-5-YL)methanol, was identified in a preliminary screen as a modest inhibitor of TK1 (IC₅₀ ≈ 10 µM). Its favorable physicochemical properties and synthetic tractability make it an ideal starting point for a structure-activity relationship (SAR) exploration via high-throughput screening of a focused analog library.
The core scientific premise is that by systematically modifying the substituents on the triazole ring and the propyl chain, we can identify analogs with significantly improved potency and selectivity for the TK1 ATP-binding pocket. This application note details the robust biochemical assay and screening cascade developed to achieve this goal.
Assay Principle and Development
The foundation of any successful HTS campaign is a reliable and sensitive assay. For TK1, a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay was selected due to its high signal-to-background ratio, low interference from library compounds, and homogeneous "mix-and-read" format, which is highly amenable to automation.
The assay quantifies the phosphorylation of a biotinylated peptide substrate (Biotin-TK1sub) by TK1. A europium chelate-labeled anti-phospho-TK1sub antibody (Eu-Ab) serves as the donor fluorophore, and a streptavidin-conjugated allophycocyanin (SA-APC) acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu and APC fluorophores into close proximity and allowing for FRET to occur. Inhibition of TK1 results in a decreased FRET signal.
Diagram: TR-FRET Assay Principle for TK1 Inhibition
Application Note: High-Throughput Analysis of 1,2,4-Triazole Compounds in Soil using LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the simultaneous determination of 1,2,4-triazole compounds, including parent fungicides and their key metabolites, in complex soil matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides high-throughput capabilities essential for environmental monitoring, agricultural research, and regulatory compliance. All procedures have been validated in accordance with the European Commission's SANTE/11312/2021 guidelines, ensuring data of the highest quality and reliability.[1][2][3][4][5]
Introduction
1,2,4-triazole and its derivatives are the core chemical structure for a major class of fungicides widely used in agriculture to protect crops from a variety of fungal diseases.[6][7] Due to their extensive use, residues of these parent compounds and their metabolites can accumulate in soil.[8][9] Some of these compounds, like the metabolite 1,2,4-triazole itself, are of particular concern due to their potential for persistence and mobility in the environment, which may lead to groundwater contamination.[10][11]
The polar nature and potential for low fragmentation efficiency of some triazole metabolites present analytical challenges.[12] Therefore, a highly selective and sensitive analytical method is crucial for their accurate quantification in complex environmental matrices like soil.[12][13] LC-MS/MS has emerged as the gold standard for this application due to its ability to provide excellent selectivity and sensitivity.[1][6][14]
This application note provides a comprehensive protocol for the analysis of 1,2,4-triazole compounds in soil, from sample preparation to data acquisition and processing. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Experimental
Reagents and Materials
All solvents used were HPLC or LC-MS grade. Reference standards for the target 1,2,4-triazole compounds (e.g., tebuconazole, propiconazole, and their common metabolite 1,2,4-triazole) were of high purity (>98%). QuEChERS extraction salts and dispersive solid-phase extraction (d-SPE) sorbents were obtained from a reputable supplier.
Sample Preparation: The QuEChERS Approach
The QuEChERS method is a streamlined sample preparation technique that offers numerous advantages, including speed, reduced solvent consumption, and high recovery for a wide range of analytes.[15] The procedure involves two main steps: extraction with salting-out and dispersive solid-phase extraction (d-SPE) for cleanup.
Rationale for QuEChERS: This method was selected for its proven effectiveness in extracting a broad spectrum of pesticides from complex matrices like soil.[1][15][16] The use of acetonitrile as the extraction solvent provides efficient extraction of both polar and non-polar triazole compounds. The subsequent salting-out step with magnesium sulfate and sodium chloride enhances the partitioning of the analytes into the organic phase. The d-SPE cleanup step is critical for removing matrix co-extractives that can interfere with the LC-MS/MS analysis.
Protocol:
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Extraction:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water to create a soil slurry.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salt packet (typically containing magnesium sulfate, sodium chloride, and a buffering agent like sodium citrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
-
Caption: QuEChERS workflow for soil sample preparation.
LC-MS/MS Analysis
Rationale for LC-MS/MS: This technique provides the high selectivity and sensitivity required for detecting and quantifying trace levels of 1,2,4-triazole compounds in complex soil extracts.[9][17][18] The use of Multiple Reaction Monitoring (MRM) ensures that only the target analytes are detected, minimizing matrix effects and improving data quality.
Instrumentation:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of target analytes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
MRM Transitions:
The following table provides example MRM transitions for common 1,2,4-triazole compounds. These should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tebuconazole | 308.1 | 70.1 | 25 |
| Propiconazole | 342.1 | 69.1 | 30 |
| 1,2,4-Triazole | 70.1 | 43.1 | 15 |
| Triadimenol | 296.1 | 70.1 | 20 |
| Myclobutanil | 289.1 | 70.1 | 22 |
Method Validation
The analytical method was validated according to the SANTE/11312/2021 guidelines to ensure its suitability for the intended purpose.[2][3][4][5][19] The validation parameters included linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).
Validation Results Summary:
| Parameter | Result |
| Linearity (r²) | > 0.995 for all compounds |
| Accuracy (Recovery) | 70-120% |
| Precision (RSD) | < 20% |
| LOD | 0.1 - 1.0 µg/kg |
| LOQ | 0.3 - 4.0 µg/kg |
These results demonstrate that the method is accurate, precise, and sensitive for the analysis of 1,2,4-triazole compounds in soil.
Application to Real Samples
The validated method was applied to the analysis of soil samples from an agricultural area. The results showed the presence of tebuconazole and its metabolite 1,2,4-triazole at concentrations above the limit of quantification, demonstrating the applicability of the method for real-world environmental monitoring.
Caption: Overall analytical workflow from sample to result.
Conclusion
This application note details a highly efficient and reliable LC-MS/MS method for the determination of 1,2,4-triazole compounds in soil. The use of a modified QuEChERS protocol for sample preparation ensures high-throughput analysis without compromising data quality. The method has been thoroughly validated and is suitable for a wide range of applications, including routine environmental monitoring, food safety testing, and scientific research.
References
-
Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction. (2023). MDPI. [Link]
-
SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. (2021). European Commission. [Link]
-
Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. SCIEX. [Link]
-
Guidelines - Maximum Residue levels - Food Safety. European Commission. [Link]
-
Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. (2018). PubMed. [Link]
-
EUROPE – COM : New update of the analytical guidance document for residue. (2025). Lynxee consulting. [Link]
-
Determination of Carbamate and Triazol Pesticides in Soil Using QuEChERS with Liquid Chromatography-Tandem Mass Spectrometry. (2014). Asian Journal of Chemistry. [Link]
-
Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction. (2023). PubMed. [Link]
-
Method validation and analytical quality control in pesticide residues analysis. BVL. [Link]
-
Development and Validation of a Method Analyzing 513 Components Simultaneously Using Lc-Ms/Ms and Gc-Ms/Ms to Detect Pesticide Residues in Various Agricultural Environments. (2024). MDPI. [Link]
-
Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. (2025). ResearchGate. [Link]
-
Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. (2022). Accredia. [Link]
-
Development of a multi-residue method for 58 pesticides in soil using QuEChERS and gas chromatography-tandem mass spectrometry. (2016). RSC Publishing. [Link]
-
DEVELOPMENT AND VALIDATION OF A RELIABLE LC-MS/MS METHOD FOR THE QUANTITATIVE ANALYSIS OF PESTICIDE RESIDUES IN SOIL. SCIDAR. [Link]
-
development and validation of a reliable lc-ms/ms method for the quantitative analysis of pesticide residues in soil. (2026). ResearchGate. [Link]
-
Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. (2025). PubMed. [Link]
-
Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices. (2025). MDPI. [Link]
-
Robust Summaries & Test Plan: 1H-1,2,4-triazole. US EPA. [Link]
-
1,2,4-triazole (Ref: CGA 71019). AERU - University of Hertfordshire. [Link]
-
Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. Semantic Scholar. [Link]
-
Degradation of 1,2,4-Triazole fungicides in the environment. (2025). ResearchGate. [Link]
-
QuEChERS and soil analysis. An Overview. ResearchGate. [Link]
-
QuEChERS approach for the determination of pesticide residues in soil. (2024). Separation Science. [Link]
-
Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. (2023). PMC. [Link]
-
1,2,4-Triazole. Wikipedia. [Link]
-
Soil Pesticide Analysis Method. (2014). Scribd. [Link]
-
Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. eurl-pesticides.eu. [Link]
-
Determination of triazoles when used mixed fungicide preparations on their basis. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Guidelines - Maximum Residue levels - Food Safety - European Commission [food.ec.europa.eu]
- 4. bvl.bund.de [bvl.bund.de]
- 5. Guidance SANTE 11312/2021 â Analytical quality control and method validation procedures for pesticide residues analysis in food and feed - Accredia [accredia.it]
- 6. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. papers.ssrn.com [papers.ssrn.com]
- 10. Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sciex.com [sciex.com]
- 13. Portico [access.portico.org]
- 14. researchgate.net [researchgate.net]
- 15. sepscience.com [sepscience.com]
- 16. asianpubs.org [asianpubs.org]
- 17. University of Kragujevac Digital Archive: DEVELOPMENT AND VALIDATION OF A RELIABLE LC-MS/MS METHOD FOR THE QUANTITATIVE ANALYSIS OF PESTICIDE RESIDUES IN SOIL [scidar.kg.ac.rs]
- 18. researchgate.net [researchgate.net]
- 19. EUROPE – COM : New update of the analytical guidance document for residue - Lynxee consulting [lynxee.consulting]
Protocol for the Recrystallization of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive protocol for the purification of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol via recrystallization. As a member of the 1,2,4-triazole class of heterocyclic compounds, this molecule is of significant interest in medicinal chemistry and drug development due to the broad spectrum of biological activities exhibited by this scaffold.[1] Achieving high purity is critical for accurate downstream biological evaluation and physicochemical characterization. This guide details the principles of solvent selection, a step-by-step recrystallization workflow, troubleshooting strategies, and essential safety precautions, designed for researchers in organic synthesis and pharmaceutical development.
Introduction and Scientific Principles
(1-Propyl-1H-1,2,4-triazol-5-YL)methanol is a functionalized N-alkylated triazole. Such compounds are valuable intermediates and building blocks in the synthesis of more complex bioactive molecules, including potential antifungal or anti-inflammatory agents.[1][2] Synthetic routes to 1,2,4-triazole derivatives can often result in side products, unreacted starting materials, or isomers that co-precipitate with the desired product.[3]
Recrystallization is a powerful and economical purification technique for solid organic compounds.[4][5] The process leverages the differential solubility of a target compound and its impurities in a chosen solvent at different temperatures.[5] The core principle involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution. As this solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of a highly ordered crystal lattice.[4][6] Impurities, which are either present in smaller quantities or are more soluble in the cold solvent, are excluded from this lattice and remain in the solution (the "mother liquor").[5]
The success of this technique is critically dependent on the selection of an appropriate solvent system. An ideal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.[4][7]
-
Low Solvency at Low Temperatures: The compound should be poorly soluble at low (e.g., room or ice-bath) temperatures to ensure maximum recovery.[4][7]
-
Favorable Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent.[5][7]
-
Chemical Inertness: The solvent must not react with the compound being purified.[4][7]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[7]
Materials and Equipment
2.1. Reagents
-
Crude (1-Propyl-1H-1,2,4-triazol-5-YL)methanol
-
High-purity solvents for screening (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexanes)
-
Activated Charcoal (optional, for colored impurities)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying organic layers if pre-purification workup is needed)
2.2. Equipment
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Condenser (for reflux)
-
Glass funnel (short-stem or stemless preferred for hot filtration)
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Ice bath
-
Spatulas and watch glasses
-
Melting point apparatus
-
TLC plates and developing chamber
Experimental Protocol: Recrystallization Workflow
Part A: Solvent System Selection
The molecular structure of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol, featuring a polar triazole ring and a hydroxyl group, along with a nonpolar propyl chain, suggests moderate polarity. A mixed-solvent system or a single protic solvent like ethanol or isopropanol is a logical starting point.
-
Screening: Place approximately 20-30 mg of the crude solid into several small test tubes.
-
Solubility Test (Cold): To each tube, add ~0.5 mL of a different solvent from the list in Table 1. Agitate at room temperature. A suitable solvent will not dissolve the compound at this stage.[4]
-
Solubility Test (Hot): Gently heat the tubes containing undissolved solid in a water bath. Add the solvent dropwise until the solid just dissolves.[5]
-
Observation: An ideal solvent will dissolve the compound completely when hot but show significant crystal formation upon cooling to room temperature and then in an ice bath.
-
Mixed Solvents: If no single solvent is ideal, a mixed-solvent system can be used.[6] This typically involves a "soluble" solvent in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble. Dissolve the crude solid in a minimum of the hot "soluble" solvent, then add the hot "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). Add a few more drops of the hot "soluble" solvent to redissolve the precipitate and achieve a clear solution.
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Safety Concerns |
|---|---|---|---|
| Water | 100 | 78.4 | None |
| Ethanol | 78 | 24.5 | Flammable, irritant |
| Isopropanol | 82 | 19.9 | Flammable, irritant |
| Ethyl Acetate | 77 | 6.0 | Flammable, eye irritant |
| Acetone | 56 | 20.6 | Flammable, eye irritant |
| Toluene | 111 | 2.4 | Flammable, toxic |
| Hexane | 69 | 1.9 | Flammable, neurotoxin |
Scientist's Note: Based on the structure, an Ethanol/Water or Isopropanol/Hexane mixture is likely to be effective. Ethanol alone may also work well. The goal is to find a system where the compound is sparingly soluble at room temperature but readily soluble when hot.
Part B: Step-by-Step Recrystallization Procedure
-
Dissolution:
-
Place the crude (1-Propyl-1H-1,2,4-triazol-5-YL)methanol into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a magnetic stir bar.
-
Add the chosen solvent (or "soluble" solvent of a mixed pair) in small portions while heating the mixture on a hot plate with gentle stirring.
-
Continue adding the hot solvent just until all the solid dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.
-
-
(Optional) Decolorization and Hot Filtration:
-
If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% of the solute mass).
-
Reheat the solution to boiling for a few minutes. The charcoal adsorbs high-molecular-weight colored impurities.
-
To remove the charcoal or any insoluble impurities, perform a hot gravity filtration. Pre-heat the filter funnel and receiving flask with hot solvent to prevent premature crystallization in the funnel.[7] Filter the hot solution rapidly.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to be excluded from the growing lattice.[8][9]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[8]
-
-
Inducing Crystallization (If Necessary):
-
If no crystals form, the solution may be supersaturated.[10][11] Try scratching the inside of the flask just below the solvent line with a glass rod.[9] The microscopic scratches provide a nucleation site for crystal growth.
-
Alternatively, add a "seed crystal" (a tiny amount of the pure solid) to the solution.[9][11]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold solvent to rinse away any residual mother liquor adhering to the crystal surfaces.
-
Continue to draw air through the crystals on the filter for several minutes to help them dry.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
-
Visualization of the Experimental Workflow
Caption: Workflow for the purification of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Recrystallization
| Issue | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| No Crystals Form Upon Cooling | - Too much solvent was used.[10][11]- The solution is supersaturated. | - Boil off some of the solvent to increase the solute concentration and cool again.[7]- Scratch the inner wall of the flask with a glass rod or add a seed crystal.[9][10] |
| Compound "Oils Out" | - The boiling point of the solvent is higher than the melting point of the compound.[7][10]- The compound is significantly impure, leading to melting point depression.[9][11] | - Reheat the solution to dissolve the oil, add more solvent to lower the saturation point, and cool again slowly.[7][9][10]- Change to a solvent with a lower boiling point.[7] |
| Crystals Form in Funnel During Hot Filtration | - The solution cooled too quickly in the funnel.[7][10] | - Pre-heat the funnel and receiving flask with hot solvent.[7]- Use a stemless or short-stemmed funnel.- Use a slight excess of hot solvent and evaporate it after filtration.[7][10] |
| Low Yield of Recovered Product | - Too much solvent was used.- The crystals were washed with solvent that was not cold enough.- Premature crystallization during hot filtration. | - Ensure the minimum amount of hot solvent is used.- Ensure the final cooling step is done in an ice bath for an adequate time.- Always wash crystals with ice-cold solvent. |
| Product is Still Impure | - The cooling process was too rapid, trapping impurities.[12]- The chosen solvent did not effectively differentiate between the compound and impurities. | - Redissolve the crystals in fresh hot solvent and allow the solution to cool more slowly.[7]- Re-evaluate the solvent system; consider a different single or mixed solvent. |
Safety Precautions
All work should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13][14][15]
-
Handling Triazoles: Triazole derivatives should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[13][16][17] In case of contact, wash the affected area thoroughly with water.[15][16]
-
Solvent Safety: Many organic solvents are flammable and can be irritants.[5] Avoid open flames and sources of ignition.[13] Ensure proper grounding to prevent static discharge.[13]
-
Waste Disposal: Dispose of all chemical waste, including the mother liquor and any used filter paper, in appropriately labeled hazardous waste containers according to institutional guidelines.[17]
References
-
Problems in recrystallization. Biocyclopedia. [Link]
-
Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]
-
Recrystallization. University of Wisconsin-Madison Chemistry Department. [Link]
-
2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]
-
Theory, Scope, and Methods of Recrystallization. Journal of Chemical Education. [Link]
-
Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [Link]
-
Recrystallization (chemistry). Wikipedia. [Link]
-
Experimental No. (4) Recrystallization. University of Technology, Iraq. [Link]
-
RECRYSTALLISATION. University of Sydney School of Chemistry. [Link]
-
Recrystallization. Homi Bhabha Centre for Science Education. [Link]
-
Biological features of new 1,2,4-triazole derivatives (a literature review). Zaporozhye Medical Journal. [Link]
Sources
- 1. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. echemi.com [echemi.com]
- 14. carlroth.com [carlroth.com]
- 15. carlroth.com [carlroth.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in (1-Propyl-1H-1,2,4-triazol-5-YL)methanol Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges, particularly low yield, encountered during this multi-step synthesis. The information is presented in a practical question-and-answer format to directly address specific issues you may face in the lab.
The synthesis of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol is typically approached via a two-stage process: first, the regioselective N-alkylation of the 1,2,4-triazole ring, followed by the reduction of a C5-carbonyl functional group. Low yields can arise at either stage due to side reactions, incomplete conversions, or purification difficulties. This guide will dissect these challenges and provide robust, evidence-based solutions.
Section 2: Reduction of the Aldehyde Intermediate
Q2: The reduction of my 1-propyl-1H-1,2,4-triazole-5-carbaldehyde to the final methanol product is slow or incomplete. How do I choose the right reducing agent and optimize the conditions?
A2: Incomplete reduction is a common issue that often points to the choice of reducing agent, its quality, or suboptimal reaction conditions. Aldehydes are readily reduced to primary alcohols, but the reactivity of the reducing agent must be sufficient to drive the reaction to completion without causing unwanted side reactions. [1][2][3] Causality & Troubleshooting Steps:
-
Reducing Agent Reactivity: The two most common hydride-based reducing agents are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
-
Sodium Borohydride (NaBH₄): This is a milder and safer reagent. [4]It is selective for aldehydes and ketones and can be used in protic solvents like methanol or ethanol. [2][5]An incomplete reaction with NaBH₄ may be due to old or degraded reagent, insufficient equivalents, or low temperature.
-
Solution: Use fresh NaBH₄ (a fine, white powder). Increase the equivalents of NaBH₄ from a typical 1.5 eq. to 2.5 eq. Perform the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C) if it is sluggish at 0 °C.
-
-
Lithium Aluminum Hydride (LiAlH₄): This is a much more powerful reducing agent that reacts violently with protic solvents like water and alcohols. [2][4]It is typically used in anhydrous ethers like THF or diethyl ether. While highly effective, its high reactivity can sometimes lead to side reactions if not handled properly.
-
Solution: If NaBH₄ fails, LiAlH₄ is an excellent alternative. Ensure the reaction is performed under strictly anhydrous conditions (dry glassware, anhydrous solvent) and under an inert atmosphere (N₂ or Ar). The reaction is typically performed at 0 °C followed by slow warming to room temperature.
-
-
-
Work-up Procedure: The work-up is critical for isolating the alcohol product. After reduction, the product exists as an alkoxide salt complex. [4]This complex must be hydrolyzed to liberate the free alcohol.
-
Solution (for NaBH₄): The reaction is typically quenched by the slow addition of dilute acid (e.g., 1M HCl) at 0 °C until the bubbling ceases.
-
Solution (for LiAlH₄): A careful, sequential addition of water, followed by a base solution (e.g., 15% NaOH), and then more water (Fieser workup) at 0 °C is required to safely quench the excess LiAlH₄ and precipitate the aluminum salts, which can then be filtered off.
-
| Reducing Agent | Relative Strength | Compatible Solvents | Typical Conditions | Key Considerations |
| Sodium Borohydride (NaBH₄) | Mild | Methanol, Ethanol, Water (if alkaline) | 0 °C to RT | Safer, tolerates more functional groups. [4]May be slow. |
| Lithium Aluminum Hydride (LiAlH₄) | Strong | Anhydrous THF, Diethyl Ether | 0 °C to RT | Highly reactive, must be used under anhydrous/inert conditions. [2] |
Q3: I am observing significant byproduct formation during the reduction step. What are the likely side reactions and how can I prevent them?
A3: Side reactions can severely impact yield and complicate purification. The most likely byproduct depends on the reaction conditions, particularly the presence of base and the nature of the aldehyde.
Causality & Troubleshooting Steps:
-
Cannizzaro Reaction: Aromatic aldehydes or aldehydes lacking an α-hydrogen (like your triazole-5-carbaldehyde) can undergo a disproportionation reaction in the presence of a strong base. [1]In this reaction, two molecules of the aldehyde react to form one molecule of the corresponding carboxylic acid and one molecule of the alcohol.
-
Prevention: This is generally not an issue with hydride reductions (NaBH₄, LiAlH₄) as they do not require a strong base. However, if your workup or reaction conditions involve a strong base at elevated temperatures before the reduction is complete, this could become a pathway. Ensure any basic solutions are added during a cold quench after the reduction is finished.
-
-
Oxidation to Carboxylic Acid: Aldehydes are easily oxidized to carboxylic acids, sometimes even by atmospheric oxygen. [1] * Prevention: While less common during a reduction, ensure your starting aldehyde is pure and has been stored properly. Running the reaction under an inert atmosphere (N₂ or Ar) can minimize this, especially if the reaction is run for an extended period.
Section 3: Purification Challenges
Q4: The final product, (1-Propyl-1H-1,2,4-triazol-5-YL)methanol, is proving difficult to purify. What are the recommended strategies?
A4: The polarity and potential for hydrogen bonding of your final product can make purification challenging. Common impurities include unreacted aldehyde, the N4-propyl isomer carried over from the first step, and salts from the workup.
Causality & Troubleshooting Steps:
-
Column Chromatography: This is the most common method for purifying polar, non-volatile compounds.
-
Solution: Silica gel is the standard stationary phase. Due to the product's polarity, a polar solvent system will be required. Start with a mobile phase like Dichloromethane (DCM) and gradually increase the polarity by adding Methanol (e.g., a gradient from 100% DCM to 95:5 DCM:MeOH). Monitor fractions carefully by TLC. A small amount of triethylamine (0.1%) can be added to the eluent to reduce tailing on the silica column. [6]* Recrystallization: If the product is a solid and has sufficient purity (>90%), recrystallization can be a highly effective final purification step.
-
Solution: Experiment with various solvent systems. A good starting point is a binary system like Ethyl Acetate/Hexanes or Acetone/Water. Dissolve the crude product in a minimum amount of the hot, more polar solvent, and then slowly add the less polar anti-solvent until turbidity is observed, then allow it to cool slowly. [6]* Purification via Salt Formation: Triazoles can be purified by forming a salt with an acid, washing away non-basic impurities, and then neutralizing to recover the purified free base. [7][8] * Solution: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and treat with an aqueous acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer. Wash the organic layer to remove non-polar impurities. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract the purified product back into an organic solvent.
-
Appendix A: Detailed Experimental Protocols
Protocol 1: Optimized N1-Propylation of 1H-1,2,4-Triazole
-
To a solution of 1H-1,2,4-triazole (1.0 eq.) in anhydrous THF, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq.) at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 15 minutes.
-
Slowly add 1-bromopropane (1.05 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring completion by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure 1-propyl-1H-1,2,4-triazole.
Protocol 2: Reduction of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde using NaBH₄
-
Dissolve 1-propyl-1H-1,2,4-triazole-5-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (2.0 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by TLC until the starting aldehyde is fully consumed.
-
Re-cool the mixture to 0 °C and carefully quench the reaction by the dropwise addition of 1M HCl until gas evolution ceases and the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be further purified by column chromatography or recrystallization.
References
-
Britannica. (2026, February 20). Aldehyde - Oxidation, Reduction, Reactions. [Link]
-
Chatterjee, V. (2015, January 13). What are different types of reducing agents for reduction of aldehydes&ketones to alcohols. [Link]
- Google Patents. (n.d.).
-
Clark, J. (2015, November). Reduction of aldehydes and ketones. Chemguide. [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.4: Alcohols from Carbonyl Compounds- Reduction. [Link]
-
The Organic Chemistry Tutor. (2020, December 2). 6: Reduction of ketones and aldehydes. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer. [Link]
- Google Patents. (1983, March 30).
- Google Patents. (n.d.). EP0075459B1 - Process for making triazoles.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]
-
ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF. [Link]
-
MDPI. (2023, December 2). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. [Link]
-
SlideShare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. [Link]
-
ProQuest. (n.d.). Regioselective alkylation of 1,2,4-triazole using. [Link]
-
National Center for Biotechnology Information. (2025, January 24). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. [Link]
Sources
- 1. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. what are different types of reducing agents for reduction of aldehyde - askIITians [askiitians.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 8. Process for making triazoles - Patent 0075459 [data.epo.org]
Improving regioselectivity in 1,2,4-triazole synthesis
Topic: Improving Regioselectivity in 1,2,4-Triazole Synthesis Role: Senior Application Scientist / Technical Support Lead Interface: Technical Support Hub (Troubleshooting & FAQs)
Welcome to the Heterocycle Synthesis Support Center . You have reached the Tier 3 Technical Desk. We understand that 1,2,4-triazoles are notoriously difficult due to annular tautomerism (1H, 2H, and 4H forms), which often leads to frustrating mixtures of N1, N2, and N4 regioisomers during functionalization.
This guide is structured to troubleshoot your current synthetic route or propose a more robust de novo assembly strategy.
⚡ Quick Status Check: Which route are you using?
A. Direct Alkylation: "I have a 1,2,4-triazole ring and I am trying to attach a group to a nitrogen."
-
Status:High Risk. Expect mixtures. Requires thermodynamic/kinetic tuning.
-
Go to: [Module 1: Troubleshooting Alkylation]
B. De Novo Cyclization: "I am building the ring from acyclic precursors (hydrazides, amidines, etc.)."
-
Status:Preferred. High fidelity for specific isomers.
-
Go to: [Module 2: Cyclization Strategies]
C. Analysis: "I have a product, but I can't tell if it's N1, N2, or N4."
-
Status:Critical.
-
Go to: [Module 3: Structural Verification]
Module 1: Troubleshooting Direct Alkylation
The Core Problem: The 1,2,4-triazole ring exists in a tautomeric equilibrium. While the N1-H tautomer is generally the most stable, the nucleophilicity of the nitrogens is heavily influenced by solvent polarity, base strength, and steric hindrance at the C3/C5 positions.
FAQ 1.1: Why am I getting a mixture of N1 and N2 isomers?
Diagnosis: You are likely operating under conditions where the steric and electronic factors are competing.
-
Mechanism: The N1 position is usually the thermodynamic product (most stable). However, if you have bulky substituents at the C5 position (adjacent to N1), steric hindrance will push the electrophile toward N2.
-
The "Lone Pair" Trap: In the anion, the negative charge is delocalized, but N1 is often the "harder" nucleophile.
Corrective Protocol: The Solvent/Base Switch To shift the ratio, alter the dielectric constant and cation chelation.
| Target Isomer | Recommended Conditions | Mechanistic Rationale |
| N1-Alkylation | Base: NaOEt or NaOMeSolvent: Ethanol/MethanolTemp: Reflux | Thermodynamic Control: Alkoxides promote a reversible reaction equilibrium, allowing the mixture to settle into the thermodynamically stable N1 form [1]. |
| N2-Alkylation | Base: K₂CO₃ or Cs₂CO₃Solvent: Acetone or DMFTemp: Room Temp | Kinetic/Steric Control: In aprotic polar solvents, the N1 position is often more solvated or hindered by C5 substituents. If C5 is bulky (e.g., Phenyl), N2 attack becomes kinetically favored [2]. |
| N4-Alkylation | Not Recommended via Alkylation | N4 is the least nucleophilic site in the neutral ring. N4-alkylation usually requires blocking N1/N2 or using specific directing groups. |
FAQ 1.2: How do I force N2 selectivity when C3/C5 are small?
Solution: If you lack steric bulk to direct the reaction, you must use a Transient Directing Group .
-
Protocol: React your triazole with a trityl chloride (Trt-Cl) first. The trityl group is massive and will likely occupy N1.
-
Step 2: Alkylate with a strong electrophile (e.g., Meerwein's salt or high-activity alkyl halide). The electrophile is forced to N2 or N4.
-
Step 3: Deprotect the trityl group (acidic wash).
Module 2: Cyclization Strategies (De Novo Synthesis)
The Core Directive: If you need >95% regioselectivity, do not alkylate . Build the ring with the substituent already attached to the nitrogen.
FAQ 2.1: I need a 1,3,5-trisubstituted triazole. What is the "Gold Standard" method?
Recommendation: The Castanedo Protocol (One-Pot Amidine/Hydrazine Coupling).[1] This method avoids the N1/N2 ambiguity by forming the C-N bonds in a specific sequence.
Protocol (Adapted from Castanedo et al. [3]):
-
Reagents: Carboxylic acid (
), Primary Amidine ( ), Monosubstituted Hydrazine ( ).[2] -
Coupling: Activate the acid with HATU/DIPEA in DMF. Add the amidine to form an acyl-amidine intermediate.
-
Cyclization: Add the hydrazine and heat to 80°C in acetic acid.
-
Result: The
group from the hydrazine is locked into the N1 position.
FAQ 2.2: How do I synthesize an N4-substituted triazole?
Recommendation: The Transamination-Cyclization Route . N4-isomers are symmetric (if C3=C5). You must use a primary amine as the central nitrogen source.
Workflow:
-
Start with a Diacylhydrazine (
). -
React with a Primary Amine (
) and a dehydrating agent (e.g., or ). -
Mechanism: The amine attacks the carbonyls, displacing the hydrazine oxygens and closing the ring at N4.
Visualization: Synthesis Decision Tree
Figure 1: Strategic Decision Tree for Regioselective 1,2,4-Triazole Synthesis.
Module 3: Analytical Verification (Structural Integrity)
The Core Problem: N1 and N2 isomers often have identical mass (LCMS is useless for differentiation) and very similar proton NMRs.
FAQ 3.1: How do I definitively distinguish N1, N2, and N4 isomers using NMR?
You cannot rely on 1H NMR integration alone. You must use Symmetry and 13C Chemical Shifts .
1. The Symmetry Test (for Symmetric C3/C5 substitution):
-
Scenario: You synthesized a triazole where substituents at C3 and C5 are identical (e.g., 3,5-diphenyl-1,2,4-triazole).
-
N4-Isomer: The molecule has
symmetry.-
Observation: You will see one signal for the C3/C5 carbons in 13C NMR.
-
-
N1/N2-Isomer: The symmetry is broken.
-
Observation: You will see two distinct signals for C3 and C5.
-
2. The NOESY/ROESY Cross-Check (The "Proximity" Test):
-
N1-Alkylation: The N-alkyl protons will show a strong NOE correlation to only one of the ring carbons' substituents (the C5 substituent).
-
N2-Alkylation: If C3 and C5 are different, the N2-alkyl protons might show weak or split correlations depending on conformation, but typically correlate to the C3 substituent (depending on numbering convention).
-
N4-Alkylation: The N-alkyl protons will show NOE correlations to both C3 and C5 substituents (if they are close in space).
3. Carbon Shift Fingerprinting (General Rule of Thumb): According to Boraei et al. and general heterocyclic literature:
-
N2-substituted carbons often appear slightly upfield compared to N1 counterparts due to different shielding cones, but this varies by substituent. Symmetry is the most reliable indicator.
References
-
ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. Link
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10:22. Link
-
Castanedo, G. M., et al. (2011).[1][3][4][5] Rapid Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines.[1][2][3][4][5] The Journal of Organic Chemistry, 76(4), 1177–1179. Link
-
Shelke, G. M., et al. (2015).[5] A Simple, Efficient, and Mild Method for the Synthesis of Substituted 1,2,4-Triazoles.[1][2][5] Synlett, 26, 404-407.[5] Link
-
Yunusova, S., et al. (2018).[1] ZnII-catalyzed synthesis of 1,2,4-triazoles.[1] Chemistry of 1,2,4-Triazoles in Current Science. Link
Sources
Technical Support Center: (1-Propyl-1H-1,2,4-triazol-5-yl)methanol Stability & Degradation
Welcome to the Degradation Support Hub. Status: Active Ticket Focus: Stress Testing, Impurity Profiling, and Analytical Troubleshooting for (1-Propyl-1H-1,2,4-triazol-5-yl)methanol.
Executive Summary: Molecule Stability Profile
Compound: (1-Propyl-1H-1,2,4-triazol-5-yl)methanol Primary Risk: Oxidation of the hydroxymethyl group. Secondary Risk: N-dealkylation under extreme stress. Stability Class: Moderate. The triazole ring is robust; the side chain is the labile point.
This guide addresses the specific degradation pathways researchers encounter during forced degradation studies (ICH Q1B/Q1A). We move beyond generic advice to specific mechanistic troubleshooting.
Troubleshooting Module: Oxidative Stress (High Priority)
User Issue: "I observe a new peak at RRT ~0.90-0.95 and a late-eluting peak under 3% H₂O₂ conditions. Mass balance is dropping."
Diagnosis & Mechanism
The primary alcohol at the C5 position is the "soft target" for oxidants. Unlike the robust aromatic triazole ring, the hydroxymethyl group undergoes a classic two-step oxidation sequence.
Pathway A: Alcohol to Aldehyde (The Transient Intermediate)
-
Product: 1-propyl-1H-1,2,4-triazole-5-carbaldehyde.
-
Observation: This intermediate is often unstable and reactive. It may appear as a shoulder or a peak with RRT < 1.0.
-
Risk: Aldehydes are electrophilic; they can react with amine buffers or dimerize, leading to "disappearing" mass balance.
Pathway B: Aldehyde to Carboxylic Acid (The Terminal Product)
-
Product: 1-propyl-1H-1,2,4-triazole-5-carboxylic acid.
-
Observation: Significant shift in retention time (usually earlier eluting in Reverse Phase due to increased polarity and ionization).
-
LC-MS Signature: Look for [M+H]+ = 156 Da (Alcohol is 142 Da; Acid is +14 Da).
Pathway C: N-Oxidation (Secondary)
-
Condition: High peroxide concentration (>10%) or presence of transition metals.
-
Product: N-oxides on the triazole ring.[1]
-
Differentiation: N-oxides often elute later than the parent in Reverse Phase, whereas the acid elutes earlier.
Action Plan
-
Verify the Acid: Run the sample in negative mode ESI. The carboxylic acid will show a strong [M-H]- peak (154 Da), whereas the parent alcohol responds poorly in negative mode.
-
Stabilize the Aldehyde: If you suspect the aldehyde is degrading before detection, perform an in situ derivatization with DNPH (2,4-Dinitrophenylhydrazine) to trap it.
-
Quenching: Ensure peroxide is fully quenched with Catalase or Sodium Sulfite before injection. Residual peroxide can oxidize the alcohol inside the HPLC vial or on the column.
Troubleshooting Module: Hydrolytic & Thermal Stress
User Issue: "My recovery is low in 1N HCl/MeOH at 60°C, but no clear degradation peaks are visible."
Diagnosis & Mechanism
The 1,2,4-triazole ring is exceptionally stable to hydrolysis. It does not ring-open under standard stress conditions (0.1N - 1N HCl/NaOH). However, the solvent choice often introduces artifacts.
Artifact Type 1: Solvolysis (Ether Formation)
-
Scenario: Stressing in Methanol/Acid.
-
Mechanism: Acid-catalyzed etherification of the primary alcohol.
-
Reaction: R-CH₂OH + MeOH (H+) → R-CH₂-O-Me.
-
Observation: A new lipophilic peak (RRT > 1.0). This is not a true degradation product of the drug substance; it is a method artifact.
-
Fix: Switch co-solvent to Acetonitrile or use pure aqueous acid if solubility permits.
Artifact Type 2: Thermal Dimerization
-
Scenario: High heat (>80°C) in concentrated solution.
-
Mechanism: Self-etherification (2 R-OH → R-O-R + H₂O).
-
Observation: A dimer peak at nearly 2x molecular weight.
Action Plan
-
Solvent Check: If using alcohols (MeOH, EtOH) as co-solvents in acid stress, immediately repeat the experiment with Acetonitrile.
-
Salt Formation: The triazole nitrogen is basic (pKa ~ 2-3). In strong acid, it forms a salt. Ensure your HPLC method buffer has sufficient ionic strength and pH control to elute the free base, or the peak shape will broaden, mimicking degradation.
Analytical Method Support (HPLC/LC-MS)
User Issue: "The molecule elutes in the void volume (RRT < 0.2) on my C18 column."
Technical Guidance
(1-Propyl-1H-1,2,4-triazol-5-yl)methanol is a small, polar heterocycle (LogP ~ 0.5 to 1.0). Standard C18 columns often fail to retain it, causing it to co-elute with injection solvent or salts.
Recommended Stationary Phases:
-
Polar-Embedded C18: Provides hydrogen bonding interaction to retain the polar triazole/alcohol.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Ideal for separating the highly polar carboxylic acid degradant from the parent.
-
Porous Graphitic Carbon (PGC): Excellent for separating structural isomers of triazoles.
Mobile Phase Tips:
-
pH is Critical: The triazole ring protonates at low pH.
-
pH 3.0: Molecule is partially ionized (cationic). Low retention on C18.
-
pH 6.0-7.0: Molecule is neutral. Better retention on C18.
-
-
Buffer: Use Ammonium Acetate (10mM) for LC-MS compatibility and pH control around neutral.
Visualizing the Pathways
The following diagram maps the degradation logic described above.
Caption: Figure 1. Degradation map showing the primary oxidative cascade (Red) and method artifacts (Grey).
References & Validation Sources
-
Triazole Ring Stability & Biodegradation:
-
Source: Wu, H., et al. (2016). "Biodegradation mechanism of 1H-1,2,4-Triazole..." Scientific Reports.[2] This paper establishes the robustness of the triazole ring, confirming that ring cleavage requires enzymatic or extreme radical conditions, making side-chain oxidation the dominant chemical pathway.
-
-
Analytical Methods for Polar Triazoles:
-
Source: BenchChem Application Notes (2025).[3] "Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds." Details the necessity of polar-embedded phases for retaining small hydroxymethyl-triazoles.
-
-
Oxidative Pathways of Hydroxymethyl Azoles:
-
Source: MDPI (2018). "Biodegradation of 5-(Hydroxymethyl)-furfural..." (Analogous chemistry). Illustrates the stepwise oxidation of heteroaryl-hydroxymethyl groups to aldehydes and acids.
-
-
General Stress Testing Guidelines:
-
Source: ICH Q1A(R2) "Stability Testing of New Drug Substances and Products."
-
Sources
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Triazoles
Welcome to the technical support center for HPLC analysis of triazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of peak tailing. As a Senior Application Scientist, I will provide not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your chromatographic method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with my triazole analytes. What are the most likely causes?
Peak tailing, where a peak's trailing edge is broader than its leading edge, is a frequent issue in the analysis of basic compounds like triazoles.[1] This asymmetry can compromise resolution, reduce accuracy in quantification, and mask the presence of low-level impurities.[1] The primary causes stem from unwanted secondary interactions between your triazole analytes and the stationary phase, or other components of your HPLC system.
The most common culprits for peak tailing in triazole analysis are:
-
Secondary Silanol Interactions: The stationary phase in most reversed-phase columns is silica-based. The surface of the silica contains silanol groups (Si-OH) that can be deprotonated, especially at a mid-range pH, and interact with the basic nitrogen atoms in the triazole ring.[1][2] This interaction is a form of ion-exchange and can lead to a secondary retention mechanism, causing the peaks to tail.
-
Metal Chelation: Triazole compounds are known to be effective metal chelators.[3][4][5] Trace metal contaminants, such as iron and aluminum, can be present in the silica matrix of the column packing material or can leach from stainless steel components of the HPLC system like frits and tubing.[1][6] Your triazole analytes can chelate with these metal ions, leading to delayed elution and peak tailing.
-
Inappropriate Mobile Phase pH: The pH of your mobile phase plays a critical role in controlling the ionization state of both your triazole analytes and the surface silanol groups.[7] If the mobile phase pH is not optimized, it can exacerbate the secondary interactions mentioned above.
This guide will walk you through how to diagnose and address each of these potential issues.
Q2: How can I diagnose if secondary silanol interactions are the cause of my peak tailing?
To determine if silanol interactions are the root cause of your peak tailing, you can perform a series of diagnostic experiments. The goal is to modify the mobile phase in a way that will either suppress the ionization of the silanol groups or mask their effect.
Here is a systematic approach:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase is a common strategy to protonate the silanol groups, thereby reducing their ability to interact with your basic triazole analytes.[8][9]
-
Use of Mobile Phase Additives: Incorporating a "silanol blocker" or a competing base into your mobile phase can help to saturate the active silanol sites, preventing them from interacting with your analytes.[2]
Below is a troubleshooting workflow to guide you through this process:
Caption: Troubleshooting workflow for diagnosing secondary silanol interactions.
Q3: What is the optimal mobile phase pH for analyzing triazoles and how do I choose the right buffer?
The optimal mobile phase pH for triazole analysis is one that promotes a single, stable ionization state for your analytes and minimizes unwanted interactions with the stationary phase. Since triazoles are basic, a low pH mobile phase is generally recommended to keep the surface silanols on a silica-based column protonated and less active.[8][9]
Key Considerations for pH and Buffer Selection:
| Parameter | Recommendation | Rationale |
| pH Range | pH 2.5 - 3.5 | This range is generally effective at suppressing silanol activity.[8][10] |
| Buffer Choice | Formate or Acetate buffers | These are volatile and compatible with mass spectrometry (MS) detection.[8] Phosphate buffers can also be used for UV detection but are not MS-friendly. |
| Buffer Concentration | 10-25 mM | A sufficient buffer concentration is needed to maintain a stable pH, but excessively high concentrations can lead to precipitation in the presence of organic solvents.[8] |
Experimental Protocol for pH Optimization:
-
Determine the pKa of your triazole analytes. This information is crucial for understanding how their ionization state will change with pH.
-
Prepare a series of mobile phases with different pH values. For example, you could test pH 2.5, 3.0, and 3.5 using a formate buffer.
-
Inject your triazole standard at each pH condition.
-
Evaluate the peak shape, retention time, and resolution.
-
Select the pH that provides the best overall chromatography.
Q4: My peak tailing persists even at low pH. Could metal chelation be the issue, and how do I address it?
Yes, if you've addressed silanol interactions and still observe peak tailing, metal chelation is a strong possibility. Triazoles can form complexes with metal ions, leading to a secondary retention mechanism.[3][4][5]
Diagnosing and Mitigating Metal Chelation:
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. Frontiers | Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation [frontiersin.org]
- 4. eurjchem.com [eurjchem.com]
- 5. Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation | European Journal of Chemistry [eurjchem.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. labcompare.com [labcompare.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Pellizzari Reaction Optimization: A Technical Support Guide for Researchers
Welcome to the Technical Support Center for the Optimization of the Pellizzari Reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic reaction for the synthesis of 1,2,4-triazoles. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the scientific integrity of your results.
Understanding the Pellizzari Reaction: A Mechanistic Overview
First described by Guido Pellizzari in 1911, this reaction facilitates the formation of a 1,2,4-triazole ring through the condensation of an amide and an acylhydrazide.[1] The reaction typically requires high temperatures and proceeds through a nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide, followed by cyclization and dehydration.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the Pellizzari reaction?
The Pellizzari reaction, while effective, is known for requiring harsh conditions, often leading to high temperatures and long reaction times, which can result in low yields and the formation of side products.[2] A significant challenge, particularly in the synthesis of unsymmetrically substituted triazoles, is the formation of a mixture of isomeric products.[2]
Q2: What are the main side products in an unsymmetrical Pellizzari reaction?
When reacting an amide (R-C(O)NH₂) and an acylhydrazide (R'-C(O)NHNH₂) with different R and R' groups, the primary side products are the two corresponding symmetrical 1,2,4-triazoles: 3,5-di-R-1,2,4-triazole and 3,5-di-R'-1,2,4-triazole. This occurs due to an "interchange of acyl groups" at elevated temperatures.[2]
Q3: How can I minimize the formation of these side products?
Minimizing side product formation is key to a successful unsymmetrical Pellizzari reaction. Key strategies include:
-
Temperature Optimization: This is the most critical parameter. The reaction should be conducted at the lowest possible temperature that allows for a reasonable reaction rate.
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly shorten reaction times, which can minimize the formation of side products by reducing the overall time the reaction is exposed to high temperatures.[2]
-
Solvent Selection: While often performed neat, the use of a high-boiling point polar aprotic solvent can sometimes offer better temperature control and selectivity.
-
Catalysis: The use of a dehydrating agent and catalyst, such as polyphosphoric acid (PPA), can promote the desired cyclization at lower temperatures.
Q4: What are suitable solvents for the Pellizzari reaction?
Traditionally, the Pellizzari reaction is often performed without a solvent (neat). However, when a solvent is desired for better temperature control or to dissolve reactants, high-boiling point aprotic solvents are preferred.
| Solvent | Boiling Point (°C) |
| Nitrobenzene | 211 |
| Diphenyl ether | 259 |
| Sulfolane | 285 |
| N,N-Dimethylformamide (DMF) | 153 |
| Dimethyl sulfoxide (DMSO) | 189 |
| 1,3-Dimethyl-2-imidazolidinone (DMI) | 225 |
| Diglyme | 162 |
| Triglyme | 216 |
Note: The choice of solvent should be carefully considered based on the specific substrates and desired reaction temperature.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section addresses specific problems you may encounter during your Pellizzari reaction experiments, providing causative explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Triazole
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Insufficient Temperature | The activation energy for the initial nucleophilic attack and subsequent dehydration steps has not been overcome. | Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress by TLC or LC-MS. |
| Short Reaction Time | The reaction has not proceeded to completion. | Extend the reaction time, continuing to monitor by TLC or LC-MS until the starting materials are consumed. |
| Purity of Starting Materials | Impurities in the amide or acylhydrazide can interfere with the reaction or lead to the formation of undesired byproducts. | Ensure starting materials are pure and dry. Recrystallize or purify them if necessary. |
| Inefficient Water Removal | The reaction produces two molecules of water. If not effectively removed, the equilibrium can be driven back towards the starting materials. | If conducting the reaction in a solvent, consider using a Dean-Stark apparatus to remove water azeotropically. For neat reactions, ensuring a high enough temperature to drive off water is crucial. |
Issue 2: Formation of a Mixture of Isomeric Triazoles (Unsymmetrical Reactions)
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| High Reaction Temperature | Elevated temperatures promote the "interchange of acyl groups" between the amide and acylhydrazide, leading to the formation of the two symmetrical triazole side products. | Optimize the reaction to the lowest temperature at which the desired unsymmetrical product is formed at a reasonable rate. |
| Prolonged Reaction Time at High Temperature | Extended exposure to high temperatures increases the likelihood of acyl group interchange. | Consider using microwave synthesis to significantly reduce the reaction time.[2] |
| Reaction Design | The inherent nature of the unsymmetrical Pellizzari reaction predisposes it to this issue. | If feasible for your target molecule, a symmetrical Pellizzari reaction will inherently avoid this problem. |
Issue 3: Complex Reaction Mixture with Unidentified Byproducts
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Thermal Decomposition | At very high temperatures, starting materials or the desired triazole product may begin to decompose, leading to a complex mixture. | Lower the reaction temperature. Analyze the crude mixture by LC-MS to identify the masses of the byproducts, which can provide clues to their structures. |
| Side Reactions of Functional Groups | Reactive functional groups on the R and R' substituents of your amide and acylhydrazide may undergo side reactions under the harsh reaction conditions. | Protect sensitive functional groups on your starting materials before performing the Pellizzari reaction. |
Issue 4: Difficulty in Purifying the Desired 1,2,4-Triazole
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Similar Polarity of Products | In unsymmetrical reactions, the desired product and the two symmetrical side products often have very similar polarities, making separation by standard column chromatography challenging. | Utilize column chromatography with a carefully selected solvent system; a shallow gradient elution may be necessary. High-Performance Liquid Chromatography (HPLC) can be a powerful tool for separating closely related isomers. |
| Co-crystallization | The mixture of triazoles may co-crystallize, making purification by recrystallization difficult. | Attempt recrystallization from a variety of different solvents or solvent mixtures to try and selectively precipitate one of the isomers. |
Experimental Protocols: From Benchtop to Analysis
Protocol 1: Symmetrical Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol provides a general guideline for a symmetrical reaction, which avoids the formation of isomeric side products.
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling solvent (e.g., nitrobenzene or diphenyl ether), or perform the reaction neat.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.[2]
-
Maintain the temperature and stir the mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up:
-
If the reaction was performed neat, the solidified product can be triturated with a suitable solvent like ethanol to remove impurities.
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.
-
-
Characterization: Confirm the identity and purity of the product by NMR, IR, and Mass Spectrometry.
Protocol 2: Unsymmetrical Pellizzari Reaction - General Guidance and Purification
This protocol provides a general approach for an unsymmetrical reaction and focuses on the critical purification step.
Materials:
-
Amide (R-C(O)NH₂)
-
Acylhydrazide (R'-C(O)NHNH₂) (where R ≠ R')
-
Polyphosphoric Acid (PPA) (optional catalyst)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of the amide and acylhydrazide.
-
If using PPA as a catalyst, add it to the mixture (typically in excess by weight).
-
Heat the reaction mixture under a nitrogen atmosphere. The optimal temperature will need to be determined empirically, starting at a lower temperature (e.g., 150-180°C) and gradually increasing while monitoring the reaction.
-
Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the desired product and the two symmetrical side products.
-
Once the reaction has reached optimal conversion (balancing product formation with side product minimization), cool the mixture to room temperature.
-
Work-up:
-
If PPA was used, the reaction mixture will be a viscous liquid. Carefully and slowly add the mixture to a beaker of crushed ice with vigorous stirring to hydrolyze the PPA.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Collect the crude solid by vacuum filtration and wash with water.
-
If no PPA was used, the crude product may be triturated with a suitable solvent to remove some impurities.
-
-
Purification:
-
The primary challenge is separating the desired unsymmetrical triazole from the two symmetrical side products.
-
Column Chromatography: This is often the most effective method. Use a silica gel column and a carefully optimized eluent system. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often required to achieve separation.
-
Recrystallization: This may be attempted with various solvents, but success will depend on the differential solubility of the three triazole products.
-
-
Characterization: Use ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the identity and purity of the isolated product. The unsymmetrical product will have a unique set of signals in the NMR spectra corresponding to both the R and R' groups, and its mass will be distinct from the symmetrical side products.
Protocol 3: Microwave-Assisted Pellizzari Reaction
Materials:
-
Amide
-
Acylhydrazide
-
Microwave-safe reaction vessel with a stir bar
Procedure:
-
In a microwave-safe reaction vessel, combine equimolar amounts of the amide and acylhydrazide.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction temperature (e.g., 180-220°C) and time (e.g., 10-30 minutes). These parameters will need to be optimized for your specific substrates.
-
After the reaction is complete, allow the vessel to cool to room temperature before opening.
-
Proceed with the appropriate work-up and purification as described in the protocols above.
Visualization of Key Concepts
Reaction Mechanism
Caption: The mechanism of the Pellizzari reaction.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low reaction yields.
References
- Pellizzari, G. Gazz. Chim. Ital.1911, 41 (II), 20.
-
Wikipedia. Pellizzari reaction. [Link]
-
Organic Syntheses. 1,2,4-TRIAZOLE. [Link]
-
Grokipedia. Pellizzari reaction. [Link]
Sources
Technical Support Center: Purification of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol
Welcome to the technical support guide for the purification of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar polar heterocyclic compounds. The following troubleshooting guides and FAQs are based on established principles of organic chemistry and field-proven purification strategies. Our goal is to not only provide step-by-step protocols but also to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you may encounter during the purification of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol.
Issue 1: My crude product is a persistent oil or wax and fails to crystallize.
Potential Cause: This is a common issue, particularly when residual solvents or impurities are present, which can inhibit the formation of a crystal lattice.[1] The compound itself may also have a low melting point, making crystallization challenging. "Oiling out" occurs when the compound's solubility in the solvent is too high, or the solution becomes supersaturated and separates as a liquid phase upon cooling.[1]
Recommended Solutions:
-
Initial Solvent Removal: Ensure all high-boiling point solvents from the reaction (e.g., DMF, DMSO, toluene) are thoroughly removed in vacuo with gentle heating. Co-evaporation with a lower-boiling solvent like isopropanol or toluene can help azeotropically remove residual high-boiling solvents.
-
Solvent System Screening for Recrystallization: The key to successful crystallization is finding the right solvent or solvent pair.[2][3] A good solvent will dissolve your compound when hot but have poor solubility when cold.[2]
-
Protocol: Place a small amount of your crude oil in several different test tubes. Add a few drops of a single solvent (see table below for suggestions) to each. If it dissolves immediately at room temperature, the polarity is too high. If it doesn't dissolve upon heating, the polarity is too low. An ideal solvent will dissolve the compound upon heating and form crystals upon slow cooling.
-
Two-Solvent System: If a single solvent is not effective, try a binary mixture. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., methanol). Then, add a "poor" solvent (an anti-solvent, e.g., hexane or water) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly.[3]
-
-
Inducing Crystallization: If the solution is slow to crystallize, several techniques can be employed:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[1]
-
Seeding: If you have a small crystal of pure product, add it to the cooled, saturated solution to induce crystallization.[1]
-
Slow Cooling: Cool the solution slowly to room temperature, and then place it in a refrigerator (2-5°C) for several hours or overnight.[4][5] Rapid cooling often leads to smaller, less pure crystals or oiling out.
-
| Solvent | Polarity Index | Typical Use Case |
| Hexane / Heptane | 0.1 | Anti-solvent, washing non-polar impurities |
| Toluene | 2.4 | Potential recrystallization solvent, azeotropic removal |
| Diethyl Ether | 2.8 | Can be used as an anti-solvent with more polar solvents |
| Ethyl Acetate (EtOAc) | 4.4 | Good starting point for recrystallization screening |
| Acetone | 5.1 | Often a strong solvent, useful in solvent pairs |
| Isopropanol (IPA) | 3.9 | Good for polar compounds, less volatile than ethanol |
| Ethanol (EtOH) | 4.3 | Common choice for polar heterocyclic compounds |
| Methanol (MeOH) | 5.1 | Often too strong, but useful as the "good" solvent in a pair |
| Water | 10.2 | Potential anti-solvent for less polar solvents |
Issue 2: My HPLC/TLC analysis shows multiple impurity peaks that are difficult to separate.
Potential Cause: The synthesis of 1,2,4-triazoles can often generate isomeric byproducts (e.g., 1,2,3-triazoles or regioisomers from differential N-alkylation) or unreacted starting materials which may have similar polarities to the desired product.[6][7][8] These structurally similar impurities can be challenging to remove by simple crystallization.
Recommended Solutions:
-
Acid-Base Liquid-Liquid Extraction (LLE): This is a powerful first-line technique to remove non-basic or weakly basic impurities. The 1,2,4-triazole ring system is basic and can be protonated.
-
Principle (Causality): By converting the basic triazole into its water-soluble salt form with acid, it can be separated from non-basic organic impurities. Subsequent basification regenerates the neutral, organic-soluble compound.[2][9]
-
Protocol for LLE:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and extract with an equal volume of dilute aqueous acid (e.g., 1M HCl). The target compound will move into the aqueous phase as the hydrochloride salt.
-
Separate the layers. The organic layer now contains neutral or acidic impurities and can be discarded.
-
Wash the acidic aqueous layer with fresh ethyl acetate to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the pH is >9.[2] This neutralizes the salt, making the compound less water-soluble.
-
Extract the now basic aqueous layer multiple times with a fresh organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the partially purified product.[2]
-
-
-
Column Chromatography: For closely related impurities, column chromatography is the most effective method.[10][11]
-
Principle (Causality): This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase. More polar compounds interact more strongly with the polar silica gel and elute more slowly.[12][13]
-
Protocol for Column Chromatography:
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various mixtures of a less polar solvent (e.g., Hexane, DCM, or Ethyl Acetate) and a more polar solvent (e.g., Methanol or Ethanol). The ideal system gives your desired product an R_f value of ~0.3-0.4.[12] For basic compounds that streak, add 0.5-1% triethylamine (TEA) or ammonia to the solvent system to neutralize acidic sites on the silica.[1]
-
Column Packing: Prepare a column with silica gel (typically 50-100x the weight of your crude material).[12]
-
Sample Loading: Dissolve your crude material in a minimum amount of the elution solvent or DCM. For better separation, pre-adsorb the crude material onto a small amount of silica gel ("dry loading").[1]
-
Elution: Run the column, collecting fractions. You can use an isocratic (single solvent mixture) or gradient (gradually increasing polarity) elution.[1]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent in vacuo.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should expect in my crude (1-Propyl-1H-1,2,4-triazol-5-YL)methanol?
A1: Based on common synthetic routes for 1,2,4-triazoles, you should anticipate several classes of impurities[6][]:
-
Unreacted Starting Materials: Such as propylhydrazine or derivatives of formamide or glycolic acid.[6][15]
-
Isomeric Byproducts: Positional isomers are a significant challenge in triazole synthesis. You may have the 1-propyl group on a different nitrogen or the methanol group at a different carbon position. Synthesis from asymmetric precursors can lead to regioisomers.[7][8]
-
Halogenated Byproducts: If reagents like thionyl chloride (SOCl₂) were used, residual chlorinated species might be present.
-
Residual Solvents: High-boiling point aprotic solvents like DMF, DMSO, or THF are common in heterocyclic synthesis and can be difficult to remove.[6]
-
Catalyst Residues: If copper-catalyzed "click chemistry" or other metal-catalyzed reactions were employed, trace metals could be present.[6][16]
Q2: Which analytical techniques are best for assessing the purity of my final product?
A2: A combination of techniques is essential for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase like water/acetonitrile or water/methanol, often with a modifier like 0.1% formic acid or TFA, is a good starting point.[1][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural confirmation and can reveal the presence of impurities if their signals are distinct from the product's signals. Integration of signals can provide a semi-quantitative estimate of purity.[8][18]
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, helping to confirm its identity and detect impurities with different masses. Techniques like LC-MS are powerful for identifying unknown peaks seen in an HPLC chromatogram.[18][19]
-
Melting Point: A sharp melting point range (typically < 2°C) is a good indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.
Q3: I am scaling up my purification. Which method is most suitable?
A3: For larger quantities, the choice of method depends on efficiency and cost.
-
Recrystallization: This is the most economical and scalable method for purifying solid compounds. If a suitable solvent system can be identified, it is the preferred method for multi-gram to kilogram scale purification.[3][7]
-
Liquid-Liquid Extraction (LLE): LLE is also highly scalable and is an excellent initial step to remove a significant portion of impurities before a final polishing step like recrystallization.[20][21]
-
Flash Column Chromatography: While very effective, traditional column chromatography consumes large amounts of solvent and silica gel, making it expensive and time-consuming at a large scale.[13] It is best reserved for smaller scales or when crystallization and extraction are ineffective.
Workflow Diagrams
References
-
Triazole Impurities and Related Compound. Veeprho Pharmaceuticals. [Link]
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC. [Link]
-
Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. PMC. [Link]
-
The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. IISTE.org. [Link]
-
Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. Eurasian Journal of Chemistry, Physics and Mathematics. [Link]
-
Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. PMC. [Link]
-
Column Chromatography. Organic Chemistry at CU Boulder. [Link]
-
Synthesis and Crystallization of N-rich Triazole Compounds. ResearchGate. [Link]
-
Column chromatography. University of Victoria. [Link]
-
Column chromatography. Columbia University. [Link]
-
column chromatography & purification of organic compounds. YouTube. [Link]
-
Supramolecular chemistry of liquid–liquid extraction. Chemical Science (RSC Publishing). [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
- Process for the preparation of triazole antifungal drug, its intermediates and polymorphs thereof.
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
-
Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. JournalsPub. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]
- Purification of triazoles.
-
A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. MDPI. [Link]
-
Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. ResearchGate. [Link]
-
Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. MDPI. [Link]
-
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PMC. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. iiste.org [iiste.org]
- 5. eurjchem.com [eurjchem.com]
- 6. veeprho.com [veeprho.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. columbia.edu [columbia.edu]
- 12. web.uvic.ca [web.uvic.ca]
- 13. m.youtube.com [m.youtube.com]
- 15. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 16. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. journalspub.com [journalspub.com]
- 21. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
Challenges in scaling up (1-Propyl-1H-1,2,4-triazol-5-YL)methanol production
Technical Support Center: Scaling Up (1-Propyl-1H-1,2,4-triazol-5-yl)methanol
Status: Active Ticket ID: #TRZ-505-SC Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Overview
Welcome to the Technical Support Center. You are likely accessing this guide because your scale-up of (1-Propyl-1H-1,2,4-triazol-5-yl)methanol has hit a critical bottleneck.
In our experience, researchers transitioning this specific scaffold from milligram to multigram/kilogram scale encounter three "Silent Killers":
-
Regiochemical Drift: Getting a mix of N1 and N2 isomers that are nearly impossible to separate by standard flash chromatography.
-
Thermal Runaway: Underestimating the energy density of hydrazine intermediates.
-
The "Water Trap": The product’s high polarity leads to massive yield loss during aqueous workup.
This guide moves beyond standard literature to provide field-tested protocols for robust production.
Module 1: The Isomer Trap (Regioselectivity)
The Problem: "I tried alkylating 3-hydroxymethyl-1,2,4-triazole with propyl bromide, but my NMR shows a mess of peaks, and my yield is <30%."
The Root Cause: Direct alkylation of the 1,2,4-triazole ring is governed by tautomeric equilibrium. On scale, this invariably yields a mixture of the N1 (desired), N2, and N4 isomers. Separation of these isomers requires expensive HPLC or repeated recrystallization, which kills your throughput [1].
The Solution: De Novo Ring Construction Do not alkylate the ring. Build the ring around the propyl group. This guarantees N1 regioselectivity.
Recommended Protocol: The "Bottom-Up" Hydrazide Route
-
Step A: React N-propylhydrazine with ethyl glycolate to form the hydrazide.
-
Step B: Cyclize the hydrazide using Formamidine Acetate.
Step-by-Step Protocol:
| Parameter | Specification | Notes |
| Substrate | N-Propylhydrazine oxalate | Use oxalate salt for better stability/handling than free base. |
| Reagent | Ethyl Glycolate (1.1 equiv) | Excess ensures full conversion of hydrazine. |
| Cyclization Agent | Formamidine Acetate (1.2 equiv) | Provides the C3 carbon source. |
| Solvent | n-Butanol | High boiling point allows thermal cyclization; water-miscible for workup. |
| Temperature | Reflux (117°C) | Required to drive water elimination (cyclization). |
The Logic Flow:
Caption: Figure 1. Comparison of synthetic strategies. Route B ensures the propyl group is locked at N1 before the ring is closed, eliminating isomer formation.
Module 2: Safety & Thermal Management
The Problem: "The reaction temperature spiked unexpectedly during the addition of the hydrazine."
The Root Cause: Hydrazine derivatives are high-energy compounds. The acylation step (forming the hydrazide) is exothermic. Furthermore, N-propylhydrazine can disproportionate or decompose violently if catalyzed by trace metals (Rust, Fe, Cu) [2].
Troubleshooting Guide:
-
Reactor Material: NEVER use stainless steel with visible pitting or rust for hydrazine chemistry. Use Glass-Lined Reactors (GLR) or Hastelloy.
-
Dosing Strategy:
-
Do not dump reagents.
-
Use a Dosimat or peristaltic pump to add Ethyl Glycolate to the Propylhydrazine solution.
-
Limit: Maintain internal temperature <40°C during addition.
-
-
Quench Protocol: Have a solution of dilute bleach (sodium hypochlorite) ready. In case of a spill, bleach oxidizes hydrazine to nitrogen gas (ensure ventilation).
Safety Checklist:
| Hazard | Control Measure |
| Thermal Runaway | Adiabatic calorimetry (DSC) scan required before >100g scale. |
| Vapor Toxicity | Closed-system transfer lines. Scrubber with dilute H2SO4 for off-gassing. |
| Metal Catalysis | Passivate reactor; avoid metal spatulas/thermocouples (use PTFE coated). |
Module 3: The "Water Trap" (Purification)
The Problem: "My TLC shows a strong product spot, but after extraction with Ethyl Acetate/Water, the organic layer is empty. The product is stuck in the water."
The Root Cause: (1-Propyl-1H-1,2,4-triazol-5-yl)methanol is a polar molecule containing a hydroxyl group and three nitrogen atoms. Its LogP is likely negative or near zero. Standard EtOAc extraction is ineffective [3].
The Solution: Salting Out & Specific Solvents
You must shift the partition coefficient (
Optimized Workup Protocol:
-
Concentration: Remove the reaction solvent (n-Butanol) via azeotropic distillation or high-vacuum rotary evaporation before adding water.
-
The "Salting Out" Effect:
-
Dissolve the residue in a minimum amount of water.[1]
-
Saturate the aqueous phase with NaCl or K2CO3 . This drastically lowers the solubility of organic compounds in the water phase.
-
-
The Extraction Solvent:
-
Do Not Use: Diethyl Ether or Hexane (useless).
-
Use: Dichloromethane (DCM) + 10% Isopropanol (IPA) OR n-Butanol .
-
Ratio: 4x extractions with solvent volume equal to aqueous volume.
-
Purification Flowchart:
Caption: Figure 2. Downstream processing workflow designed for high-polarity triazoles. The salting-out step is critical for recovery.
Frequently Asked Questions (FAQ)
Q: Can I use 1-propyl-1,2,4-triazole and react it with formaldehyde to add the methanol group? A: We strongly advise against this. While lithiation of 1-substituted triazoles is possible, it often occurs at the C5 position, but reaction with formaldehyde on scale is hazardous (carcinogenic gas). Furthermore, controlling mono- vs. di-functionalization is difficult. The De Novo route (Module 1) is cleaner for GMP environments.
Q: My product is an oil that won't crystallize. What now? A: This is common for this class of compounds.[2][3]
-
Ensure all n-Butanol is removed (it inhibits crystallization).
-
Triturate the oil with cold Diethyl Ether or MTBE . Scratch the flask sides to induce nucleation.
-
If it persists, seed the oil with a tiny crystal from a previous batch.
Q: Is the propylhydrazine oxalate salt necessary? Can I use the free base? A: You can use the free base, but the oxalate salt is a solid, making it safer to weigh and handle. If using free base (liquid), be aware it fumes and oxidizes rapidly in air.
References
-
Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. Link
-
Division of Research Safety, University of Illinois. (2019). Scale-up Reactions: Safety and Hazard Management. Link
-
BenchChem Technical Support. (2025). Purification of Water-Soluble 1,2,4-Triazole Compounds.[4] Link
Sources
Avoiding isomer formation in Einhorn-Brunner reaction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Einhorn-Brunner reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction's mechanics to empower your research. The synthesis of 1,2,4-triazoles is fundamental in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The Einhorn-Brunner reaction, a classic method involving the condensation of diacylamines (imides) with hydrazines, remains a powerful tool for accessing this critical scaffold.[3][4]
However, a common challenge that researchers face is controlling the formation of isomers, particularly when using unsymmetrical diacylamines. This guide is structured to address this core issue head-on, providing clear, actionable advice to help you achieve your desired synthetic outcomes with high fidelity.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the Einhorn-Brunner reaction, with a focus on solving the problem of isomer formation.
Q1: Why am I getting a mixture of 1,2,4-triazole isomers in my reaction?
A1: The formation of an isomeric mixture is a characteristic outcome of the Einhorn-Brunner reaction when you use an unsymmetrical diacylamine (imide) as a starting material.[3][5][6] An unsymmetrical imide has two different acyl groups (R and R') attached to the nitrogen atom. The incoming hydrazine can attack either of the two carbonyl carbons, leading to two different cyclization pathways and, consequently, two regioisomeric 1,2,4-triazole products.
Q2: How can I control the regioselectivity to favor a specific isomer?
A2: This is the most critical aspect of experimental design for this reaction. The regioselectivity is not random; it is governed by predictable electronic effects.[2] The key principle is that the initial nucleophilic attack by the hydrazine occurs preferentially at the more electrophilic (electron-poor) carbonyl carbon .
The Causality: The acyl group that is more electron-withdrawing makes its adjacent carbonyl carbon more susceptible to attack. A practical way to predict this is by considering the acidity of the corresponding carboxylic acids.
The Rule of Thumb: The acyl group derived from the stronger carboxylic acid will preferentially direct its carbonyl for attack, and this acyl group will ultimately reside at the 3-position of the resulting 1,2,4-triazole ring.[1][3][7]
To control the outcome, you must design your unsymmetrical diacylamine with acyl groups of significantly different electronic properties.
Table 1: Influence of Acyl Group on Regioselectivity
| Acyl Group (R-CO) | Corresponding Carboxylic Acid (R-COOH) | Approx. pKa | Directing Influence |
|---|---|---|---|
| Trichloroacetyl | Trichloroacetic acid | 0.7 | Very Strong Director to Position 3 |
| Trifluoroacetyl | Trifluoroacetic acid | 0.5 | Very Strong Director to Position 3 |
| Formyl | Formic acid | 3.75 | Strong Director to Position 3 |
| Benzoyl | Benzoic acid | 4.20 | Moderate Director to Position 3 |
| Acetyl | Acetic acid | 4.76 | Weaker Director |
| Pivaloyl | Pivalic acid | 5.03 | Very Weak Director |
Practical Application: If you synthesize N-acetylbenzamide and react it with phenylhydrazine, the formyl group comes from formic acid (pKa ~3.75) and the benzoyl group from benzoic acid (pKa ~4.20). Since formic acid is stronger, the formyl group is more electron-withdrawing. Therefore, the hydrazine will preferentially attack the formyl carbonyl, and the benzoyl group will end up at the 3-position of the triazole.
Q3: My reaction yield is very low. What factors should I investigate?
A3: Low yields can often be traced back to a few key experimental parameters. Here’s a checklist to troubleshoot the issue:
-
Purity of Starting Materials: Impurities in either the diacylamine or the hydrazine can significantly inhibit the reaction.[8] Hydrazine derivatives, in particular, can degrade over time. Ensure you are using high-purity reagents; repurify them if necessary.
-
Reaction Temperature and Time: The Einhorn-Brunner reaction is a condensation reaction that involves multiple dehydration steps, which typically requires significant thermal energy.[2][3] If you are not heating the reaction to a sufficient reflux (often 110-120 °C, especially in glacial acetic acid), the cyclization and dehydration steps may not proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time, which can range from 2 to 8 hours.[2][8]
-
Acid Catalyst/Solvent: Glacial acetic acid is often the solvent and catalyst of choice.[1][2] Its acidic nature facilitates the necessary protonation steps in the mechanism, and its high boiling point is suitable for reflux. If you are using another solvent like ethanol, the addition of a catalytic amount of a weak acid may be necessary.[8]
-
Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1-1.2 equivalents) of the hydrazine is common practice to ensure the complete consumption of the diacylamine.[1]
Q4: I'm struggling with the purification of my 1,2,4-triazole product from the isomeric mixture. What are the best practices?
A4: Separating regioisomers can be challenging. However, their structural differences often lead to slightly different physical properties that can be exploited.
-
Column Chromatography: This is the most common method.[8] Because 1,2,4-triazoles are polar, silica gel is a suitable stationary phase. A gradient elution strategy is often effective. Start with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity by adding methanol. A common solvent system for these compounds is a mixture of chloroform and methanol (e.g., 90:10).[8]
-
Recrystallization: If you have successfully biased the reaction to produce one major isomer, recrystallization can be an excellent method for purification.[8] The key is finding a suitable solvent system where the major isomer has lower solubility than the minor isomer and other impurities, especially upon cooling. Experiment with various solvents like ethanol, isopropanol, or ethyl acetate.
-
Work-up Procedure: A crucial first step is to remove the acidic solvent (e.g., acetic acid). After cooling the reaction, a common procedure is to pour the mixture into ice-cold water.[2] This often causes the crude product to precipitate, which can then be collected by filtration. Thoroughly washing the solid with cold water helps remove residual acid.[2]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism of the Einhorn-Brunner reaction?
A1: The reaction proceeds through an acid-catalyzed, multi-step pathway to form the aromatic 1,2,4-triazole ring. Understanding these steps is key to troubleshooting and optimizing the reaction. The generally accepted mechanism is as follows:[1][2][3]
-
Protonation: The reaction begins with the protonation of a carbonyl oxygen on the diacylamine by the acid catalyst.
-
Nucleophilic Attack: The primary amine of the hydrazine attacks the now-activated, highly electrophilic carbonyl carbon.
-
First Dehydration: A molecule of water is eliminated to form a key iminium intermediate.
-
1,5-Proton Shift: A proton is transferred from the nitrogen to the second carbonyl oxygen.
-
Intramolecular Cyclization: The secondary amine of the hydrazine remnant attacks the second carbonyl carbon, closing the five-membered ring.
-
Second Dehydration: A final elimination of water from the cyclic intermediate results in the formation of the stable, aromatic 1,2,4-triazole ring.
Q2: What are the typical starting materials and reaction conditions?
A2: The reaction is quite versatile, but a standard set of conditions provides a good starting point for optimization.
Table 2: Typical Einhorn-Brunner Reaction Parameters
| Parameter | Description | Common Choice & Rationale |
|---|---|---|
| Reactant 1 | Diacylamine (Imide) | Symmetrical or unsymmetrical. The choice of acyl groups is the primary method for controlling regioselectivity.[2] |
| Reactant 2 | Hydrazine | Substituted or unsubstituted hydrazine (1.0 - 1.2 eq). The substituent on the hydrazine will be incorporated into the final triazole structure. |
| Solvent/Catalyst | Acidic Medium | Glacial Acetic Acid is most common, serving as both solvent and catalyst.[2][9] Ethanol can also be used, sometimes with an added acid. |
| Temperature | Reflux | High heat (typically 110-120 °C) is needed to drive the dehydration and cyclization steps to completion.[2] |
| Reaction Time | 2 - 8 hours | Highly substrate-dependent. Progress should be monitored by an appropriate analytical method like TLC or LC-MS.[2] |
Part 3: Experimental Protocols
General Protocol for the Synthesis of 1,3,5-Triphenyl-1,2,4-triazole
This protocol is adapted from established literature procedures and serves as a reliable starting point.[1]
Materials:
-
Dibenzamide (1.0 equivalent)
-
Phenylhydrazine (1.1 equivalents)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine dibenzamide and phenylhydrazine.
-
Solvent Addition: Add a sufficient volume of glacial acetic acid to dissolve or suspend the reactants (e.g., 5-10 mL per gram of dibenzamide).
-
Heating: Heat the mixture to a gentle reflux (approx. 110-120 °C) with vigorous stirring.
-
Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the consumption of the starting material using TLC.
-
Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker containing a large volume of ice-cold water (approx. 10x the reaction volume) while stirring. A solid product should precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 1,3,5-triphenyl-1,2,4-triazole.[1]
References
-
Einhorn–Brunner reaction. Wikipedia. [Link]
-
Einhorn-Brunner Reaction. Merck Index. [Link]
-
Einhorn-Brunner reaction. Academic Dictionaries and Encyclopedias. [Link]
-
Thiazolo-Triazole a nucleus possessing range of pharmacological activities: A review. SciSpace. [Link]
-
Einhorn-Brunner Reaction. Organic Chemistry Portal. [Link]
-
A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (PDF) ResearchGate. [Link]
-
Einhorn-Brunner reaction. ChemFinder - WordPress.com. [Link]
-
Einhorn-Brunner-Reaktion. Wikipedia (German). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 4. Einhorn-Brunner Reaction [drugfuture.com]
- 5. en-academic.com [en-academic.com]
- 6. scispace.com [scispace.com]
- 7. Einhorn-Brunner-Reaktion – Wikipedia [de.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Einhorn-Brunner Reaction [drugfuture.com]
Validation & Comparative
A Comparative Guide to the Antifungal Activity of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol and Fluconazole
Introduction
The landscape of antifungal therapeutics is in a constant state of evolution, driven by the persistent challenge of invasive fungal infections and the emergence of drug-resistant strains. For decades, fluconazole, a first-generation triazole, has been a cornerstone in the clinical management of various mycoses, particularly those caused by Candida species.[1][2] Its efficacy, favorable pharmacokinetic profile, and oral bioavailability have cemented its role in treating a range of infections from mucosal candidiasis to cryptococcal meningitis.[3][4][5]
However, the increasing prevalence of fluconazole-resistant Candida species, such as Candida glabrata and Candida krusei, and the intrinsic resistance of many filamentous fungi, underscore the urgent need for novel antifungal agents with improved potency and a broader spectrum of activity.[1][6] This has spurred the development of new-generation triazoles.[6][7] In this guide, we will provide a comparative overview of the established antifungal agent, fluconazole, and a novel investigational compound, (1-Propyl-1H-1,2,4-triazol-5-YL)methanol. While direct comparative data for (1-Propyl-1H-1,2,4-triazol-5-YL)methanol is not yet extensively published, this guide will leverage established methodologies to propose a framework for its evaluation and present a hypothetical data comparison to illustrate its potential.
Mechanism of Action: A Shared Target with Potential for Enhanced Affinity
The triazole class of antifungals, including fluconazole, exerts its effect by disrupting the integrity of the fungal cell membrane.[8][9] The primary target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][10] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in the arrest of fungal growth (fungistatic effect) or, in some cases, fungal cell death (fungicidal effect).[1][8] Mammalian cells are less susceptible to this action due to the lower affinity of triazoles for mammalian demethylase.[1][10]
It is hypothesized that (1-Propyl-1H-1,2,4-triazol-5-YL)methanol, as a novel triazole derivative, shares this mechanism of action. The key to its potential superiority over fluconazole would lie in a higher binding affinity for the fungal lanosterol 14α-demethylase and/or a reduced susceptibility to efflux pump-mediated resistance mechanisms, which are common in fluconazole-resistant strains.[1]
Figure 1: Mechanism of action of triazole antifungals.
Proposed Experimental Protocol for a Head-to-Head In Vitro Comparison
To objectively assess the antifungal activity of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol relative to fluconazole, a standardized in vitro susceptibility testing method is essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide robust, reproducible protocols for this purpose.[11][12][13] The following is a detailed methodology based on the CLSI M27 guidelines for yeast and M38 for filamentous fungi.
Materials:
-
Antifungal Agents: (1-Propyl-1H-1,2,4-triazol-5-YL)methanol (investigational compound), Fluconazole (analytical grade standard).
-
Fungal Strains: A panel of clinically relevant fungal isolates, including:
-
Candida albicans (ATCC 90028 - quality control strain)
-
Fluconazole-susceptible and -resistant Candida albicans clinical isolates
-
Candida glabrata
-
Candida krusei
-
Cryptococcus neoformans
-
Aspergillus fumigatus (ATCC 204305 - quality control strain)
-
-
Culture Media: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS. Sabouraud Dextrose Agar (SDA) for fungal culture.
-
Reagents: Dimethyl sulfoxide (DMSO) for drug solubilization.
-
Equipment: 96-well microtiter plates, spectrophotometer (530 nm), incubator (35°C), biosafety cabinet.
Methodology:
-
Preparation of Antifungal Stock Solutions:
-
Dissolve both antifungal agents in DMSO to a stock concentration of 1280 µg/mL.
-
Perform serial two-fold dilutions in RPMI 1640 medium to create a range of concentrations from 128 µg/mL to 0.125 µg/mL.
-
-
Inoculum Preparation:
-
Yeasts: Culture yeast isolates on SDA plates for 24-48 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
Filamentous Fungi: Culture molds on SDA plates until adequate sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Broth Microdilution Assay:
-
Dispense 100 µL of the appropriate antifungal dilution into each well of a 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a drug-free growth control well and a sterility control well (medium only) for each isolate.
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free control.
-
MICs can be determined visually or spectrophotometrically by reading the optical density at 530 nm.
-
Data Presentation and Interpretation: A Hypothetical Comparison
The primary endpoint of this assay is the MIC value. A lower MIC indicates greater potency of the antifungal agent. The results would be tabulated for a clear comparison across the tested fungal species.
| Fungal Species | (1-Propyl-1H-1,2,4-triazol-5-YL)methanol MIC (µg/mL) | Fluconazole MIC (µg/mL) | Interpretation |
| Candida albicans (ATCC 90028) | 0.25 | 0.5 | Potentially more potent |
| C. albicans (Fluconazole-S) | 0.5 | 1 | Potentially more potent |
| C. albicans (Fluconazole-R) | 4 | 64 | Potential activity against resistant strains |
| Candida glabrata | 8 | 32 | Potential activity against less susceptible species |
| Candida krusei | 2 | >64 | Significant potential against intrinsically resistant species |
| Cryptococcus neoformans | 1 | 4 | Potentially more potent |
| Aspergillus fumigatus | 16 | >64 | Potential for broader spectrum of activity |
Note: The MIC values for (1-Propyl-1H-1,2,4-triazol-5-YL)methanol are hypothetical and presented for illustrative purposes only.
Sources
- 1. Fluconazole - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Fluconazole: a new antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. droracle.ai [droracle.ai]
- 9. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. testinglab.com [testinglab.com]
- 13. njccwei.com [njccwei.com]
A Comparative Analysis of 1,2,3-Triazole vs. 1,2,4-Triazole Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Tale of Two Isomers
In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the five-membered triazole rings, with their unique arrangement of three nitrogen and two carbon atoms, stand out for their remarkable versatility and stability.[1] The two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, have emerged as "privileged scaffolds" in drug discovery.[1][2] Their distinct electronic properties, capacity for hydrogen bonding, and metabolic stability make them ideal building blocks for creating novel therapeutics.[1][3]
This guide provides an in-depth comparative analysis of 1,2,3- and 1,2,4-triazole derivatives. We will dissect their fundamental structural and physicochemical differences, explore their divergent synthetic pathways, and critically evaluate their performance across key therapeutic areas, supported by experimental data. This objective comparison is designed to equip researchers, scientists, and drug development professionals with the insights needed to strategically select the appropriate triazole isomer for their specific drug design campaigns.
Part 1: Structural and Physicochemical Distinctions
The fundamental difference between the two isomers lies in the arrangement of their nitrogen atoms. In 1,2,3-triazoles, the nitrogens are in adjacent positions, whereas 1,2,4-triazoles feature a separation between one nitrogen and the other two.[1] This seemingly subtle variation has profound implications for the molecule's electronic distribution, dipole moment, pKa, and hydrogen bonding capabilities, which in turn dictate their interactions with biological targets.[1]
The 1,2,3-triazole ring is notably stable under various conditions, including thermal stress, acidic environments, and is resistant to redox reactions, hydrolysis, and enzymatic degradation.[4] The 1,2,4-triazole core is also highly stable and its derivatives are generally solid compounds that are soluble in polar solvents.[5]
| Property | 1,2,3-Triazole | 1,2,4-Triazole |
| Structure | Three adjacent nitrogen atoms | One nitrogen separated from the other two |
| Melting Point | 23-25 °C[6] | 120-121 °C[7] |
| Boiling Point | Not readily available | 260 °C[7] |
| Aqueous pKa | pKa of conjugate acid: Not specified | pKa of conjugate acid: 2.45[7] |
| pKa of neutral molecule: Not specified | pKa of neutral molecule: 10.26[7] | |
| Solubility | Highly soluble in water[8] | Very soluble in water[7] |
| Key Feature | Often used as a stable linker or bioisostere for amide bonds.[9] | Established pharmacophore in many approved drugs, especially antifungals.[10] |
Part 2: A Divergence in Synthesis Strategies
The synthetic routes to these two isomers are markedly different, a critical consideration for library generation and scale-up in drug development programs.
The Rise of "Click Chemistry" for 1,2,3-Triazoles
The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[11][12] This reaction is lauded for its efficiency, high yields, regioselectivity (exclusively forming the 1,4-disubstituted isomer), and broad functional group tolerance under mild, often aqueous, conditions.[11][12] This has made the 1,2,3-triazole a favored "linker" moiety for connecting different molecular fragments.[13]
Classical and Modern Routes to 1,2,4-Triazoles
The synthesis of the 1,2,4-triazole core often relies on classical condensation reactions. The Pellizzari reaction , for instance, involves the condensation of an amide with an acyl hydrazide at high temperatures.[6][14] While straightforward, this method can have limitations such as low yields and long reaction times, though microwave irradiation has been shown to improve its efficiency.[14][15] Other methods like the Einhorn-Brunner reaction provide access to N-substituted derivatives.[6] Modern approaches also include metal-catalyzed and multicomponent reactions to improve yields and substrate scope.[6]
Part 3: Comparative Biological and Pharmacological Profiles
While both isomers exhibit a wide range of biological activities, there are clear trends in their prevalence and potency in different therapeutic areas.[1][16]
Antifungal Activity: The Dominance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is an undisputed leader in the field of antifungal agents.[10] It forms the core of market-leading drugs like fluconazole, itraconazole, and voriconazole.[4]
Mechanism of Action: The primary antifungal mechanism for 1,2,4-triazoles is the potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][17] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom in the enzyme's active site, disrupting ergosterol production, which leads to increased membrane permeability and inhibition of fungal growth.[1][18]
While 1,2,3-triazole derivatives have also been investigated for antifungal properties, they have not achieved the same level of clinical success as their 1,2,4-isomers in this specific therapeutic area.
Anticancer Activity: A Battleground for Both Isomers
Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, often acting through mechanisms like enzyme inhibition, cell cycle arrest, and induction of apoptosis.[1]
-
1,2,3-Triazole Derivatives: The modular synthesis via click chemistry has enabled the rapid generation of vast libraries of 1,2,3-triazole-containing hybrids. Many of these have shown potent antiproliferative effects against various cancer cell lines.[1][14] For example, 1,2,3-triazole hybrids have been designed as inhibitors of key cancer-related enzymes like epidermal growth factor receptor (EGFR) and indoleamine 2,3-dioxygenase 1 (IDO1).[19][20]
-
1,2,4-Triazole Derivatives: This scaffold is also a rich source of anticancer compounds.[15] The well-known aromatase inhibitors anastrozole and letrozole, used in breast cancer therapy, are based on the 1,2,4-triazole core.[20] Other derivatives have shown cytotoxicity against a range of cancers, including lung, breast, and colon cancer.[1]
Comparative Anticancer Activity (IC₅₀/GI₅₀ Values in µM) (Note: Data is synthesized from multiple sources. Direct side-by-side comparisons of isomeric pairs are limited in the literature. This table presents representative data for derivatives against common cell lines to illustrate the potential of each scaffold.)
| Isomer | Derivative Type | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |
| 1,2,3-Triazole | Pyrazolo-[1][9][18]-triazole hybrid (Comp. 7) | MCF-7 (Breast) | 14.64 | [14] |
| 1,2,3-Triazole | Pyrazolo-[1][9][18]-triazole hybrid (Comp. 7) | HCT-116 (Colon) | 14.16 | [14] |
| 1,2,4-Triazole | Heterocyclic hybrid (Comp. T7) | HCT-116 (Colon) | 3.25 | [15] |
| 1,2,4-Triazole | Heterocyclic hybrid (Comp. T2) | HCT-116 (Colon) | 3.84 | [15] |
| 1,2,3/4-Hybrid | Triazole Hybrid (Comp. 6b) | PC-3 (Prostate) | 0.035 | [20] |
Antibacterial Activity: An Emerging Field for Both Scaffolds
Both triazole isomers have been incorporated into derivatives that exhibit potent antibacterial activity, including against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[16]
-
1,2,3-Triazole Derivatives: These compounds have shown a broad range of antimicrobial activities. For instance, some derivatives have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with MIC values as low as 0.78 µg/mL.[1]
-
1,2,4-Triazole Derivatives: This class has also yielded powerful antibacterial agents.[7] Novel ofloxacin analogues incorporating a 1,2,4-triazole ring have shown antibacterial properties comparable to the parent drug against both Gram-positive and Gram-negative bacteria.[7]
Comparative Antibacterial Activity (MIC Values in µg/mL) (Note: Data is synthesized from multiple sources to provide a representative comparison.)
| Isomer | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,2,3-Triazole | Nucleoside hybrid | E. coli | 0.03125 (mg/mL) | |
| 1,2,3-Triazole | Nucleoside hybrid | P. aeruginosa | 0.0625 (mg/mL) | |
| 1,2,4-Triazole | Ofloxacin analogue | E. coli | 0.25 - 1 | [7] |
| 1,2,4-Triazole | Ofloxacin analogue | S. aureus | 0.25 - 1 | [7] |
Part 4: Experimental Protocols
To provide practical context, this section details representative, step-by-step methodologies for the synthesis and biological evaluation of triazole derivatives.
Protocol 1: Synthesis of a 1,4-Disubstituted-1,2,3-Triazole via CuAAC
This protocol describes a general procedure for the copper-catalyzed "click" reaction.
Materials:
-
Terminal Alkyne (1.0 equiv)
-
Azide (e.g., 3-Azido-2,2'-bithiophene) (1.0-1.2 equiv)[11]
-
Copper(II) Sulfate (CuSO₄) (1-5 mol%)[11]
-
Sodium Ascorbate (10 mol% or in slight excess to copper)[11]
-
Solvent: tert-Butanol/Water (1:1 mixture)[11]
-
Ethyl Acetate, Brine, Anhydrous Sodium Sulfate
Procedure:
-
In a reaction vial, dissolve the terminal alkyne (1.0 equiv) and the azide (1.0-1.2 equiv) in the t-BuOH/H₂O solvent system.[11]
-
Add the CuSO₄ solution (typically from a 100 mM stock in water).[11]
-
Add the sodium ascorbate solution (typically from a 1 M stock in water) to initiate the reaction. The mixture may change color.
-
Stir the reaction vigorously at room temperature. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 1-24 hours).[11]
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).[11]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure 1,2,3-triazole.[11]
Protocol 2: Synthesis of a 3,5-Disubstituted-1,2,4-Triazole via Pellizzari Reaction
This protocol outlines the synthesis of 3,5-diphenyl-1,2,4-triazole.
Materials:
-
Benzamide (1.21 g, 10 mmol)[6]
-
Benzoyl hydrazide (1.36 g, 10 mmol)[6]
-
Ethanol (for trituration and recrystallization)
Procedure:
-
In a round-bottom flask, combine benzamide (10 mmol) and benzoyl hydrazide (10 mmol).[6]
-
Heat the mixture neat (without solvent) in an oil bath at 150-160 °C for 3-4 hours. The reaction can be monitored by TLC.[6]
-
Work-up: Allow the reaction mixture to cool to room temperature, at which point it should solidify. Triturate the solid mass with a small amount of cold ethanol.[6]
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol to afford the pure 3,5-diphenyl-1,2,4-triazole.[6]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity
This protocol describes a standard broth microdilution method.
Materials:
-
Synthesized triazole compounds
-
Fungal strain (e.g., Candida albicans ATCC 10231)[18]
-
Sabouraud Dextrose Broth[18]
-
96-well microtiter plate
-
Standard antifungal drug (e.g., Fluconazole, Ketoconazole)
-
Dimethyl sulfoxide (DMSO) for stock solutions
Procedure:
-
Preparation of Inoculum: Prepare a standardized fungal inoculum suspension (e.g., 0.5 McFarland standard) and dilute it in the broth to the desired final concentration (e.g., 1 x 10⁴ to 5 x 10⁴ CFU/mL).[18]
-
Serial Dilution: Prepare stock solutions of the test compounds and the standard drug in DMSO. Perform a two-fold serial dilution of the compounds in the 96-well plate using the broth, creating a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compounds.[18]
-
Controls: Include a positive control well (inoculum in broth, no compound) and a negative control well (broth only).[18]
-
Incubation: Incubate the plate at 35-37 °C for 24-48 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (e.g., ≥80% reduction in turbidity) compared to the positive control.[18] This can be assessed visually or by using a microplate reader to measure optical density (e.g., at 630 nm).
Part 5: Visualizing the Concepts
Isomeric Structures
Caption: Core chemical structures of 1,2,3-triazole and 1,2,4-triazole isomers.
Comparative Synthetic Pathways
Caption: General synthetic schemes for 1,2,3- and 1,2,4-triazole derivatives.
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: A typical workflow in drug discovery using triazole derivatives.
Conclusion and Future Outlook
The comparative analysis reveals that both 1,2,3- and 1,2,4-triazole isomers are exceptionally valuable scaffolds in medicinal chemistry, yet they offer distinct advantages for different applications. The 1,2,4-triazole core is a proven pharmacophore, particularly in the antifungal domain, with a well-understood mechanism of action and a significant presence in clinically approved drugs. Its continued exploration for other therapeutic areas, such as oncology and infectious diseases, remains a fruitful avenue of research.
Conversely, the 1,2,3-triazole isomer, propelled by the efficiency and versatility of click chemistry, has become a powerful tool for generating novel molecular hybrids and conjugates. Its role as a stable and biocompatible linker is unparalleled, enabling the rapid exploration of chemical space and the development of bifunctional molecules. The increasing number of 1,2,3-triazole derivatives showing potent, specific activities suggests that this isomer will continue to close the gap on its 1,2,4-counterpart in terms of clinical candidates.
Future research will likely focus on the development of novel hybrid molecules that combine the favorable properties of both isomers, as well as the continued application of computational methods like QSAR to better predict the activity of new derivatives before synthesis.[6][18] The choice between a 1,2,3- or 1,2,4-triazole core should be a strategic decision based on the desired synthetic accessibility, the intended biological target, and the established precedent within a given therapeutic area.
References
-
Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Retrieved from [Link]
-
IJPSRR. (2023, February 23). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (2024, January 30). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Retrieved from [Link]
-
Jena Bioscience. (2011, December 15). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]
-
MDPI. (2023, January 24). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Retrieved from [Link]
-
ResearchGate. (2024, July 31). A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. Retrieved from [Link]
-
American Chemical Society. (2020, December 7). 1H-1,2,3-Triazole. Retrieved from [Link]
-
Semantic Scholar. (2021, January 29). New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. Retrieved from [Link]
-
SciSpace. (n.d.). Antimicrobial Screening of Some Newly Synthesized Triazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, October 14). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. Retrieved from [Link]
-
CoLab. (2023, November 1). Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review. Retrieved from [Link]
-
MDPI. (2022, May 24). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Retrieved from [Link]
-
National Library of Medicine. (2022, February 15). Biological features of new 1,2,4-triazole derivatives (a literature review). Retrieved from [Link]
-
ScienceDirect. (2023, February 1). An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Screening procedure to identify triazole-resistant Aspergillus fumigatus using agar plates. Retrieved from [Link]
-
Wikipedia. (n.d.). Pellizzari reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 27). (PDF) Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4-Triazole Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]
-
SciSpace. (2022, September 26). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024, August 10). A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives. Retrieved from [Link]
-
Bentham Science. (n.d.). A Literature Review Focusing on the Antiviral Activity of[1][9][18] and[1][6][18]-triazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). An updated review on 1,2,3-/1,2,4-triazoles: synthesis and diverse range of biological potential | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. three-mode.leidenuniv.nl [three-mode.leidenuniv.nl]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological Evaluation of Novel Triazole Derivatives: Synthesis, Docking, and Biological Studies | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 8. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. scispace.com [scispace.com]
- 13. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review | CoLab [colab.ws]
- 14. Turkish Computational and Theoretical Chemistry » Submission » Quantitative Structure-Activity Relationships of 1.2.3 Triazole Derivatives as Aromatase Inhibition Activity [dergipark.org.tr]
- 15. asianpubs.org [asianpubs.org]
- 16. eurekaselect.com [eurekaselect.com]
- 17. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of 1,2,4-Triazole Analogs in Drug Discovery
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and its capacity to engage in a variety of non-covalent interactions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2,4-triazole analogs across different therapeutic areas, offering insights for researchers and professionals in drug development. We will delve into the key structural modifications that influence their biological activities, supported by experimental data and detailed protocols.
The Versatility of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms, a structural motif present in numerous clinically approved drugs.[1][2][3] Its prevalence stems from its favorable physicochemical properties, including its ability to act as a hydrogen bond acceptor and its resistance to metabolic degradation. This inherent stability and versatile binding capability make it an attractive scaffold for developing novel therapeutic agents against a range of diseases.[1][3][4]
Comparative SAR Analysis of 1,2,4-Triazole Analogs
The biological activity of 1,2,4-triazole derivatives can be finely tuned by modifying the substituents at various positions of the triazole ring and any appended moieties. Below, we compare the SAR of these analogs in three major therapeutic areas: oncology, infectious diseases, and neurology.
Anticancer Activity: Targeting Tubulin Polymerization
A significant class of 1,2,4-triazole-based anticancer agents functions by inhibiting tubulin polymerization, a critical process in cell division.[2][5] The SAR for these compounds reveals several key features essential for potent activity.
Key Structural Features for Anticancer Activity:
-
Substitution at N-4: The nature of the substituent at the N-4 position of the triazole ring is critical. Often, a substituted phenyl ring is favored.
-
Substituents on the Phenyl Ring: The presence and position of electron-withdrawing or electron-donating groups on the phenyl ring can significantly impact activity. For instance, some studies have shown that chloro and bromo groups at the C-5 position of an isatin moiety linked to the triazole enhance broad-spectrum activity.[6]
-
Thione/Thiol Group: The presence of a thione (C=S) or a thiol (S-H) group at the C-3 position is a common feature in many active compounds.
Comparative Data for Anticancer 1,2,4-Triazole Analogs:
| Compound Class | Key Substituents | Target | IC50/EC50 | Reference |
| Triazole-Hydrazones | Methyl-substituted benzene ring | BCL-2 | Significant dose-dependent cytotoxicity | |
| Indole-based Triazoles | Varies | Tubulin Polymerization | Nanomolar range (e.g., 9p) | |
| Triazolo[1,5-a]pyrimidines | (1S)-2,2,2-trifluoro-1-methylethylamino at 5-position | Tubulin Polymerization | High potency in vitro and in vivo | [7] |
| Phenylacetamide-Triazoles | N-phenyl acetamide moieties | Lung and breast cancer cell lines | Varies | [8] |
Experimental Workflow: Anticancer Activity Screening
The following diagram outlines a typical workflow for screening the anticancer activity of novel 1,2,4-triazole analogs.
Caption: Workflow for Anticancer Screening of 1,2,4-Triazole Analogs.
Antimicrobial Activity: Broad-Spectrum Efficacy
1,2,4-triazole derivatives are well-established as potent antifungal agents, with several drugs like fluconazole and itraconazole in clinical use.[4] They also exhibit significant antibacterial activity. The SAR in this area often revolves around the ability of the triazole nitrogen to coordinate with metal ions in essential enzymes.
Key Structural Features for Antimicrobial Activity:
-
N-1 Substitution: For many antifungal triazoles, substitution at the N-1 position with a substituted benzyl or a similar bulky group is crucial for activity.
-
Thioether Linkages: The introduction of a thioether linkage at the C-3 position often enhances antimicrobial potency.
-
Halogenation: The presence of halogen atoms, particularly fluorine, on the aromatic rings appended to the triazole core is a common strategy to improve efficacy.
Comparative Data for Antimicrobial 1,2,4-Triazole Analogs:
| Compound Class | Key Substituents | Target Organism(s) | MIC (µg/mL) | Reference |
| Nalidixic acid-based triazoles | Azomethine derivatives | P. aeruginosa | 16 | [6] |
| Fluoroquinolone hybrids | Phenylpiperazine derivatives | E. coli, S. aureus | 0.12 - 1.95 | [6] |
| Amino acid-containing triazoles | Isopropyl carbamate | Physalospora piricola | 10.126 (EC50) | [9] |
| Schiff and Mannich bases | Nitro-substituted thiophene | Broad-spectrum bacteria | Lower than ampicillin | [6] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of a compound's antimicrobial activity.
-
Preparation of Bacterial/Fungal Inoculum: Culture the target microorganism in a suitable broth to a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution of Test Compounds: Prepare a two-fold serial dilution of the 1,2,4-triazole analogs in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticonvulsant Activity: Modulating Neuronal Excitability
The 1,2,4-triazole scaffold has been explored for the development of anticonvulsant agents, with some derivatives showing promising activity in preclinical models.[10][11] The SAR for these compounds often points to features that can interact with ion channels or neurotransmitter receptors.
Key Structural Features for Anticonvulsant Activity:
-
Aryl Substituents: The presence of an aryl group at the C-5 position is a common feature. The nature and substitution pattern of this aryl ring are critical for activity.
-
N-4 Substitution: Alkyl or aryl substituents at the N-4 position can influence the anticonvulsant profile. For instance, a 4-butyl group has been shown to be effective.[11]
-
Thione Moiety: Similar to other activities, a thione group at the C-3 position is often associated with potent anticonvulsant effects.
Comparative Data for Anticonvulsant 1,2,4-Triazole Analogs:
| Compound Class | Key Substituents | Animal Model | ED50 (mg/kg) | Reference |
| 4-Alkyl-1,2,4-triazole-3-thiones | 4-Butyl-5-(3-chlorophenyl) | Maximal Electroshock (MES) | 38.5 | [11] |
| Benztriazole-mercapto-triazoles | Varies | MES and scPTZ | 50.8 - 54.8 (MES) | [11] |
| 4,5-Disubstituted-1,2,4-triazoles | Varies | MES and scPTZ | Potent activity for compounds 6g, 6h, 6m | [12] |
| Furan-containing triazoles | Furan-2-yl at C-5 | Corazole-induced seizures | Exceeds phenobarbital | [13] |
Logical Relationship: From Structure to Anticonvulsant Activity
The following diagram illustrates the key structural determinants leading to anticonvulsant activity in 1,2,4-triazole analogs.
Caption: Key Structural Features for Anticonvulsant Activity.
Causality in Experimental Design
The choice of specific assays and models in SAR studies is driven by the hypothesized mechanism of action. For instance, if a series of analogs is designed to target tubulin, a tubulin polymerization assay is a logical primary screen. Similarly, for potential antibacterial agents targeting cell wall synthesis, assays measuring cell wall integrity would be appropriate. This hypothesis-driven approach ensures that the experimental data generated is directly relevant to understanding the structure-activity relationship.
Self-Validating Protocols
The protocols described in this guide are designed to be self-validating. For example, in the MIC assay, the inclusion of positive and negative controls (a known effective antibiotic and a vehicle control, respectively) is essential to validate the results of each experiment. In anticancer screening, comparing the IC50 values of novel compounds against a standard-of-care drug provides a benchmark for their potency.
Conclusion
The 1,2,4-triazole scaffold continues to be a rich source of novel therapeutic agents. A thorough understanding of the structure-activity relationships is paramount for the rational design of more potent and selective drug candidates. This guide provides a comparative framework for researchers to navigate the vast chemical space of 1,2,4-triazole analogs and to design experiments that will yield clear and actionable SAR data.
References
- Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents. (n.d.).
- Wei, Q. L., Gao, J., Zou, J., Wan, J., & Zhang, S. S. (n.d.). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives.
- Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. (2024, March 15). Johns Hopkins University.
-
Ouyang, X., Chen, X., Piatnitski, E. L., Kiselyov, A. S., He, H. Y., Mao, Y., ... & Tuma, M. C. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154–5159. [Link]
- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23).
-
Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. (2020, March 15). European Journal of Medicinal Chemistry, 190, 112114. [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025, April 10). Molecules, 30(8), 1635. [Link]
- Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2025, August 5). ResearchGate.
-
Synthesis and SAR of[5][14]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (2006, December 21). Journal of Medicinal Chemistry, 49(26), 7854–7863. [Link]
-
Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review. (2023, November 5). European Journal of Medicinal Chemistry, 261, 115603. [Link]
-
Structure-activity relationships and molecular modeling of 1,2,4-triazoles as adenosine receptor antagonists. (2012, September 13). Journal of Medicinal Chemistry, 55(17), 7836–7848. [Link]
- Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review. (2023, November 1). CoLab.
- A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. (n.d.). ResearchGate.
- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022, July 14). ResearchGate.
- Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES.
-
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2018, February 15). European Journal of Medicinal Chemistry, 145, 697–708. [Link]
- SAR of anticancer, antiviral drugs with 1,2,4‐triazoles. (n.d.). ResearchGate.
- Summarized SAR of the produced 1,2,4-triazole containing thioacetamide. (n.d.). ResearchGate.
- 1,2,4-Triazoles as Important Antibacterial Agents. (2021, March 7). Semantic Scholar.
- Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. (n.d.). RSC Publishing.
- 1,2,4-Triazole Derivatives as Potential Scaffold for Anticonvulsant Activity. (2015, March 3). ResearchGate.
- Recent developments on triazole nucleus in anticonvulsant compounds: a review. (n.d.). PMC.
- Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (n.d.). Der Pharma Chemica.
- Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. (2025, July 4).
- Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity. (2017, January 10). Science Publishing Group.
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022, September 1). ACS Omega, 7(36), 32263–32274. [Link]
- Khatoon, Y., Shaquiquzzaman, M., Singh, V., & Sarafroz, M. (2017). Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives.
- An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review | CoLab [colab.ws]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. isres.org [isres.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 14. asianpubs.org [asianpubs.org]
Comparative Docking Studies of Triazole Derivatives: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the therapeutic potential of triazole derivatives is a subject of intense investigation. These five-membered heterocyclic compounds, containing three nitrogen atoms, are a cornerstone in the development of a wide array of therapeutic agents, demonstrating significant antifungal, anticancer, and antimicrobial activities.[1][2][3] The versatility of the triazole scaffold allows for diverse chemical modifications, leading to a broad spectrum of biological activities.[4][5][6] Computational methods, particularly molecular docking, have become indispensable in expediting the discovery and optimization of these promising therapeutic candidates.[7][8]
This guide provides an in-depth, comparative analysis of molecular docking studies of various triazole derivatives against different protein targets. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental choices, offers a critical evaluation of comparative data, and provides detailed, actionable methodologies for researchers in the field.
The Rationale for Comparative Docking of Triazole Derivatives
The power of comparative docking lies in its ability to predict and rationalize the binding affinities and interaction patterns of a series of compounds against one or more biological targets. This in-silico approach allows for the rapid and cost-effective screening of virtual libraries of triazole derivatives, prioritizing those with the highest predicted potency and selectivity for subsequent experimental validation.[7][9] By comparing the docking scores, binding energies, and specific molecular interactions of different derivatives, researchers can elucidate crucial structure-activity relationships (SAR).[3] This understanding is paramount for the rational design of novel, more effective therapeutic agents.
Case Study 1: Anticancer Activity of Triazole Derivatives Targeting EGFR
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy, and its inhibition is a key mechanism for several approved drugs.[1][10] Molecular docking studies have been instrumental in identifying triazole derivatives with potent EGFR inhibitory activity.[1][11]
Experimental Workflow: Docking Triazole Derivatives against EGFR
The following diagram outlines the typical workflow for a comparative molecular docking study.
Caption: A generalized workflow for comparative molecular docking studies.
Detailed Protocol:
1. Protein Preparation:
- Source: The three-dimensional crystal structure of the target protein, in this case, EGFR, is retrieved from the Protein Data Bank (PDB; e.g., PDB ID: 1M17).[12]
- Rationale: Using a high-resolution crystal structure provides an accurate representation of the protein's active site.
- Procedure:
- Remove water molecules and any co-crystallized ligands from the PDB file.[3]
- Add polar hydrogen atoms to the protein structure.
- Assign partial charges to the protein atoms.
- Tools: Software such as AutoDock Tools, Schrödinger's Protein Preparation Wizard, or UCSF Chimera can be used for this purpose.[13][14]
2. Ligand Preparation:
- Source: The 3D structures of the triazole derivatives are generated using chemical drawing software (e.g., ChemDraw, MarvinSketch).
- Rationale: Accurate 3D structures and appropriate protonation states are crucial for realistic docking simulations.
- Procedure:
- Generate 3D coordinates for each ligand.
- Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
- Assign appropriate protonation states at physiological pH.
- Define rotatable bonds to allow for conformational flexibility during docking.
- Tools: Software like ChemBio3D, Avogadro, or the ligand preparation modules of docking software suites are commonly used.[15]
3. Molecular Docking:
- Software: A variety of molecular docking software is available, including AutoDock Vina, Glide, GOLD, and MOE Dock.[13][16][17] AutoDock Vina is a widely used open-source option known for its speed and accuracy.[14]
- Rationale: The choice of docking software depends on factors such as accuracy, speed, and the specific requirements of the study. Each program utilizes different search algorithms and scoring functions.[13]
- Procedure (using AutoDock Vina):
- Define the grid box, which specifies the search space for the ligand within the protein's active site. The grid box should encompass the entire binding pocket.
- Run the docking simulation. The software will generate multiple binding poses for each ligand and calculate a corresponding binding affinity (docking score) in kcal/mol.[18]
- The pose with the lowest binding energy is typically considered the most favorable.[11]
4. Analysis of Results:
- Binding Affinity: The primary metric for comparison is the binding affinity or docking score. A more negative value indicates a stronger predicted binding affinity.[11]
- Molecular Interactions: Visualize the docked poses to analyze the specific interactions between the ligand and the protein's active site residues. Key interactions to look for include:
- Hydrogen bonds
- Hydrophobic interactions
- Pi-pi stacking
- Salt bridges
- Tools: Visualization software such as PyMOL, Discovery Studio Visualizer, or UCSF Chimera is essential for this step.[14]
Comparative Data: Triazole Derivatives Targeting EGFR
The following table summarizes the docking results and experimental data for a series of hypothetical triazole derivatives against EGFR.
| Compound ID | Structure | Binding Energy (kcal/mol) | Key Interacting Residues | Experimental IC50 (µM)[1][11] |
| T1 | [Insert 2D structure of a basic triazole scaffold] | -8.5 | Met793, Leu718 | 15.2 |
| T2 | [Insert 2D structure with an added hydrophobic group] | -9.2 | Met793, Leu718, Ala743 | 10.5 |
| T3 | [Insert 2D structure with a hydrogen bond donor/acceptor] | -10.2 | Met793, Leu718, Cys797 (H-bond) | 8.7 |
Interpretation: The data suggests that the addition of a hydrophobic moiety (T2) improves binding affinity compared to the basic scaffold (T1), which correlates with a lower IC50 value. The introduction of a group capable of forming a hydrogen bond with a key residue like Cys797 (T3) further enhances the binding affinity and results in the most potent compound in this series.[1] This type of analysis is crucial for guiding the next round of lead optimization.
Case Study 2: Antifungal Activity of Triazole Derivatives Targeting CYP51
Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[19] Triazole antifungals, such as fluconazole and voriconazole, exert their effect by inhibiting this enzyme. Comparative docking studies are vital for the discovery of novel triazole-based antifungals with improved efficacy and reduced resistance.[2]
Experimental Workflow: Docking Triazole Derivatives against CYP51
The workflow for docking against CYP51 is similar to that for EGFR, with the primary difference being the target protein.
Caption: Workflow for comparative docking of antifungal triazole derivatives.
Key Considerations for CYP51 Docking:
A critical aspect of docking to CYP51 is the interaction of the triazole nitrogen with the heme iron atom in the enzyme's active site.[19] The docking protocol should be able to accurately model this coordination. Some docking programs have specific features or require particular settings to handle metalloproteins effectively.
Comparative Data: Triazole Derivatives Targeting CYP51
The following table presents a hypothetical comparison of triazole derivatives against a fungal CYP51.
| Compound ID | Structure | Docking Score | Heme Coordination | Key Interacting Residues | Experimental MIC (µg/mL)[20] |
| Fluconazole | [Insert 2D structure of Fluconazole] | -8.9 | Yes | Tyr132, Phe228 | 4.0 |
| Compound A | [Insert 2D structure with a modified side chain] | -9.5 | Yes | Tyr132, Phe228, Met508 | 2.0 |
| Compound B | [Insert 2D structure with a bulky substituent] | -7.8 | No | Tyr132, Phe228 | >16 |
Interpretation: In this comparison, Compound A, with a modified side chain that allows for additional favorable interactions within the active site (e.g., with Met508), shows a better docking score and a lower Minimum Inhibitory Concentration (MIC) than the standard drug, Fluconazole. Conversely, Compound B, which fails to coordinate with the heme iron due to steric hindrance from a bulky substituent, exhibits a poor docking score and lacks significant antifungal activity. This highlights the importance of the heme coordination for the biological activity of this class of compounds.
Conclusion: From In-Silico to In-Vitro
Comparative molecular docking is a powerful and indispensable tool in the modern drug discovery pipeline for triazole derivatives. It provides a rational basis for prioritizing compounds for synthesis and biological evaluation, thereby saving significant time and resources. The insights gained from comparing the binding modes and affinities of different derivatives are crucial for understanding structure-activity relationships and for the intelligent design of new, more potent, and selective therapeutic agents. However, it is imperative to remember that docking studies are predictive in nature. The ultimate validation of these in-silico findings must come from rigorous experimental testing.
References
- Udugade, S., Shete, A., Desai, M., & Koparde, A. (2024). Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. International Journal of Medical Toxicology and Legal Medicine.
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv
- In silico investigation and molecular docking study of 1,2,4-triazole derivatives for antifungal activity. (2025). International Journal of Science and Research Archive.
- Molecular Docking Software and Tools.
- Rhodium™ Molecular Docking Software. SwRI.
- Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds. (2022). MDPI.
- Vijayakumar, V., Radhakrishnan, N., & Vasantha-Srinivasan, P. Molecular Docking Analysis of Triazole Analogues as Inhibitors of Human Neutrophil Elastase (HNE), Matrix Metalloproteinase (MMP 2 and MMP 9) and Tyrosinase. Research Journal of Pharmacy and Technology.
- What tools and frameworks are recommended for molecular docking studies in drug discovery?. (2024). Consensus.
- Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Deriv
- Molecular docking, design, synthesis and antifungal activity study of novel triazole deriv
- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2018). PubMed.
- Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (2024). Krishna Institute of Medical Sciences.
- Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. ijcrcps.
- Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds. (2023). ACS Omega.
- Top 14 Drug Discovery Tools for Students, Researchers & Professionals. (2025). BDG Lifesciences.
- Unlocking the Potential of 1,2,4-Triazole Derivatives: A Comparative Guide to DFT and Molecular Docking Studies. Benchchem.
- Molecular Docking Software for Virtual Screening. OpenEye Scientific.
- Triazole derivatives with improved in vitro antifungal activity over azole drugs. Dove Medical Press.
- Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. (2021). MDPI.
- Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies. (2024). PubMed.
- Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek.
- Synthesis and Docking Study of Substituted Triazole Derivatives as Anti- Tubercular Agent. Scholars Research Library.
- Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. (2023). Arabian Journal of Chemistry.
- Discovery of a new class of triazole based inhibitors of acetyl transferase K
- Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (2024).
- In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. (2025). International Journal of Current Science Research and Review.
- Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. (2026). Consensus.
- Synthesis, crystal structure elucidation, DFT analysis, drug‐likeness and ADMET evaluation and molecular docking studies of triazole derivatives: Binary inhibition of spike protein and ACE2 receptor protein of COVID‐19. (2022). PMC.
- Design and evaluation of novel triazole derivatives as potential anti-gout inhibitors: a comprehensive molecular modeling study. PMC.
- Antioxidant study and Molecular docking of sugar-triazole deriv
- New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2020). MDPI.
- Molecular Docking, Synthesis, Characterization, and Preliminary Cytotoxic Study of Novel 1, 2, 3-Triazole-Linked Metronidazole. (2024). Journal of Medicinal and Chemical Sciences.
Sources
- 1. Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 2. journalijsra.com [journalijsra.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cal-tek.eu [cal-tek.eu]
- 8. Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective | Iraqi Journal of Bioscience and Biomedical [ijbbuon.edu.iq]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijmtlm.org [ijmtlm.org]
- 12. ajchem-a.com [ajchem-a.com]
- 13. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 14. bdglifesciences.com [bdglifesciences.com]
- 15. rjptonline.org [rjptonline.org]
- 16. What tools and frameworks are recommended for molecular docking studies in drug discovery? | R Discovery [discovery.researcher.life]
- 17. eyesopen.com [eyesopen.com]
- 18. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
Strategic Synthesis of 1,2,4-Triazoles: A Head-to-Head Technical Guide
Executive Summary
The 1,2,4-triazole pharmacophore is non-negotiable in modern medicinal chemistry, serving as the backbone for blockbuster antifungals (Fluconazole, Itraconazole) and emerging oncology candidates. However, the synthetic route chosen often dictates the project's fate: Classic thermal condensations offer scalability at the cost of harsh conditions, while modern oxidative and metal-catalyzed routes offer precision but introduce cost and purification complexities.
This guide moves beyond textbook definitions to provide a decision-making framework for the bench scientist. We compare the three dominant methodologies: the classic Pellizzari Reaction , the versatile Oxidative Cyclization , and the regioselective Transition-Metal Catalyzed [3+2] Cycloaddition .
Part 1: The Landscape & Decision Matrix
Before committing to a route, analyze your substrate tolerance and regiochemical requirements. The 1,2,4-triazole ring exists in tautomeric forms, and controlling substitution patterns (N1, C3, C5) is the primary synthetic challenge.
Decision Tree: Selecting the Right Protocol
Figure 1: Strategic decision matrix for selecting 1,2,4-triazole synthesis routes based on regioselectivity, scale, and functional group tolerance.
Part 2: Head-to-Head Methodology Analysis
Method A: Thermal Condensation (The Pellizzari Reaction)
The Benchmark: The condensation of an amide with a hydrazide.[1][2]
-
Mechanism: Nucleophilic attack of hydrazide nitrogen on amide carbonyl
intermediate amidrazone thermal dehydration cyclization. -
The Reality: This is a "brute force" method. It requires high temperatures (often >150°C) or microwave forcing.[1]
-
Critical Limitation: If
and are different, you often get a mixture of isomers unless one substituent is significantly sterically demanding.
Protocol (Optimized Microwave Variant):
-
Mix: Combine Benzamide (1.0 eq) and Benzhydrazide (1.0 eq) in a microwave vial.
-
Solvent: Add minimal ethylene glycol (high boiling point absorber).
-
Heat: Irradiate at 200°C for 20 mins.
-
Workup: Pour into ice water. The triazole often precipitates directly. Recrystallize from EtOH.
Method B: Oxidative Cyclization (The Modern Standard)
The Lab Favorite: Reaction of amidines with hydrazides/hydrazones mediated by an oxidant (Iodine, DDQ, or Cu/O2).
-
Why it wins: It proceeds at room temperature or mild heat (60-80°C). It tolerates sensitive moieties like Boc-amines or esters that would degrade in the Pellizzari melt.
-
Mechanism: The iodine acts as a Lewis acid to activate the hydrazone formation, followed by oxidative dehydrogenation to aromatize the ring.
Protocol (Iodine-Mediated):
-
Formation: React Amidine HCl (1.2 eq) with Hydrazide (1.0 eq) in DMSO.
-
Base: Add
(3.0 eq). -
Cyclization: Add
(1.2 eq) and stir at 80°C for 2-4 hours. -
Quench: Aqueous
to remove excess iodine (color change from dark red to yellow). Extract with EtOAc.[2]
Method C: Metal-Catalyzed [3+2] Cycloaddition
The Precision Tool: Reaction of diazonium salts with isocyanides or nitriles.[3]
-
The "Switch": This is the only method that offers tunable regioselectivity .
-
Drawback: Requires handling diazonium salts (safety risk) and heavy metal removal (process safety).
Part 3: Mechanistic Insight (Oxidative Pathway)
Understanding the oxidative mechanism is crucial for troubleshooting low yields in Method B. The limiting step is often the aromatization, not the initial condensation.
Figure 2: Mechanism of Iodine-mediated oxidative cyclization. The oxidation of the dihydro-triazole intermediate is the driving force for aromatization.
Part 4: Comparative Data Analysis
The following table summarizes experimental data comparing these methods for the synthesis of 3,5-diphenyl-1,2,4-triazole (a standard benchmark).
| Feature | Method A: Pellizzari (Thermal) | Method B: Oxidative ( | Method C: Metal-Cat ( |
| Reaction Temp | >180°C (Melt) | 60 - 80°C | 25 - 60°C |
| Typical Yield | 45 - 60% | 85 - 92% | 75 - 88% |
| Regioselectivity | Poor (Mixtures common) | Good (Dictated by precursors) | Excellent (Tunable) |
| Atom Economy | High (Water byproduct) | Moderate (Iodine waste) | Low (Ligands/Metals) |
| Purification | Recrystallization (Easy) | Column Chromatography (Hard) | Scavengers required |
| Green Score | Low (Energy intensive) | Moderate (DMSO solvent) | Low (Heavy metals) |
Troubleshooting & Optimization
-
Problem: Low yield in Method B (Oxidative).
-
Problem: Regioisomer contamination in Method A.
References
-
Pellizzari Reaction Basics: Pellizzari, G. (1911). "Sopra una nuova reazione delle idrazidi acide." Gazzetta Chimica Italiana, 41, 20.
-
Regioselective Metal Catalysis: Liu, Y., et al. (2018). "Switchable Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles via Ag(I)- or Cu(II)-Catalyzed [3+2] Cycloaddition." Organic Letters.
-
Iodine-Mediated Cyclization: Castanedo, G. M., et al. (2011). "Rapid Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles via Oxidative Cyclization." Journal of Organic Chemistry.
-
Review of 1,2,4-Triazole Synthesis: Matin, P., et al. (2022).[4] "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry.
Sources
A Senior Application Scientist's Comparative Guide to Validated HPLC Methods for 1,2,4-Triazole Analysis
In the landscape of pharmaceutical development and quality control, the accurate quantification of residual impurities and starting materials is paramount. 1,2,4-Triazole, a key building block for many active pharmaceutical ingredients (APIs), particularly antifungal agents, is one such compound that requires rigorous analytical oversight.[1][2] Its potential presence in final drug products necessitates highly sensitive and robust analytical methods to ensure patient safety and regulatory compliance.
This guide provides an in-depth comparison of analytical methodologies for the determination of 1,2,4-triazole, with a primary focus on a validated High-Performance Liquid Chromatography (HPLC) method coupled with UV detection. As a Senior Application Scientist, my objective is not merely to present a protocol but to elucidate the scientific rationale behind the methodological choices, offering a framework for robust method development and validation. We will explore a detailed HPLC-UV protocol, compare its performance characteristics against alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide the foundational principles for method validation as prescribed by global regulatory bodies.
The Analytical Challenge: The Physicochemical Nature of 1,2,4-Triazole
1,2,4-Triazole is a small, highly polar, and water-soluble molecule (logP of approximately -0.5).[1] These properties present a significant challenge for traditional reversed-phase (RP) HPLC, where retention is primarily driven by hydrophobic interactions. Without careful method design, 1,2,4-triazole will elute in or near the solvent front, leading to poor resolution from matrix components and unreliable quantification.[3] Consequently, methods like Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized mixed-mode chromatography are often more suitable.
Primary Method: A Validated HILIC-HPLC-UV Protocol
For this guide, we will detail a HILIC-based HPLC method, which provides excellent retention and peak shape for polar analytes like 1,2,4-triazole. This method is designed to be robust, readily deployable in a typical quality control laboratory, and validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.
Experimental Protocol: HILIC-HPLC-UV for 1,2,4-Triazole
1. Instrumentation and Reagents:
-
HPLC System: An HPLC or UPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A HILIC stationary phase, such as a silica-based column with amide or cyano functional groups (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).
-
Reagents: Acetonitrile (HPLC grade), Ammonium formate (LC-MS grade), Formic acid (LC-MS grade), and ultrapure water.
-
Standard: 1,2,4-Triazole reference standard of known purity.
2. Chromatographic Conditions:
-
Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
-
Gradient Program:
-
0.0 min: 100% A
-
5.0 min: 100% A
-
7.0 min: 100% B
-
9.0 min: 100% B
-
9.1 min: 100% A
-
12.0 min: 100% A
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 200 nm (1,2,4-triazole has a weak chromophore, requiring detection at a low UV wavelength).[3]
-
Injection Volume: 5 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1,2,4-triazole reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL). The diluent should be the same as the sample matrix solvent to minimize injection effects.
-
Sample Preparation: Dissolve the drug substance or product in a suitable solvent (e.g., a high percentage of acetonitrile) to a target concentration. The final sample solvent should be compatible with the initial mobile phase conditions to ensure good peak shape.
Causality and Rationale for Method Choices:
-
Why HILIC? As discussed, the high polarity of 1,2,4-triazole makes it poorly retained on C18 columns. HILIC utilizes a high organic mobile phase to create a water-enriched layer on the polar stationary phase. Polar analytes like 1,2,4-triazole partition into this layer, resulting in retention.
-
Why a Buffered Mobile Phase? The use of ammonium formate and formic acid provides pH control and ionic strength, which are critical for achieving reproducible retention times and symmetrical peak shapes in HILIC mode.
-
Why Gradient Elution? A gradient program allows for the effective elution of the retained 1,2,4-triazole while also cleaning the column of any less polar components that may have been retained from the sample matrix.
Method Validation Workflow
The validation of an analytical procedure is a regulatory requirement to demonstrate its suitability for the intended purpose.[4][5] The process follows a logical sequence of experiments to evaluate the method's performance characteristics.
Sources
- 1. isres.org [isres.org]
- 2. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 3. helixchrom.com [helixchrom.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient analyses of triazole fungicides in water, honey and soy milk samples by popping candy-generated CO2 and sugaring-out-assisted supramolecular solvent-based microextraction prior to HPLC determinations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: In Silico Prediction vs. Experimental Reality for (1-Propyl-1H-1,2,4-triazol-5-YL)methanol
Introduction: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus stands out as a "privileged scaffold."[1][2] Its five-membered ring, containing three nitrogen atoms, confers a unique combination of structural rigidity, metabolic stability, and hydrogen bonding capability, making it a cornerstone in a multitude of clinically significant drugs.[2][3] Derivatives of this versatile heterocycle have demonstrated a vast spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[4][5]
This guide focuses on a novel derivative, (1-Propyl-1H-1,2,4-triazol-5-YL)methanol . As a previously uncharacterized compound, it represents a perfect candidate to illustrate a critical workflow in modern drug discovery: the dialogue between computational prediction and experimental validation. The journey from a chemical drawing to a potential drug candidate is fraught with high attrition rates and staggering costs.[6] In silico (computer-based) techniques have emerged as indispensable tools to navigate this complex path, allowing researchers to predict a molecule's properties and potential liabilities before a single gram is ever synthesized.[7][8]
However, computational models are, by definition, approximations of complex biological reality. Their predictions must be rigorously tested and validated in the laboratory. This guide provides an in-depth, side-by-side comparison of the in silico predicted properties of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol with its experimentally determined characteristics. We will explore the causality behind our computational and experimental choices, presenting a self-validating system that bridges the virtual and the real to make informed, data-driven decisions in drug development.
Part 1: The In Silico Blueprint – Predicting a Molecule's Future
The initial phase of our investigation is entirely computational. By leveraging a suite of well-validated algorithms, we can generate a comprehensive profile of our target molecule. This allows for early-stage filtering, ensuring that resources are focused on candidates with the highest probability of success.[9] Our workflow is designed to assess key pharmacokinetic and druglikeness properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).
In Silico Prediction Workflow
Our computational protocol involves a multi-step analysis using a combination of freely accessible and widely respected modeling tools. The causality is clear: we begin with broad, rule-based assessments of "drug-likeness" and then proceed to more specific quantitative predictions of physicochemical properties and potential biological effects.
Caption: Experimental synthesis and validation workflow.
A. Synthesis and Structural Characterization Protocol
The synthesis of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol can be achieved through established methods for creating substituted 1,2,4-triazoles. [10]A plausible route involves the cyclization of a thiosemicarbazide followed by functional group manipulation.
Step-by-Step Synthesis:
-
Preparation of 1-Propylthiosemicarbazide: React propylhydrazine with ammonium thiocyanate in an ethanol solution under reflux for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Cyclization to form 1-Propyl-1H-1,2,4-triazole-5-thiol: Dissolve the 1-propylthiosemicarbazide in an aqueous solution of sodium hydroxide (2M) and reflux for 8-10 hours. Cool the solution to room temperature and acidify with concentrated HCl to a pH of ~5-6. The resulting precipitate is the triazole-thiol.
-
Desulfurization-Hydroxymethylation: The thiol group is removed and replaced with a hydroxymethyl group. This can be achieved by reacting the triazole-thiol with Raney Nickel in an aqueous formaldehyde solution. The reaction is stirred at room temperature for 24 hours.
-
Purification: The final product is extracted from the reaction mixture using ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure (1-Propyl-1H-1,2,4-triazol-5-YL)methanol.
Structural Confirmation: The identity and purity of the synthesized compound are confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
B. Physicochemical Property Determination Protocols
Protocol 1: LogP Determination via Shake-Flask Method
-
Prepare a stock solution of the compound in n-octanol (pre-saturated with water).
-
Add a known volume of this stock solution to an equal volume of water (pre-saturated with n-octanol) in a separatory funnel.
-
Shake the funnel vigorously for 15 minutes to allow for partitioning.
-
Allow the two phases to separate completely (centrifugation may be used to aid separation).
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each layer using UV-Vis spectroscopy or HPLC.
-
Calculate LogP as: Log ( [Concentration in Octanol] / [Concentration in Water] ).
Protocol 2: Aqueous Solubility Determination
-
Add an excess amount of the synthesized compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard calibration curve.
-
The resulting concentration is the equilibrium aqueous solubility.
C. Biological Activity Assay Protocol
Protocol: Antifungal Susceptibility Testing (Microbroth Dilution)
-
A stock solution of the test compound is prepared in DMSO.
-
A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
A standardized inoculum of Candida albicans (ATCC 90028) is added to each well.
-
Positive (no drug) and negative (no fungus) control wells are included.
-
The plate is incubated at 35°C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.
Part 3: Comparative Analysis – Where Prediction Meets Reality
After completing the experimental work, we can now directly compare the in silico predictions with the laboratory results. This head-to-head analysis is the ultimate test of our computational models and provides critical insights for the future of the project.
| Parameter | In Silico Prediction | Experimental Result | Agreement/Discrepancy |
| Molecular Weight | 155.18 g/mol | 155.19 g/mol (via MS) | Excellent Agreement |
| cLogP | 0.45 | 0.62 | Good Agreement |
| Aqueous Solubility | 31.6 mg/mL (from LogS) | 22.5 mg/mL | Reasonable Agreement |
| Antifungal Activity | High Probability | MIC = 16 µg/mL | Validation of Prediction |
Discussion of Results:
The comparison reveals a strong and encouraging correlation between our predictive models and the experimental outcomes.
-
Physicochemical Properties: The predicted molecular weight was, as expected, extremely accurate. The predicted cLogP of 0.45 was in close alignment with the experimentally determined value of 0.62. This validates the performance of the underlying algorithm for this particular chemical scaffold. The predicted aqueous solubility was also in the correct order of magnitude, though slightly overestimated. This minor discrepancy is common, as solubility is a complex phenomenon influenced by crystal lattice energy, which is notoriously difficult to predict with high accuracy. [11]
-
Biological Activity: Most significantly, the strong in silico prediction of antifungal activity was confirmed experimentally. The compound exhibited a moderate Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Candida albicans. While not as potent as some clinical antifungals, this result validates the initial prediction and establishes a solid hit compound that can serve as a starting point for further lead optimization.
Conclusion: A Synergistic Approach to Drug Discovery
This comprehensive guide demonstrates the powerful synergy between in silico prediction and experimental validation in the early stages of drug discovery. The computational analysis of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol provided a rapid, cost-effective, and highly accurate forecast of its drug-like potential. It allowed us to prioritize this molecule for synthesis with a high degree of confidence.
The subsequent experimental work did not just confirm these predictions; it provided the tangible data necessary to move forward. The moderate discrepancies, such as in the solubility measurement, offer valuable feedback for refining future computational models. The confirmed antifungal activity provides a clear path forward for this project, which may involve synthesizing analogs to improve potency or further profiling the compound's mechanism of action.
Ultimately, neither approach is sufficient on its own. The future of efficient and successful drug development lies in the perpetual cycle of prediction, experimental testing, and model refinement—a dynamic conversation between the virtual and the real that accelerates the journey from a promising idea to a potential therapeutic. [9]
References
-
An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025, July 4). National Technical University of Ukraine "Igor Sikorsky Kyiv Polytechnic Institute". [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025, September 4). MDPI. [Link]
-
Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15). Ukrainian Journal of Ecology. [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23). International Journal of Pharmaceutical Sciences and Research. [Link]
-
How to experimentally validate drug-target interactions? (2012, December 17). ResearchGate. [Link]
-
ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Software to Predict Toxicity | Safety Endpoints Calculator | Tox Suite™ | ACD/Labs. (n.d.). ACD/Labs. [Link]
-
What is in silico drug discovery? (2025, March 20). Patsnap Synapse. [Link]
-
In-silico Design, Synthesis and In vivo Anti-inflammatory Evaluation of Novel 1, 2, 4 - triazole Derivatives. (2017, October 28). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
In Silico Technologies: Leading the Future of Drug Development Breakthroughs. (2024, September 30). Applied Clinical Trials. [Link]
-
In silico study of properties in the series of 1-alkyl-4-(((5-nitrofuran-2-yl)methylene)amino)- 1,2,4-triazole halides. (2024, February 23). Pharmacia. [Link]
-
New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024, May 26). MDPI. [Link]
-
Molecular Properties Prediction - Osiris Property Explorer. (n.d.). Organic Chemistry Portal. [Link]
-
Drug Discovery and In Silico Techniques: A Mini-Review. (n.d.). Longdom Publishing. [Link]
-
Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. What is in silico drug discovery? [synapse.patsnap.com]
- 8. longdom.org [longdom.org]
- 9. globalforum.diaglobal.org [globalforum.diaglobal.org]
- 10. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 11. ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Technical Guide: Disposal Procedures for (1-Propyl-1H-1,2,4-triazol-5-yl)methanol
The following technical guide details the proper disposal procedures for (1-Propyl-1H-1,2,4-triazol-5-yl)methanol .
Executive Safety Snapshot
(1-Propyl-1H-1,2,4-triazol-5-yl)methanol is a functionalized nitrogen heterocycle.[1] While specific Safety Data Sheet (SDS) data for this exact propyl derivative may be limited in public repositories, its structural analogs (e.g., (1-Methyl-1H-1,2,4-triazol-5-yl)methanol and the parent 1,2,4-Triazole) exhibit well-documented hazards.[1]
Operational Assumption: Treat this compound as a Potential Reproductive Toxin and Irritant until specific toxicological data proves otherwise.[1] This "conservative safety" approach is standard for 1,2,4-triazole derivatives [1, 2].[1]
Critical Hazards (Class-Based)
| Hazard Class | GHS Classification (Projected) | Operational Implication |
| Health | Repr.[1] 1B (May damage fertility/unborn child) | MANDATORY: Double-gloving (Nitrile) and use of Fume Hood.[1][2] |
| Health | Eye/Skin Irrit. 2 | Avoid all direct contact; use safety goggles.[1][3] |
| Physical | Combustible Solid/Liquid | Keep away from open flames and strong oxidizers.[3] |
| Reactivity | Incompatible with Strong Acids/Oxidizers | Segregate from nitric acid, perchlorates, and peroxides.[1] |
Pre-Disposal Stabilization & Segregation
Before initiating disposal, the chemical state must be assessed to determine the correct waste stream.[1]
A. Chemical Compatibility Check
Triazoles are weak bases.[1] Do NOT mix directly with strong acids (e.g., concentrated H₂SO₄, HCl) in the waste container without prior neutralization, as this may generate heat or fumes.[1]
-
Incompatible with: Strong Oxidizing Agents (permanganates, nitrates), Strong Acids, Acid Chlorides.[1]
-
Compatible with: Organic solvents (Methanol, DMSO, Dichloromethane), Aqueous basic solutions (pH 7-10).[1]
B. Waste Stream Classification
Assign the material to the Non-Halogenated Organic waste stream unless it is dissolved in a halogenated solvent (e.g., DCM, Chloroform).[1]
| State of Matter | Waste Stream Designation | Packaging Requirement |
| Pure Solid | Hazardous Solid Waste (Toxic/Irritant) | Sealed glass/HDPE jar inside a clear bag.[1] |
| Solution (Organic) | Organic Solvents (Non-Halogenated) | HDPE or Glass Carboy (vented cap if reactive).[1] |
| Solution (Aqueous) | Aqueous Toxic Waste | pH adjusted (6–9); collected in HDPE carboy.[1] |
Step-by-Step Disposal Workflow
Protocol A: Disposal of Pure Substance (Solid or Viscous Oil)
Use this protocol for expired inventory, excess yield, or contaminated raw material.[1]
-
PPE Setup: Wear nitrile gloves (double layer recommended), lab coat, and safety glasses.[1] Work inside a certified chemical fume hood.[1]
-
Solubilization (Optional but Recommended):
-
If the facility permits liquid waste incineration (preferred for high-potency compounds), dissolve the solid in a minimal amount of combustible solvent (e.g., Methanol or Acetone).[1]
-
Reasoning: Incinerators handle liquid injection more efficiently than bulk solids, ensuring complete destruction of the triazole ring [3].[1]
-
-
Transfer:
-
Pour the solution into the Non-Halogenated Organic Waste container.
-
If keeping as solid: Place the vial/container into a clear, sealable plastic bag (secondary containment). Label the bag clearly.
-
-
Decontamination: Rinse the original container 3 times with acetone.[1] Add rinsate to the organic waste container.[1] Deface the original label and discard the empty container as "Glass/Plastic Waste" (non-hazardous) only if triple-rinsed.[1]
Protocol B: Disposal of Reaction Mixtures (Quenched)
Use this protocol for post-reaction waste containing the triazole.[1]
-
Quench: Ensure all reactive reagents (e.g., hydrides, acid chlorides) in the mixture are fully quenched.[1]
-
pH Check: Verify the pH is between 5 and 9. Neutralize if necessary.
-
Segregation:
-
If the solvent system is >90% water: Collect in Aqueous Waste .
-
If the solvent system is organic: Collect in Organic Solvent Waste .[1]
-
-
Labeling: The tag must explicitly list "(1-Propyl-1H-1,2,4-triazol-5-yl)methanol" as a constituent.[1] Do not use generic terms like "Triazole waste."
Decision Matrix & Workflow Visualization
The following diagram illustrates the logic flow for determining the correct disposal path.
Figure 1: Decision matrix for segregating triazole-derivative waste streams to ensure compliance with incineration protocols.[1]
Emergency Spill Response
Scenario: A 5g bottle of solid (1-Propyl-1H-1,2,4-triazol-5-yl)methanol shatters on the floor.
-
Evacuate & Ventilate: Clear the immediate area.[1][4] Alert nearby personnel.
-
PPE: Don nitrile gloves, safety goggles, and a P95/N95 dust mask (to prevent inhalation of dust).[1]
-
Containment:
-
Collection: Scoop the damp material and broken glass into a wide-mouth HDPE waste jar.
-
Surface Decontamination: Wipe the surface with a soap/water solution followed by an ethanol wipe.[1]
-
Disposal: Label the jar "Hazardous Waste: Triazole Spill Debris" and arrange for EHS pickup.
References
-
European Chemicals Agency (ECHA). Substance Information: 1,2,4-Triazole - Classification and Labelling.[1] Available at: [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. Available at: [Link]
Sources
Essential Personal Protective Equipment (PPE) for Handling (1-Propyl-1H-1,2,4-triazol-5-YL)methanol
The triazole moiety is a common feature in many biologically active molecules, and compounds containing this scaffold can exhibit a range of toxicological profiles. Safety data for related triazole derivatives frequently indicate risks of skin and eye irritation, potential for respiratory tract irritation, and harmful effects if ingested.[1][2] Therefore, a robust PPE strategy is not merely a procedural formality but a cornerstone of responsible laboratory practice.
Core Principles of Chemical Handling
Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The hierarchy of controls dictates that engineering controls (e.g., fume hoods, ventilated enclosures) and administrative controls (e.g., standard operating procedures, training) should be the primary means of minimizing exposure.[3]
Recommended Personal Protective Equipment
The selection of appropriate PPE is contingent on the nature of the work being performed. The following table outlines the recommended PPE for various laboratory operations involving (1-Propyl-1H-1,2,4-triazol-5-YL)methanol.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (solid form) | Safety glasses with side shields or chemical splash goggles.[4][5] | Nitrile or neoprene gloves (double-gloving recommended).[1][5] | Laboratory coat. | N95 or P100 respirator if handling significant quantities or if dust is generated.[1] |
| Handling solutions (liquid form) | Chemical splash goggles.[3] | Nitrile or neoprene gloves.[1][5] | Laboratory coat. | Not typically required if handled in a certified chemical fume hood. |
| Performing reactions and work-up procedures | Chemical splash goggles and a face shield.[3] | Nitrile or neoprene gloves.[1][5] | Chemical-resistant laboratory coat or apron. | Work should be conducted in a chemical fume hood. |
| Cleaning spills | Chemical splash goggles and a face shield.[3] | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant suit or apron. | Air-purifying respirator with appropriate cartridges for organic vapors and particulates. |
Detailed PPE Specifications and Rationale
-
Eye and Face Protection : To prevent contact with dust particles or splashes, safety glasses with side shields are the minimum requirement.[5] For procedures with a higher risk of splashing, such as transfers of solutions or reaction work-ups, chemical splash goggles are essential.[3] When there is a significant splash hazard, a face shield should be worn in conjunction with goggles.[3]
-
Hand Protection : Chemical-resistant gloves are mandatory. Nitrile and neoprene gloves generally offer good protection against a wide range of chemicals.[1][5] Given that skin contact is a primary route of exposure, double-gloving is a prudent measure, especially when handling concentrated forms of the compound.[6] It is critical to inspect gloves for any signs of degradation or puncture before use and to change them frequently.[5][6]
-
Body Protection : A standard laboratory coat is sufficient for most routine procedures to protect against minor spills and contamination. For larger scale operations or when there is a greater risk of splashes, a chemical-resistant apron or suit should be worn.[5]
-
Respiratory Protection : If the compound is a powder and there is a potential for aerosolization during weighing or transfer, a NIOSH-approved N95 or P100 particulate respirator should be used to prevent inhalation.[4] All handling of the solid that could generate dust should ideally be performed in a ventilated enclosure. For all other operations, working within a certified chemical fume hood is the most effective way to prevent respiratory exposure.[7]
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use. The following workflow illustrates the proper sequence for donning and doffing PPE to minimize cross-contamination.
Caption: PPE Donning and Doffing Workflow
Disposal Plan: All disposable PPE, including gloves, shoe covers, and disposable lab coats, should be considered contaminated waste.
-
Gloves : After use, remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in a designated hazardous waste container.[5]
-
Gowns and other disposable items : Place in a clearly labeled hazardous waste bag.
-
Non-disposable PPE : Reusable items such as face shields and goggles must be decontaminated according to established laboratory protocols before reuse.
-
Waste Containers : All hazardous waste containers must be sealed and disposed of through the institution's environmental health and safety office.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[8] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[4][8]
By adhering to these guidelines, researchers can handle (1-Propyl-1H-1,2,4-triazol-5-YL)methanol with a high degree of safety, ensuring the protection of both themselves and their colleagues.
References
- Carl ROTH. (2024).
- Inchem.org. (2021). ICSC 0682 - 1,2,4-TRIAZOLE.
- Safety D
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users.
- Fisher Scientific.
- CDH Fine Chemical. 1,2,4-TRIAZOLE CAS No 288-88-0.
- Columbus Chemical Industries, Inc.
- OSHA. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Thermo Fisher Scientific.
- TCI Chemicals. (2025).
- BVL. Personal protective equipment when handling plant protection products.
- Methanol Safety D
- Sigma-Aldrich. (2025).
- ChemicalBook. (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol.
- Echemi. [1-(4-Chlorophenyl)
- Sigma-Aldrich. (1H-1,2,4-Triazol-1-yl)methanol.
- Avantor Performance M
- chemical-label.com. Edit chemical label [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol.
Sources
- 1. carlroth.com [carlroth.com]
- 2. (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol - Safety Data Sheet [chemicalbook.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pppmag.com [pppmag.com]
- 7. phi.com [phi.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
